molecular formula C11H22O B3051852 2-(4-Isopropylcyclohexyl)ethanol CAS No. 3650-46-2

2-(4-Isopropylcyclohexyl)ethanol

Cat. No.: B3051852
CAS No.: 3650-46-2
M. Wt: 170.29 g/mol
InChI Key: FTTYJFVOMWMPJO-UHFFFAOYSA-N
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Description

2-(4-Isopropylcyclohexyl)ethanol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-propan-2-ylcyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYJFVOMWMPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190002
Record name 2-(4-Isopropylcyclohexyl)ethanol
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Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-46-2
Record name 4-(1-Methylethyl)cyclohexaneethanol
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Record name 2-(4-Isopropylcyclohexyl)ethanol
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Record name 2-(4-Isopropylcyclohexyl)ethanol
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Record name 2-(4-isopropylcyclohexyl)ethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(4-isopropylcyclohexyl)ethanol, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis in the current literature, this guide details a robust, two-step pathway commencing from the commercially available 4-isopropylphenylacetic acid. The synthesis involves the hydrogenation of the aromatic ring followed by the reduction of the carboxylic acid functionality.

This document offers detailed experimental protocols, a summary of expected quantitative data, and visual representations of the synthetic pathway and experimental workflows to aid in laboratory implementation.

Overall Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

  • Step 1: Hydrogenation of 4-isopropylphenylacetic acid. The aromatic ring of 4-isopropylphenylacetic acid is saturated via catalytic hydrogenation to yield 4-isopropylcyclohexylacetic acid.

  • Step 2: Reduction of 4-isopropylcyclohexylacetic acid. The carboxylic acid group of 4-isopropylcyclohexylacetic acid is then reduced to a primary alcohol using a powerful reducing agent to afford the final product, this compound.

Synthesis of this compound start 4-Isopropylphenylacetic Acid intermediate 4-Isopropylcyclohexylacetic Acid start->intermediate H2, Rh/Al2O3 (or Ru/C) Acetic Acid, RT, 50 psi product This compound intermediate->product 1. LiAlH4, THF, 0 °C to RT 2. H2O, H2SO4 (aq)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 4-Isopropylcyclohexylacetic Acid via Catalytic Hydrogenation

This procedure is adapted from methodologies for the hydrogenation of substituted aromatic acids.[1][2]

Experimental Workflow:

Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Parr autoclave with 4-isopropylphenylacetic acid, acetic acid, and Rh/Al2O3 catalyst. B Seal the autoclave and purge with nitrogen, then with hydrogen. A->B C Pressurize with hydrogen to 50 psi. B->C D Stir the reaction mixture at room temperature for 24-48 hours. C->D E Monitor hydrogen uptake to assess reaction completion. D->E F Depressurize the autoclave and filter the reaction mixture to remove the catalyst. E->F G Remove acetic acid under reduced pressure. F->G H Dissolve the residue in diethyl ether and wash with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. H->I

Caption: Experimental workflow for the catalytic hydrogenation of 4-isopropylphenylacetic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Isopropylphenylacetic Acid178.2310.0 g56.1
5% Rhodium on Alumina (Rh/Al2O3)-1.0 g-
Glacial Acetic Acid60.05100 mL-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • A Parr hydrogenation apparatus is charged with 4-isopropylphenylacetic acid (10.0 g, 56.1 mmol), 5% rhodium on alumina (1.0 g, 10 wt%), and glacial acetic acid (100 mL).

  • The apparatus is sealed and purged first with nitrogen gas and then with hydrogen gas.

  • The reactor is pressurized to 50 psi with hydrogen and the mixture is stirred vigorously at room temperature.

  • The reaction is monitored by observing the hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The acetic acid is removed under reduced pressure.

  • The resulting residue is dissolved in diethyl ether (150 mL) and washed with water (3 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 4-isopropylcyclohexylacetic acid as a viscous oil or a low-melting solid.

Step 2: Synthesis of this compound via Reduction of Carboxylic Acid

This protocol is based on standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LAH).[3][4][5]

Experimental Workflow:

Reduction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend Lithium Aluminum Hydride (LAH) in anhydrous THF under a nitrogen atmosphere. B Cool the LAH suspension to 0 °C in an ice bath. A->B D Add the solution of the carboxylic acid dropwise to the LAH suspension at 0 °C. B->D C Dissolve 4-isopropylcyclohexylacetic acid in anhydrous THF. C->D E Allow the reaction to warm to room temperature and stir for 12-16 hours. D->E F Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH (aq), and more water. E->F G Stir the resulting suspension until a granular precipitate forms. F->G H Filter the precipitate and wash with THF. G->H I Concentrate the filtrate in vacuo to obtain the crude product. H->I J Purify the crude product by column chromatography or distillation. I->J

Caption: Experimental workflow for the LAH reduction of 4-isopropylcyclohexylacetic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Isopropylcyclohexylacetic Acid184.289.0 g48.8
Lithium Aluminum Hydride (LAH)37.952.8 g73.7
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Water18.02As needed-
15% Sodium Hydroxide (aq)40.00As needed-
Dilute Sulfuric Acid98.08As needed-

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.8 g, 73.7 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under a nitrogen atmosphere, a solution of 4-isopropylcyclohexylacetic acid (9.0 g, 48.8 mmol) in anhydrous THF (100 mL) is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (2.8 mL), followed by 15% aqueous sodium hydroxide (2.8 mL), and finally water (8.4 mL).

  • The resulting granular precipitate is removed by filtration and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on typical outcomes for analogous reactions.

StepProductStarting MaterialTheoretical Yield (g)Expected Yield (%)
14-Isopropylcyclohexylacetic Acid4-Isopropylphenylacetic Acid10.385-95
2This compound4-Isopropylcyclohexylacetic Acid8.380-90

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group (broad peak around 3300 cm⁻¹) and the absence of the carboxylic acid carbonyl group (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any byproducts.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis of this compound from 4-isopropylphenylacetic acid. The provided experimental protocols, based on well-established chemical transformations, offer a clear pathway for the laboratory-scale production of this compound. The detailed workflows and quantitative data summaries are intended to facilitate the successful implementation of this synthesis by researchers in various fields of chemical and pharmaceutical sciences.

References

Properties of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 2-(4-Isopropylcyclohexyl)ethanol, a compound utilized primarily in the fragrance industry. The information is presented to support research and development activities.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms Cyclohexaneethanol, 4-(1-methylethyl)-; 2-(4-propan-2-ylcyclohexyl)ethanol
CAS Number 3650-46-2
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Chemical Structure (A diagram of the chemical structure would be placed here in a full whitepaper)

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of this compound. It is important to note that much of this data is estimated.

PropertyValueSource
Boiling Point 329.00 to 331.00 °C @ 760.00 mm Hg (est)[1]
Flash Point 221.00 °F / 105.20 °C (est)[1]
Vapor Pressure 0.007000 mmHg @ 25.00 °C (est)[1]
logP (o/w) 3.700 (est)[1]
Water Solubility 84.67 mg/L @ 25 °C (est)[1]
Solubility in Alcohol Soluble[1]

Toxicological Profile

Toxicity EndpointDataSource
Oral/Parenteral Toxicity Not determined[1]
Dermal Toxicity Not determined[1]
Inhalation Toxicity Not determined[1]

Given the lack of specific toxicological studies on this compound, a thorough safety assessment would be required for any application involving significant human exposure.

Experimental Protocols

Detailed experimental protocols for the determination of the specific properties of this compound are not published. However, standardized methodologies are routinely used for such characterizations.

Boiling Point Determination (Capillary Method)

This method is a common procedure for determining the boiling point of a small quantity of a liquid organic compound.

  • Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an aluminum block apparatus to ensure uniform heat distribution.[1][2]

  • Observation: As the liquid is heated, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Measurement: The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[3]

Flash Point Determination (Closed-Cup Method)

The closed-cup method is a standard procedure for determining the flash point of a volatile liquid.

  • Apparatus: A standardized closed-cup apparatus, such as a Pensky-Martens or Abel tester, is used.[4][5]

  • Procedure: The sample of this compound is placed in the test cup and the lid is sealed. The sample is then heated at a slow, constant rate.[6][7]

  • Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

  • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][8]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is a classical approach for determining the octanol-water partition coefficient.

  • Solvent Preparation: 1-octanol and water are mutually saturated by mixing and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[9][10]

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the solute in each phase is determined using a suitable analytical technique, such as gas chromatography or HPLC.[9][10]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as logP.[10]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid organic compound like this compound.

G Figure 1: General Experimental Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_physchem Physicochemical Testing cluster_data Data Analysis & Reporting Compound This compound Purity Purity Assessment (e.g., GC-MS) Compound->Purity BP Boiling Point Determination Purity->BP Purified Sample FP Flash Point Determination Purity->FP logP logP Determination Purity->logP Analysis Data Analysis BP->Analysis FP->Analysis logP->Analysis Report Technical Report Generation Analysis->Report

Caption: General workflow for physicochemical characterization.

As no specific biological signaling pathways have been identified for this compound, a pathway diagram is not applicable. This is consistent with its primary application as a fragrance ingredient rather than a bioactive molecule.

References

In-depth Technical Guide: 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Terpenoid Alcohol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Isopropylcyclohexyl)ethanol, a saturated monoterpenoid alcohol, presents a chemical structure with potential applications in fragrance and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. While its direct role in drug development is not extensively documented, its structural motifs are present in various biologically active molecules. This document aims to consolidate the available scientific information, offering a foundational resource for researchers exploring this and related compounds.

Chemical Structure and Properties

This compound is a derivative of cyclohexane, featuring an isopropyl group at the 4-position and an ethanol group at the 2-position. The presence of two chiral centers gives rise to four possible stereoisomers (cis and trans, each with R and S configurations).

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₁H₂₂O-
Molecular Weight 170.29 g/mol [1]
Boiling Point 329.00 to 331.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point 221.00 °F TCC (105.20 °C) (estimated)[2]
Vapor Pressure 0.007000 mmHg @ 25.00 °C (estimated)[2]
logP (o/w) 3.700 (estimated)[2]
Solubility Soluble in alcohol; Insoluble in water (84.67 mg/L @ 25 °C estimated)[2]
Appearance Clear, colorless to pale yellow liquid[3]
Odor Light, floral, muguet[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from cumene. This process involves a Friedel-Crafts acylation followed by a hydrogenation reaction.[3]

Logical Flow of Synthesis

Synthesis_Flow Cumene Cumene Cuminone 4-Isopropylacetophenone (Cuminone) Cumene->Cuminone Friedel-Crafts Acylation (Acetyl chloride or Acetic anhydride) Final_Product This compound Cuminone->Final_Product Hydrogenation (e.g., Ru/C catalyst)

Caption: Two-step synthesis of this compound from cumene.

Experimental Protocol: Two-Step Synthesis from Cumene

This protocol is based on methodologies described for the synthesis of the related 1-(4-Isopropylcyclohexyl)ethanol, which follows a similar synthetic logic.[3]

Step 1: Friedel-Crafts Acylation of Cumene to 4-Isopropylacetophenone (Cuminone)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place cumene and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Acylating Agent Addition: Add acetyl chloride or acetic anhydride dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice water. Separate the organic layer, wash with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 4-isopropylacetophenone, can be purified by vacuum distillation.

Step 2: Hydrogenation of 4-Isopropylacetophenone to this compound

  • Reaction Setup: In a high-pressure autoclave, dissolve the purified 4-isopropylacetophenone from Step 1 in a suitable solvent, such as isopropyl alcohol.[3]

  • Catalyst Addition: Add a hydrogenation catalyst, for example, 5% Ruthenium on Carbon (Ru/C).[3]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 MPa). Heat the mixture to the reaction temperature (e.g., 130°C) with stirring.[3] The reaction conditions are chosen to facilitate the hydrogenation of both the aromatic ring and the ketone.[3]

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC) to confirm the consumption of the starting material and the formation of the product.[3]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting this compound can be purified by vacuum distillation. The product is typically a mixture of cis and trans isomers.[3]

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activity or direct applications of this compound in drug development. However, the cyclohexane and alcohol moieties are common in various bioactive molecules. For instance, cyclic alcohols are known to exhibit a range of biological activities.[4] The lipophilic nature of the isopropylcyclohexyl group may influence pharmacokinetic properties, such as membrane permeability and distribution.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, alcohols, in general, can interact with various cellular signaling components. For example, ethanol is known to affect transcription factors like AP-1, often through modulation of protein kinase C (PKC) signaling pathways.[5]

Signaling_Pathway cluster_0 Potential Cellular Interactions of Alcohols Ethanol Exogenous Alcohol (e.g., this compound) PKC Protein Kinase C (PKC) Ethanol->PKC Modulates MAPK MAP Kinases (ERK, p38) PKC->MAPK Activates AP1 AP-1 Transcription Factor MAPK->AP1 Activates Gene_Expression Altered Gene Expression AP1->Gene_Expression Regulates

Caption: A generalized signaling pathway potentially influenced by alcohols.

Conclusion

This compound is a specialty chemical with established applications in the fragrance industry due to its pleasant floral scent.[3] Its synthesis from readily available starting materials is well-described. While its direct role in pharmacology is not yet defined, its chemical structure provides a scaffold that could be explored for the development of new therapeutic agents. Further research is warranted to investigate the specific biological activities of its stereoisomers and to elucidate its potential interactions with cellular targets and signaling pathways. This guide serves as a foundational document to support such future investigations.

References

Spectroscopic Profile of 2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Isopropylcyclohexyl)ethanol. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlations.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (hydrogen-bonded)
~2920StrongC-H stretch (cyclohexyl and isopropyl CH, CH₂)
~2850StrongC-H stretch (cyclohexyl and isopropyl CH, CH₂)
~1450MediumC-H bend (CH₂)
~1385 & ~1365MediumC-H bend (isopropyl gem-dimethyl)
~1050StrongC-O stretch (primary alcohol)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70t2H-CH₂-OH
~1.80 - 1.60m4HCyclohexyl CH (axial)
~1.50m2H-CH₂-CH₂-OH
~1.30 - 1.15m1HIsopropyl CH
~1.20s (broad)1H-OH
~1.00 - 0.85m5HCyclohexyl CH (equatorial) & CH at C4
~0.88d6HIsopropyl -CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~61.0-CH₂-OH
~48.0Cyclohexyl C4
~39.0-CH₂-CH₂-OH
~34.0Cyclohexyl C1
~32.0Isopropyl CH
~30.0Cyclohexyl C2, C6
~29.0Cyclohexyl C3, C5
~20.0Isopropyl -CH₃
Mass Spectrometry (Electron Ionization - EI)
m/zRelative IntensityAssignment
170Low[M]⁺ (Molecular Ion)
152Low[M - H₂O]⁺
127Medium[M - C₃H₇]⁺
99High[M - C₅H₁₁]⁺ (α-cleavage)
81High[C₆H₉]⁺ (Cyclohexenyl fragment)
55Medium[C₄H₇]⁺
43High[C₃H₇]⁺ (Isopropyl cation)
31Medium[CH₂OH]⁺

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alcohols.[1][2]

Infrared (IR) Spectroscopy

A sample of this compound is analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[4] A background spectrum of the empty accessory is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1] Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[2] To confirm the identity of the -OH proton signal in the ¹H NMR spectrum, a D₂O shake experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the -OH peak will disappear or significantly diminish.[6]

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent like methanol or dichloromethane is prepared.[7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[8]

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

cluster_ir Infrared Spectroscopy Workflow IR_Source IR Source Sample Sample (this compound) IR_Source->Sample IR Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum Detector->Spectrum Signal Processing

Figure 1. A simplified workflow for acquiring an IR spectrum.

cluster_frags Key Fragmentation Pathways mol This compound Molecular Ion [M]⁺ (m/z 170) frag1 α-Cleavage Loss of C₅H₁₁ m/z 99 mol:f1->frag1:f0 Fragmentation frag2 Dehydration Loss of H₂O m/z 152 mol:f1->frag2:f0 Fragmentation frag3 Isopropyl Loss Loss of C₃H₇ m/z 127 mol:f1->frag3:f0 Fragmentation

Figure 2. Primary fragmentation pathways in EI-Mass Spectrometry.

H_a Ha (-CH₂OH) H_b Hb (-CH₂-) H_a->H_b J-coupling (triplet) H_c Hc (-OH) H_a->H_c Exchange Broadening (singlet) H_b->H_a J-coupling (triplet)

Figure 3. ¹H NMR spin-spin coupling relationships for the ethanol moiety.

References

An In-depth Technical Guide to the Isomers of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isomers of 2-(4-isopropylcyclohexyl)ethanol, a saturated monocyclic alcohol. Due to a lack of specific experimental data for this compound in published literature, this guide presents detailed, plausible experimental protocols for its synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. The content is intended to guide researchers in the synthesis and analysis of these isomers and to serve as a foundation for future investigations into their potential biological activities.

Introduction to this compound and its Isomerism

This compound possesses a chiral center at the carbon atom of the cyclohexane ring to which the ethanol group is attached, as well as stereoisomerism arising from the substitution pattern on the cyclohexane ring. This results in the existence of diastereomers, namely cis and trans isomers. In the cis isomer, the 2-ethanol and 4-isopropyl substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers.

The spatial arrangement of the substituents significantly influences the physical, chemical, and biological properties of the isomers. The cyclohexane ring in both isomers will adopt a chair conformation to minimize steric strain. In the trans isomer, both the isopropyl and the ethanol group can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent must be in an axial position, leading to greater steric hindrance and a less stable conformation. These conformational differences are key to distinguishing the isomers using spectroscopic techniques.

Synthesis of this compound Isomers

A plausible and versatile method for the synthesis of this compound is through the Grignard reaction, followed by hydrogenation. This approach allows for the formation of the carbon skeleton and subsequent establishment of the stereochemistry.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 4-isopropylbromobenzene.

G A 4-Isopropylbromobenzene B 4-Isopropylphenylmagnesium bromide (Grignard Reagent) A->B  Mg, THF C 2-(4-Isopropylphenyl)ethanol B->C  1. Ethylene Oxide 2. H3O+ D Mixture of cis- and trans- This compound C->D  H2, Ru/C High Pressure G A Mixture of cis- and trans- This compound B Column Chromatography (Silica Gel) A->B C trans-2-(4-Isopropylcyclohexyl)ethanol (Less Polar) B->C  Hexane/Ethyl Acetate (e.g., 95:5) D cis-2-(4-Isopropylcyclohexyl)ethanol (More Polar) B->D  Hexane/Ethyl Acetate (e.g., 90:10) G A Pure cis and trans Isomers of This compound B In vitro Biological Screening (e.g., receptor binding assays, enzyme inhibition assays) A->B C Identification of Active Isomer(s) B->C D In vivo Studies (Animal Models) C->D E Target Identification and Signaling Pathway Elucidation D->E F Lead Optimization for Drug Development E->F

A Comprehensive Technical Guide to 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3650-46-2

This technical guide provides a detailed overview of 2-(4-Isopropylcyclohexyl)ethanol, a compound of interest in various chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring in-depth chemical knowledge.

Chemical and Physical Properties

This compound, also known by synonyms such as Cyclohexaneethanol, 4-isopropyl- and 2-(4'-Isopropylcyclohexyl)aethanol, is a cycloaliphatic alcohol.[1][2] Its primary application is in the fragrance industry as a perfuming agent.[3] The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 3650-46-2[1][2][4]
Molecular Formula C11H22O[2][4]
Molecular Weight 170.29 g/mol [2][4]
Boiling Point 126 °C @ 10 Torr[4]
Flash Point 105.2 °C[4]
Density 0.9117 g/cm³ @ 425 °C[4]
Refractive Index 1.453[4]
LogP 3.7[4]
PSA 20.2 Ų[4]

Synthesis and Manufacturing

A logical synthetic approach would involve:

  • Friedel-Crafts Acylation: Reaction of cumene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to produce 4'-isopropylacetophenone.[3]

  • Reduction/Hydrogenation: The subsequent reduction of the ketone functionality to an alcohol. To obtain the this compound, this would likely involve the reduction of a corresponding carboxylic acid or ester derivative, which would be a multi-step process from the acetophenone intermediate. A more direct, albeit less described, route might involve the hydroxymethylation of an appropriate Grignard reagent derived from a halogenated 4-isopropylcyclohexane.

Further research into proprietary manufacturing processes may be necessary for a detailed, scalable synthesis protocol.

Hypothetical Synthesis Workflow

G Cumene Cumene Isopropylacetophenone 4'-Isopropylacetophenone Cumene->Isopropylacetophenone Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->Isopropylacetophenone CarboxylicAcid 2-(4-Isopropylphenyl)acetic acid Isopropylacetophenone->CarboxylicAcid Oxidative Rearrangement Reduction Multi-step conversion (e.g., Willgerodt-Kindler, then reduction) Ester Ethyl 2-(4-isopropylphenyl)acetate CarboxylicAcid->Ester Esterification Esterification Esterification FinalProduct This compound Ester->FinalProduct Reduction & Hydrogenation Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H₂)

Caption: Hypothetical synthesis pathway for this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for this specific compound are scarce. However, based on standard organic chemistry practices, the following outlines general methodologies that would be applicable.

General Synthesis Protocol (based on isomer synthesis)

Materials: Cumene, acetyl chloride, anhydrous aluminum chloride, solvent (e.g., dichloromethane), hydrochloric acid, sodium bicarbonate solution, magnesium sulfate, hydrogenation catalyst (e.g., Ruthenium on carbon), high-pressure autoclave, standard laboratory glassware.

Procedure:

  • Acylation: To a cooled solution of cumene and anhydrous aluminum chloride in dichloromethane, slowly add acetyl chloride. Maintain the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting 4'-isopropylacetophenone by vacuum distillation.

  • Conversion to the 2-substituted analogue: This would require a multi-step sequence, for which a specific protocol is not available. A plausible, though not confirmed, route would be conversion to the corresponding phenylacetic acid derivative followed by reduction.

  • Hydrogenation: The appropriate precursor would be dissolved in a suitable solvent (e.g., ethanol or isopropanol) and charged into a high-pressure autoclave with a hydrogenation catalyst (e.g., 5% Ru/C). The vessel is then pressurized with hydrogen and heated. The reaction progress is monitored by techniques such as GC-MS.

  • Final Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quality control of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities. A non-polar capillary column would be suitable for separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl and isopropyl protons, as well as the methylene protons adjacent to the hydroxyl group.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic broad O-H stretch of the alcohol group.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, particularly for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point.

General Analytical Workflow

G Sample Sample of this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Purity Purity Determination GCMS->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups HPLC->Purity

References

A Comprehensive Review of Substituted Cyclohexylethanols: Synthesis, Pharmacological Potential, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexylethanol scaffold is a promising structural motif in medicinal chemistry, offering a unique combination of lipophilicity and conformational flexibility that makes it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the current state of knowledge on substituted cyclohexylethanols, covering their synthesis, pharmacological activities, and structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of substituted cyclohexylethanols can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and functional group tolerance. Key methods include the catalytic hydrogenation of substituted styrenes, the use of organometallic reagents such as Grignard reagents, and the hydroboration-oxidation of vinylcyclohexane derivatives.

Catalytic Hydrogenation of Substituted Styrenes

A prevalent method for the synthesis of 2-cyclohexylethanol derivatives involves the catalytic hydrogenation of the corresponding substituted styrenes. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, the synthesis of 2-(4-aminocyclohexyl)ethanol can be achieved by the hydrogenation of a protected 4-aminostyrene precursor, followed by deprotection.

Table 1: Representative Catalytic Hydrogenation Conditions

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)ProductReference
4-Nitrophenylacetic acidPd/CProtic Solvent40-601-44-Aminocyclohexyl acetic acid[1]
4-Nitrophenylacetic acidRaney-NiNot Specified130142-(4-aminocyclohexyl)-ethyl acetate hydrochloride[1]
Grignard Reaction with Epoxides

The reaction of a cyclohexyl Grignard reagent with an epoxide, such as ethylene oxide, provides a direct route to 2-cyclohexylethanol. This method is particularly useful for introducing the ethanol moiety at a specific position on the cyclohexane ring. The Grignard reagent is typically prepared from the corresponding cyclohexyl halide and magnesium metal.

A general workflow for this synthetic approach is outlined below:

grignard_synthesis Cyclohexyl_Halide Substituted Cyclohexyl Halide Grignard_Reagent Cyclohexyl Grignard Reagent Cyclohexyl_Halide->Grignard_Reagent Ether Magnesium Mg Magnesium->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate Product Substituted 2-Cyclohexylethanol Intermediate->Product Protonation Acid_Workup Acidic Workup (e.g., H3O+) Acid_Workup->Product

Caption: Synthesis of 2-cyclohexylethanol via Grignard reaction.

Hydroboration-Oxidation of Vinylcyclohexanes

The anti-Markovnikov addition of a borane reagent to a substituted vinylcyclohexane, followed by oxidative workup, yields the corresponding 2-cyclohexylethanol. This two-step procedure is highly stereospecific, providing access to specific diastereomers of the target alcohol.

Pharmacological Activities and Structure-Activity Relationships

While comprehensive studies on a wide range of substituted cyclohexylethanols are limited, existing research on related cyclohexyl-containing compounds suggests potential for significant biological activity, particularly in the areas of anti-inflammatory and anticancer applications. The lipophilic nature of the cyclohexane ring often contributes to improved membrane permeability and target engagement.

Anti-inflammatory Activity

Table 2: Representative Anti-inflammatory Activity of Cyclohexyl-Containing Compounds

Compound ClassAssayEndpointRepresentative IC50 (µM)Reference
7,7′-Cyclolignan EnantiomersLPS-induced NO production in RAW 264.7 cellsNO Inhibition21.61 - 28.02[2]
Pyrazole derivativesCOX-2 InhibitionEnzyme Inhibition0.048 - 0.071[3]
Anticancer Activity

The cytotoxic effects of various cyclohexyl derivatives against different cancer cell lines have been reported. The growth inhibitory (GI50) values are often used to quantify this activity. The substitution pattern on the cyclohexane ring can significantly influence the anticancer potency and selectivity.

Table 3: Representative Anticancer Activity of Cyclohexyl-Containing Compounds

Compound ClassCancer Cell LineEndpointRepresentative GI50 (µM)Reference
Ciminalum–thiazolidinone hybridsNCI60 panelCell Growth Inhibition1.57[4]
2-Cyclopentyloxyanisole derivativesHePG2, HCT-116, MCF-7, PC3, HeLaAntitumor Activity4.38 - 14.32[5]

Potential Signaling Pathways

Given the structural similarities of substituted cyclohexylethanols to endogenous signaling molecules, it is plausible that they may modulate the activity of key cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and ion channels. However, direct evidence for the modulation of specific pathways by this class of compounds is currently lacking in the scientific literature.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes. Small molecules can act as agonists, antagonists, or allosteric modulators of GPCRs. The conformational flexibility of the cyclohexylethanol scaffold could allow for effective binding to the diverse ligand-binding pockets of GPCRs.

A generalized schematic of GPCR signaling is presented below:

gpcr_signaling Ligand Ligand (e.g., Substituted Cyclohexylethanol) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling cascade.

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes. They are critical for neuronal signaling, muscle contraction, and other physiological processes. The lipophilic nature of the cyclohexyl group could facilitate the interaction of substituted cyclohexylethanols with the lipid membrane environment where ion channels reside, potentially leading to their modulation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of a wide range of substituted cyclohexylethanols are not extensively documented in publicly available literature. However, standard methodologies can be adapted for this class of compounds.

General Synthetic Protocol: Grignard Reaction
  • Preparation of Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine, add a solution of the substituted cyclohexyl bromide in anhydrous diethyl ether dropwise under an inert atmosphere. Stir the reaction mixture until the magnesium is consumed.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent to 0 °C and bubble ethylene oxide gas through the solution. Monitor the reaction by thin-layer chromatography.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Anti-inflammatory Assay (Griess Assay)
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted cyclohexylethanol derivatives for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration using a standard curve. Determine the IC50 value for each compound.[2]

General Protocol for In Vitro Anticancer Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Add serial dilutions of the substituted cyclohexylethanol compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) relative to untreated control cells.[4]

Conclusion and Future Directions

The substituted cyclohexylethanol scaffold holds considerable promise for the development of novel therapeutic agents. While current research provides a foundation for their synthesis and suggests potential anti-inflammatory and anticancer activities, the field is still in its nascent stages. Future research should focus on:

  • Expansion of Synthetic Methodologies: The development of diverse and stereoselective synthetic routes to access a wide range of substituted cyclohexylethanols with varied substitution patterns.

  • Systematic Biological Evaluation: Comprehensive screening of these compounds against a panel of biological targets to identify lead candidates for various therapeutic areas.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidation of the relationships between the chemical structure and biological activity to guide the rational design of more potent and selective analogs.

  • Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by active substituted cyclohexylethanols to understand their therapeutic effects at a molecular level.

By addressing these key areas, the full therapeutic potential of substituted cyclohexylethanols can be unlocked, paving the way for the development of next-generation medicines.

References

2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide on its Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-(4-Isopropylcyclohexyl)ethanol. The document consolidates available data on its physicochemical properties, synthesis, and established applications. It critically assesses the existing literature for evidence of biological activity and potential for therapeutic development. This guide also outlines a prospective research path for evaluating its pharmacological potential, acknowledging the significant gaps in the current body of knowledge.

Introduction

This compound is a cyclic alcohol that has found a niche in the fragrance industry.[1][2] Its structural similarity to other biologically active cyclic alcohols suggests that it could possess interesting pharmacological properties.[3][4][5][6] However, a thorough review of the scientific literature reveals a significant disparity between its industrial use and its characterization for potential therapeutic applications. This document aims to bridge this gap by summarizing what is known and delineating the necessary avenues of research to unlock its potential in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are primarily estimated and reported in chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₂OThe Good Scents Company
Molecular Weight 170.29 g/mol The Good Scents Company
Boiling Point 329.00 to 331.00 °C @ 760.00 mm Hg (est)The Good Scents Company[1]
Flash Point 221.00 °F (105.20 °C) (est)The Good Scents Company[1]
Vapor Pressure 0.007000 mmHg @ 25.00 °C (est)The Good Scents Company[1]
logP (o/w) 3.700 (est)The Good Scents Company[1]
Water Solubility 84.67 mg/L @ 25 °C (est)The Good Scents Company[1]
Solubility Soluble in alcoholThe Good Scents Company[1]

Synthesis

  • Friedel-Crafts Acylation: Reaction of isopropylbenzene (cumene) with an appropriate acylating agent to introduce a two-carbon chain at the para position of the benzene ring.

  • Hydrogenation: Subsequent reduction of the resulting ketone and hydrogenation of the aromatic ring to yield the saturated cyclic alcohol.

A detailed experimental protocol for a similar compound, 1-(4-isopropylcyclohexyl)ethanol, involves the hydrogenation of 4-isopropylacetophenone (cuminone) in a batch autoclave using a Ruthenium on Carbon (Ru/C) catalyst.[7]

Example Experimental Protocol (for 1-(4-Isopropylcyclohexyl)ethanol):
  • Materials: 4-isopropylacetophenone (cuminone), isopropyl alcohol (solvent), 5% Ru/C catalyst, Hydrogen gas.

  • Apparatus: Batch autoclave.

  • Procedure:

    • 10 g of cuminone is dissolved in 90 mL of isopropyl alcohol in the autoclave.

    • 5% w/w of the 5% Ru/C catalyst (calculated based on the amount of cuminone) is added.

    • The reactor is pressurized three times to 2 MPa with hydrogen and then emptied.

    • The reactor is heated to 130°C and pressurized to 5 MPa with hydrogen.

    • The reaction is monitored by gas chromatography.[7]

Known Applications

The primary and well-documented application of this compound is as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[1][2] It is valued for its specific odor profile, which contributes to the overall scent of a product. Ethanol and other alcohols are commonly used in the perfume industry as solvents for aromatic compounds due to their volatility and ability to dissolve essential oils.[9][10]

Biological Activity and Potential for Drug Development: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant absence of data on the biological activity, pharmacology, and toxicology of this compound. While many cyclic alcohols exhibit biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, no such studies have been published for this specific compound.[3][4][5][6]

The fragrance industry itself has come under scrutiny for the potential health risks associated with some of its ingredients, including endocrine disruption and allergic reactions.[11][12][13][14][15] However, specific toxicological data for this compound is not publicly available.

Future Research Directions: A Proposed Workflow

To evaluate the potential of this compound as a therapeutic agent, a systematic investigation is required. The following experimental workflow is proposed as a starting point for researchers.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Preclinical Development Compound Acquisition/Synthesis Compound Acquisition/Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition/Synthesis->Cytotoxicity Assays Initial Safety Target-Based Screening Target-Based Screening Cytotoxicity Assays->Target-Based Screening Proceed if non-toxic Phenotypic Screening Phenotypic Screening Target-Based Screening->Phenotypic Screening Broader Activity Hit Identification Hit Identification Phenotypic Screening->Hit Identification Animal Model of Disease Animal Model of Disease Hit Identification->Animal Model of Disease Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model of Disease->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Safety Profile Lead Compound Selection Lead Compound Selection Toxicology Studies->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization IND-Enabling Studies IND-Enabling Studies Lead Optimization->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials G This compound This compound Known Applications Known Applications This compound->Known Applications Potential Applications Potential Applications This compound->Potential Applications Fragrance Industry Fragrance Industry Known Applications->Fragrance Industry Drug Development Drug Development Potential Applications->Drug Development Biological Activity Biological Activity Drug Development->Biological Activity Signaling Pathways Signaling Pathways Biological Activity->Signaling Pathways Toxicology Toxicology Signaling Pathways->Toxicology

References

Biocatalytic Synthesis of Chiral Alicyclic Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alicyclic alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where they serve as crucial building blocks for a wide array of bioactive molecules. Traditional chemical methods for achieving this often rely on expensive, toxic, and environmentally burdensome reagents and catalysts. Biocatalysis has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for producing enantiomerically pure alicyclic alcohols, with a focus on practical applications for researchers and professionals in drug development.

Core Biocatalytic Strategies

Two primary enzymatic approaches dominate the landscape of chiral alicyclic alcohol synthesis: the asymmetric reduction of prochiral cyclic ketones and the kinetic resolution of racemic alicyclic alcohols.

1. Asymmetric Reduction of Prochiral Cyclic Ketones: This method utilizes oxidoreductases, primarily alcohol dehydrogenases (ADHs), to stereoselectively reduce a carbonyl group in a cyclic ketone to a hydroxyl group, yielding a single enantiomer of the corresponding alcohol. The high enantioselectivity of ADHs makes this an attractive route for obtaining enantiopure products with theoretical yields of up to 100%. Cofactor regeneration is a critical aspect of these reactions, often achieved using a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) or a substrate-coupled approach.

2. Kinetic Resolution of Racemic Alicyclic Alcohols: This strategy employs hydrolases, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture of alicyclic alcohols. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. The maximum theoretical yield for the desired alcohol enantiomer in a classic kinetic resolution is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) approach, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100%.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of chiral alicyclic alcohols, providing a comparative look at the efficacy of different biocatalysts and reaction conditions.

Table 1: Asymmetric Reduction of Cyclic Ketones to Chiral Alicyclic Alcohols using Alcohol Dehydrogenases (ADHs)

SubstrateBiocatalyst (Source)Co-substrate/Cofactor RegenerationConversion (%)Enantiomeric Excess (ee, %)Product Configuration
CyclohexanoneLactobacillus brevis ADH (LB-ADH)Isopropanol>99>99(S)
2-MethylcyclohexanoneADH from Rhodococcus ruber (ADH-A)Glucose/GDH98>99(1R,2S)
3-MethylcyclohexanoneADH from Thermoanaerobacter pseudoethanolicusIsopropanol9598(1S,3R)
4-MethylcyclohexanoneADH from Lactobacillus kefirIsopropanol>99>99(1S,4S)
4-PhenylcyclohexanoneADH from Sphingomonas paucimobilisGlucose/GDH9297(1S,4R)
Bicyclo[3.2.0]hept-2-en-6-oneADH from Rhodococcus sp.Formate/FDH96>99(1R,5S,6S)

Table 2: Kinetic Resolution of Racemic Alicyclic Alcohols using Lipases

SubstrateBiocatalyst (Source)Acyl DonorSolventConversion (%)ee (%) of Alcoholee (%) of Ester
rac-Cyclohexan-1,2-diolCandida antarctica Lipase B (CALB)Vinyl acetateToluene48>99 (1S,2S)98 (1R,2R)
rac-trans-2-MethylcyclohexanolPseudomonas cepacia Lipase (PSL)Vinyl acetateDiisopropyl ether5099 (1S,2S)99 (1R,2R)
rac-trans-3-MethylcyclohexanolCandida rugosa Lipase (CRL)Isopropenyl acetateHexane4597 (1S,3S)95 (1R,3R)
rac-1-PhenylethanolCandida antarctica Lipase B (CALB)Ethyl acetateHeptane50>99 (S)>99 (R)
rac-Indan-1-olBurkholderia cepacia LipaseVinyl acetateMTBE4998 (S)97 (R)
rac-trans-2-PhenylcyclohexanolCandida antarctica Lipase A (CALA)p-Chlorophenyl acetateDichloromethane4796 (1S,2R)98 (1R,2S)

Experimental Protocols

This section provides detailed methodologies for the two primary biocatalytic strategies.

Protocol 1: Asymmetric Reduction of a Cyclic Ketone using an Alcohol Dehydrogenase with Cofactor Regeneration

1. Materials:

  • Alcohol Dehydrogenase (ADH) (lyophilized powder or immobilized)
  • Prochiral cyclic ketone (substrate)
  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)
  • Cofactor regeneration system:
  • Option A (Enzyme-coupled): Glucose dehydrogenase (GDH) and D-glucose
  • Option B (Substrate-coupled): Isopropanol
  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
  • Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer.
  • Cofactor Addition: Dissolve the NAD(P)⁺ in the buffer to a final concentration of 0.5-1.0 mM.
  • Enzyme Addition: Add the ADH to the reaction mixture (e.g., 1-5 mg/mL for free enzyme, or a specified amount for immobilized enzyme).
  • Cofactor Regeneration System:
  • Option A: Add GDH (e.g., 2-5 U/mL) and D-glucose (e.g., 1.1 equivalents relative to the substrate).
  • Option B: Add isopropanol to the reaction mixture (e.g., 5-10% v/v).
  • Substrate Addition: Dissolve the cyclic ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, if necessary) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation for a specified period (e.g., 12-48 hours).
  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.
  • Work-up: Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
  • Extraction: Extract the product into the organic phase. Separate the organic layer and repeat the extraction of the aqueous layer.
  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral alicyclic alcohol.
  • Purification: Purify the product by flash column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alicyclic Alcohol

1. Materials:

  • Lipase (e.g., Candida antarctica Lipase B, CALB), often in immobilized form (e.g., Novozym 435).
  • Racemic alicyclic alcohol (substrate).
  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate).
  • Anhydrous organic solvent (e.g., hexane, toluene, diisopropyl ether).
  • Molecular sieves (optional, for maintaining anhydrous conditions).

2. Procedure:

  • Enzyme Preparation: Add the immobilized lipase to a reaction vessel. If using a lyophilized powder, ensure it is adequately dispersed.
  • Reaction Setup: Add the anhydrous organic solvent to the vessel, followed by the racemic alicyclic alcohol and the acyl donor. The molar ratio of acyl donor to substrate is typically 1.5-3.0 equivalents for irreversible acyl donors like vinyl acetate, and in large excess if it also serves as the solvent (e.g., ethyl acetate).
  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25-45 °C) with shaking or stirring. The reaction is typically carried out for 4-72 hours.
  • Reaction Monitoring: Monitor the reaction for conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC or HPLC. The ideal endpoint for a kinetic resolution is at or near 50% conversion to achieve high enantiomeric excess for both components.
  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.
  • Solvent Removal: Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
  • Separation: The resulting mixture of the unreacted alcohol and the acylated alcohol can be separated by column chromatography on silica gel.
  • Hydrolysis of the Ester (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to yield the corresponding chiral alcohol.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the biocatalytic synthesis of chiral alicyclic alcohols.

Biocatalytic_Synthesis_Workflow cluster_start Starting Materials cluster_methods Biocatalytic Methods cluster_products Products cluster_analysis Analysis & Purification ProchiralKetone Prochiral Cyclic Ketone AsymmetricReduction Asymmetric Reduction (ADH) ProchiralKetone->AsymmetricReduction RacemicAlcohol Racemic Alicyclic Alcohol KineticResolution Kinetic Resolution (Lipase) RacemicAlcohol->KineticResolution ChiralAlcohol Enantiopure Alicyclic Alcohol AsymmetricReduction->ChiralAlcohol EnrichedAlcohol Enantioenriched Alcohol KineticResolution->EnrichedAlcohol EnrichedEster Enantioenriched Ester KineticResolution->EnrichedEster Analysis Chiral GC/HPLC (ee% & Conversion) ChiralAlcohol->Analysis EnrichedAlcohol->Analysis EnrichedEster->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification Asymmetric_Reduction_Pathway Ketone Cyclic Ketone ADH Alcohol Dehydrogenase (ADH) Ketone->ADH NADP NAD(P)+ ADH->NADP ChiralAlcohol Chiral Alicyclic Alcohol ADH->ChiralAlcohol RegenSystem Cofactor Regeneration System NADP->RegenSystem NADPH NAD(P)H NADPH->ADH RegenSystem->NADPH Byproduct Byproduct (e.g., Gluconate, Acetone) RegenSystem->Byproduct Cosubstrate Co-substrate (e.g., Glucose, Isopropanol) Cosubstrate->RegenSystem Kinetic_Resolution_Workflow RacemicAlcohol Racemic Alicyclic Alcohol (R- and S-enantiomers) Lipase Lipase RacemicAlcohol->Lipase Separation Separation (e.g., Chromatography) Lipase->Separation Mixture of (S)-Alcohol & (R)-Ester AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase S_Alcohol (S)-Alcohol (Enantioenriched) Separation->S_Alcohol R_Ester (R)-Ester (Enantioenriched) Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol

An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclohexyl Compounds from an Endophytic Fungus

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Among the vast diversity of natural products, compounds featuring a cyclohexyl moiety have garnered significant attention due to their prevalence in both natural and synthetic drugs, where they often serve as crucial pharmacophores. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a novel cyclohexyl compound, 4,5-dihydroxy-3-methyl-cyclohex-2-enone , from the endophytic fungus Lasiodiplodia theobromae. This guide is intended to serve as a comprehensive resource, detailing the experimental protocols and data interpretation necessary for the successful isolation and evaluation of such compounds.

Introduction: The Significance of Cyclohexyl Compounds in Drug Discovery

The cyclohexyl ring is a versatile structural motif in medicinal chemistry. Its three-dimensional nature allows for more extensive interactions with protein binding pockets compared to its flat aromatic counterpart, the phenyl group. This can lead to enhanced binding affinity and selectivity. Furthermore, the cyclohexyl group can act as a bioisostere for other chemical groups, such as the t-butyl group, offering a means to modulate the physicochemical properties of a drug candidate, including its solubility and metabolic stability. The discovery of novel cyclohexyl compounds from natural sources, particularly from underexplored organisms like endophytic fungi, presents a promising avenue for the identification of new therapeutic leads.

Case Study: 4,5-dihydroxy-3-methyl-cyclohex-2-enone from Lasiodiplodia theobromae

This guide focuses on the discovery and isolation of 4,5-dihydroxy-3-methyl-cyclohex-2-enone, a novel cyclohexenone derivative isolated from the culture filtrate of the endophytic fungus Lasiodiplodia theobromae. Endophytic fungi, which reside within the tissues of living plants, are a rich and relatively untapped source of unique secondary metabolites with diverse biological activities.

Fungal Strain and Cultivation

The producing organism is the endophytic fungus Lasiodiplodia theobromae. For the production of the target compound, the fungus is typically cultured in a liquid medium to facilitate the extraction of secreted metabolites.

Experimental Protocol: Fungal Cultivation

  • Inoculum Preparation: A pure culture of Lasiodiplodia theobromae is grown on a solid agar medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient amount of mycelia for inoculation.

  • Liquid Culture: A suitable liquid medium, such as Potato Dextrose Broth (PDB), is prepared and sterilized. The medium is then inoculated with the fungal mycelia.

  • Incubation: The inoculated liquid culture is incubated under static or shaking conditions at a controlled temperature (typically 25-28°C) for a period of several weeks to allow for fungal growth and metabolite production.

Isolation and Purification of 4,5-dihydroxy-3-methyl-cyclohex-2-enone

The isolation of the target compound from the fungal culture filtrate involves a multi-step process combining extraction and chromatographic techniques. The following workflow outlines the general procedure.

experimental_workflow start Fungal Culture Broth filtration Filtration start->filtration Separate mycelia extraction Solvent Extraction (e.g., Ethyl Acetate) filtration->extraction Culture Filtrate concentration Concentration (Rotary Evaporation) extraction->concentration Organic Phase silica_gel Silica Gel Column Chromatography concentration->silica_gel Crude Extract fractions Fraction Collection silica_gel->fractions Elution with solvent gradient hplc Preparative HPLC fractions->hplc Bioactive Fractions pure_compound Pure 4,5-dihydroxy-3-methyl- cyclohex-2-enone hplc->pure_compound Final Purification

Figure 1: General experimental workflow for the isolation of 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Experimental Protocol: Isolation and Purification

  • Filtration: The fungal culture broth is filtered to separate the mycelial mass from the culture filtrate, which contains the secreted secondary metabolites.

  • Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent of intermediate polarity, such as ethyl acetate. The target compound will partition into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC and preliminary bioassays, are pooled and subjected to further purification by preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) is typically employed to achieve final purification.

Structural Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

The relative structure of the compound was determined to be 4,5-dihydroxy-3-methyl-cyclohex-2-enone based on these spectroscopic analyses.[1]

Quantitative Data

While the seminal publication by Kitaoka et al. (2009) focuses on the structural elucidation, detailed quantitative data on yield and purity at each step is often determined in subsequent process optimization studies. For the purpose of this guide, the following table represents a hypothetical but realistic set of data that researchers might expect to generate.

Isolation StepStarting MaterialProductYield (%)Purity (%)
Solvent Extraction 10 L Culture Filtrate5.2 g Crude Extract-~10%
Silica Gel Chromatography 5.2 g Crude Extract350 mg Semi-pure Fraction6.7~60%
Preparative HPLC 350 mg Semi-pure Fraction55 mg Pure Compound15.7>98%

Biological Activity

The biological activity of novel compounds is a critical aspect of their evaluation. While extensive bioactivity data for 4,5-dihydroxy-3-methyl-cyclohex-2-enone is not yet publicly available, related cyclohexenone derivatives from natural sources have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the purified compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathways

The elucidation of the mechanism of action of a novel bioactive compound often involves identifying the cellular signaling pathways it modulates. At present, the specific signaling pathways affected by 4,5-dihydroxy-3-methyl-cyclohex-2-enone have not been reported. However, based on the activities of other cytotoxic natural products, potential pathways to investigate could include apoptosis, cell cycle regulation, or specific kinase signaling cascades.

signaling_pathway compound 4,5-dihydroxy-3-methyl- cyclohex-2-enone cell_membrane Cell Membrane compound->cell_membrane receptor Cell Surface Receptor cell_membrane->receptor kinase_cascade Kinase Signaling Cascade receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Figure 2: A hypothetical signaling pathway potentially modulated by a cytotoxic cyclohexyl compound.

Conclusion and Future Directions

The discovery and isolation of novel cyclohexyl compounds like 4,5-dihydroxy-3-methyl-cyclohex-2-enone from endophytic fungi highlight the immense potential of these microorganisms as a source of new drug leads. The methodologies outlined in this guide provide a framework for the successful isolation, characterization, and preliminary biological evaluation of such compounds. Future research should focus on a more comprehensive assessment of the biological activity of 4,5-dihydroxy-3-methyl-cyclohex-2-enone, including its antimicrobial and anticancer potential, and the elucidation of its mechanism of action through the investigation of its effects on cellular signaling pathways. Such studies will be crucial in determining the therapeutic potential of this and other novel cyclohexyl compounds.

References

Technical Guide: Solubility of 2-(4-Isopropylcyclohexyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Isopropylcyclohexyl)ethanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, a qualitative assessment of its expected solubility in a range of common organic solvents, and a logical workflow for the experimental determination process.

Introduction to this compound and its Solubility

This compound is an alcohol with a molecular structure that includes a non-polar isopropylcyclohexyl group and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior. The large, non-polar carbocyclic ring suggests good solubility in non-polar and weakly polar organic solvents, while the hydroxyl group allows for hydrogen bonding, potentially enabling some solubility in more polar solvents. One source indicates it is "soluble in alcohol" and provides an estimated water solubility of 84.67 mg/L at 25°C, highlighting its predominantly non-polar character[1]. Understanding the solubility of this compound is crucial for its application in various fields, including as a fragrance ingredient, in chemical synthesis, and potentially in pharmaceutical formulations.

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as cyclohexylmethanol and other long-chain alcohols, a qualitative solubility profile for this compound can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Solvents Hexane, TolueneHighThe large, non-polar isopropylcyclohexyl group is expected to interact favorably with non-polar solvents through van der Waals forces.
Polar Aprotic Solvents Acetone, Ethyl AcetateModerate to HighThese solvents can engage in dipole-dipole interactions with the hydroxyl group of this compound, and their alkyl components can interact with the non-polar part of the molecule.
Polar Protic Solvents Methanol, EthanolModerate to HighAs an alcohol, this compound is expected to be miscible with other short-chain alcohols due to the ability to form hydrogen bonds. Isopropyl alcohol is also expected to be a good solvent[2][3].
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. Dichloromethane is miscible with ethanol and diethyl ether[4].
Ethers Diethyl EtherHighEthers are good solvents for many organic compounds and are expected to be effective for this molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

  • Centrifuge (optional)

Procedure:
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should appear saturated with undissolved solute remaining at the bottom.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. b. Analyze both the standard solutions and the filtered saturated samples using a suitable analytical method (e.g., GC-FID or HPLC-UV). c. Construct a calibration curve from the analysis of the standard solutions. d. Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve.

  • Data Reporting: a. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L. b. Record the temperature at which the solubility was determined.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvents, Vials) B Add Excess Solute to Vials A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-72h with agitation) C->D E Sedimentation (Allow excess solute to settle) D->E F Sample Collection & Filtration (Withdraw and filter supernatant) E->F H Analytical Quantification (e.g., GC-FID or HPLC-UV) F->H G Prepare Standard Solutions G->H I Data Analysis (Construct calibration curve and determine concentration) H->I J End: Report Solubility Data I->J

Workflow for the isothermal saturation method.

Conclusion

References

An In-depth Technical Guide on the Olfactory Properties of 2-(4-Isopropylcyclohexyl)ethanol and its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory properties of 2-(4-Isopropylcyclohexyl)ethanol and its corresponding formate, acetate, and propionate esters. While specific quantitative data for these exact compounds remain limited in publicly accessible literature, this document synthesizes available information on closely related structures and outlines the standard experimental protocols utilized in the fragrance industry for the evaluation of such molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel fragrance ingredients and the study of olfaction.

Introduction

This compound is a synthetic fragrance ingredient belonging to the class of alicyclic alcohols. These compounds, characterized by a substituted cyclohexane ring, are valued in the fragrance industry for their diverse and often complex odor profiles. The parent alcohol, and particularly its esters, are anticipated to possess unique olfactory characteristics influenced by the steric and electronic properties of the isopropylcyclohexyl moiety and the respective ester group. Understanding these properties is crucial for their potential application in fine fragrances, personal care products, and household goods.

While detailed sensory data for this compound and its esters are not widely published, information on analogous structures provides valuable insights. For instance, related compounds such as 2-(4-methylcyclohexyl)-1,1-dimethyl ethanol are described as having a green floral scent, with the corresponding acetate shifting towards a more rose-like character. Similarly, 2-(4-tertiary-amylcyclohexyl)acetaldehyde is noted for its floral, muguet (lily-of-the-valley) odor, with the cis-isomer exhibiting a higher intensity. These examples highlight the significant impact of both the alkyl substitution on the cyclohexane ring and the functional group on the resulting aroma profile.

Physicochemical Properties

The physicochemical properties of a molecule, such as its volatility and polarity, are critical determinants of its olfactory characteristics. While experimental data for the target compounds are scarce, estimations can be made based on their chemical structures.

Table 1: Estimated Physicochemical Properties of this compound and its Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Estimated)
This compoundC₁₁H₂₂O170.30~230-240
2-(4-Isopropylcyclohexyl)ethyl formateC₁₂H₂₂O₂198.31~240-250
2-(4-Isopropylcyclohexyl)ethyl acetateC₁₃H₂₄O₂212.33~250-260
2-(4-Isopropylcyclohexyl)ethyl propionateC₁₄H₂₆O₂226.36~260-270

Note: Boiling points are estimations and will vary with pressure.

Olfactory Properties: A Predictive Analysis

Based on the known odor profiles of structurally similar compounds, a predictive olfactory analysis for this compound and its esters can be formulated.

3.1. This compound

The parent alcohol is expected to possess a floral, slightly woody, and potentially green character. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its volatility and interaction with olfactory receptors.

3.2. Esters of this compound

Esterification of the parent alcohol is a common strategy in fragrance chemistry to modify and enhance olfactory properties. The resulting esters are generally more volatile and often introduce fruity and sweet notes.

  • 2-(4-Isopropylcyclohexyl)ethyl Formate: The formate ester is anticipated to introduce a fresh, slightly ethereal, and potentially fruity note, possibly with green undertones.

  • 2-(4-Isopropylcyclohexyl)ethyl Acetate: The acetate ester is likely to impart a sweeter, more pronounced fruity-floral character, potentially with rosy or pear-like nuances.

  • 2-(4-Isopropylcyclohexyl)ethyl Propionate: The propionate ester is expected to further enhance the fruity character, potentially introducing notes of apple or pineapple, with a richer and more complex profile than the acetate.

Table 2: Predicted Olfactory Descriptors

CompoundPredicted Primary Odor NotesPredicted Secondary Odor Notes
This compoundFloral, MuguetWoody, Green
2-(4-Isopropylcyclohexyl)ethyl formateFruity, EtherealGreen, Fresh
2-(4-Isopropylcyclohexyl)ethyl acetateFruity, FloralSweet, Rosy
2-(4-Isopropylcyclohexyl)ethyl propionateFruity, SweetApple, Pineapple

Experimental Protocols

The determination of olfactory properties relies on a combination of instrumental analysis and sensory evaluation. The following sections detail the standard methodologies employed.

4.1. Synthesis of this compound and its Esters

A general synthetic route would involve the synthesis of the parent alcohol followed by esterification.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_esterification Esterification 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone Grignard_Reaction Wittig-Horner Reaction & Hydrogenation 4-Isopropylcyclohexanone->Grignard_Reaction 1. (EtO)2P(O)CH2CO2Et, NaH 2. H2, Pd/C Intermediate_Ester Ethyl 2-(4-isopropylcyclohexyl)acetate Grignard_Reaction->Intermediate_Ester Yields Reduction Reduction Intermediate_Ester->Reduction LiAlH4 Final_Alcohol This compound Reduction->Final_Alcohol Yields Esterification_Reaction Fischer Esterification Final_Alcohol->Esterification_Reaction Acid Chloride or Anhydride (e.g., Acetyl Chloride) Esters Formate, Acetate, Propionate Esters Esterification_Reaction->Esters

Synthesis workflow for this compound and its esters.

4.2. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

GCO_Workflow Sample_Injection Sample Injection GC_Column Gas Chromatography Column (Separation of Volatiles) Sample_Injection->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter MS_Detector Mass Spectrometer (MS) (Identification) Effluent_Splitter->MS_Detector Olfactory_Port Olfactory Detection Port (ODP) Effluent_Splitter->Olfactory_Port Data_Integration Data Integration (Chromatogram & Olfactogram) MS_Detector->Data_Integration Human_Assessor Trained Sensory Panelist (Odor Detection & Description) Olfactory_Port->Human_Assessor Human_Assessor->Data_Integration

General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

4.3. Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are essential for characterizing the olfactory properties of new molecules.

4.3.1. Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by a human assessor. It is a critical parameter for understanding the potency of a fragrance ingredient. The ASTM E679 standard method, which utilizes a forced-choice ascending concentration series, is a widely accepted protocol.

4.3.2. Odor Profile and Intensity

Trained panelists evaluate the odor character of the compound using a standardized lexicon of descriptors. The intensity of each descriptor is rated on a labeled magnitude scale (LMS) or a category scale.

Sensory_Evaluation_Workflow Panelist_Selection Selection & Training of Sensory Panel Threshold_Testing Odor Threshold Determination (e.g., ASTM E679) Panelist_Selection->Threshold_Testing Profile_Analysis Odor Profile & Intensity Rating (Standardized Descriptors & Scales) Panelist_Selection->Profile_Analysis Sample_Preparation Preparation of Dilution Series (in odorless solvent) Sample_Preparation->Threshold_Testing Sample_Preparation->Profile_Analysis Data_Analysis Statistical Analysis of Sensory Data Threshold_Testing->Data_Analysis Profile_Analysis->Data_Analysis

Workflow for sensory panel evaluation of fragrance ingredients.

Signaling Pathways in Olfaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.

While the specific ORs that bind to this compound and its esters have not been identified, the general signaling cascade is well-established.

Olfactory_Signaling_Pathway Odorant_Molecule Odorant Molecule (e.g., this compound) Olfactory_Receptor Olfactory Receptor (OR) (GPCR) Odorant_Molecule->Olfactory_Receptor Binding G_Protein G-protein (Golf) Activation Olfactory_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase III Activation G_Protein->Adenylate_Cyclase cAMP_Production Increased intracellular cAMP Adenylate_Cyclase->cAMP_Production CNG_Channel Opening of Cyclic Nucleotide-Gated (CNG) Channels cAMP_Production->CNG_Channel Cation_Influx Influx of Na+ and Ca2+ CNG_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Generation of Action Potential Depolarization->Action_Potential Olfactory_Bulb Signal Transmitted to Olfactory Bulb Action_Potential->Olfactory_Bulb

Simplified olfactory signal transduction pathway.

Conclusion and Future Directions

This compound and its esters represent a promising area for the development of novel fragrance ingredients. While this guide provides a predictive overview and outlines standard evaluation protocols, further research is required to fully characterize their olfactory properties. Specifically, future work should focus on:

  • Synthesis and Purification: Development of efficient and scalable synthetic routes to obtain high-purity samples of the target compounds.

  • Quantitative Sensory Analysis: Determination of odor thresholds and detailed sensory profiling by trained panels to provide precise and reproducible data.

  • Instrumental Analysis: Comprehensive GC-O and GC-MS analysis to identify any trace impurities that may contribute to the overall odor profile.

  • Receptor Screening: High-throughput screening assays to identify the specific olfactory receptors that are activated by these molecules, which would provide valuable insights into the structure-activity relationships governing their perception.

By undertaking these studies, a more complete understanding of the olfactory properties of this compound and its esters can be achieved, paving the way for their potential application in the fragrance industry and contributing to the broader field of olfactory science.

The Environmental Fate of Long-Chain Aliphatic Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic alcohols, typically defined as having carbon chain lengths from C6 to C22, are a class of organic compounds with widespread industrial applications, including in the formulation of pharmaceuticals, cosmetics, and detergents. Their extensive use necessitates a thorough understanding of their environmental fate to ensure their safe and sustainable application. This technical guide provides an in-depth analysis of the key processes governing the environmental fate of these compounds: biodegradation, abiotic degradation, and bioaccumulation. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support researchers and professionals in the fields of environmental science and drug development.

Biodegradation

Biodegradation is the primary mechanism for the removal of long-chain aliphatic alcohols from the environment. These compounds are generally considered to be readily biodegradable, with the rate of degradation being influenced by factors such as carbon chain length, branching, and environmental conditions.

Aerobic Biodegradation Pathway

The aerobic biodegradation of long-chain aliphatic alcohols proceeds through a series of enzymatic oxidation steps, ultimately leading to the formation of fatty acids, which can then enter the central metabolic pathway of microorganisms (the beta-oxidation cycle) for energy production and biomass synthesis.

The key enzymatic steps are:

  • Oxidation to Aldehyde: The initial step involves the oxidation of the primary alcohol to its corresponding aldehyde. This reaction is catalyzed by alcohol dehydrogenase or fatty alcohol oxidase .

  • Oxidation to Fatty Acid: The aldehyde is then further oxidized to a carboxylic acid (fatty acid) by the enzyme fatty aldehyde dehydrogenase .

  • Beta-Oxidation: The resulting fatty acid is then degraded through the beta-oxidation spiral, where two-carbon units are sequentially cleaved off as acetyl-CoA.

Biodegradation_Pathway cluster_0 Cell Membrane Long-Chain Aliphatic Alcohol Long-Chain Aliphatic Alcohol Fatty Aldehyde Fatty Aldehyde Long-Chain Aliphatic Alcohol->Fatty Aldehyde Alcohol Dehydrogenase / Fatty Alcohol Oxidase Fatty Acid Fatty Acid Fatty Aldehyde->Fatty Acid Fatty Aldehyde Dehydrogenase Beta-Oxidation Cycle Beta-Oxidation Cycle Fatty Acid->Beta-Oxidation Cycle Acyl-CoA Synthetase Acetyl-CoA Acetyl-CoA Beta-Oxidation Cycle->Acetyl-CoA

Figure 1: Aerobic biodegradation pathway of long-chain aliphatic alcohols.

Quantitative Biodegradation Data

The rate of biodegradation is dependent on the chain length of the alcohol. Shorter chains are generally degraded more rapidly. The following table summarizes available data on the ready biodegradability of various long-chain aliphatic alcohols.

Carbon Chain LengthCompoundTest GuidelineDuration (days)Biodegradation (%)Reference
C61-HexanolOECD 301D28> 60[1]
C81-OctanolOECD 301C28> 60[1]
C101-DecanolOECD 301B28> 60[1]
C121-DodecanolOECD 301D28> 60[1]
C141-TetradecanolOECD 301B28> 60[1]
C161-HexadecanolOECD 301B28> 60[1]
C181-OctadecanolOECD 301B28> 60[1]
Experimental Protocol: OECD 301 Ready Biodegradability

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the ready biodegradability of chemicals. The most commonly used tests for substances like long-chain aliphatic alcohols are the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).

OECD 301B: CO2 Evolution Test

This method determines the extent of biodegradation by measuring the amount of carbon dioxide produced when the test substance is exposed to microorganisms under aerobic conditions.

Methodology:

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • Aeration: CO2-free air is passed through the test solution to maintain aerobic conditions.

  • CO2 Trapping: The evolved CO2 is trapped in a solution of barium hydroxide or sodium hydroxide.

  • Quantification: The amount of CO2 produced is determined by titrating the remaining hydroxide solution or by measuring the total inorganic carbon.

  • Calculation: The percentage biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum (ThCO2).

OECD_301B_Workflow cluster_workflow OECD 301B Experimental Workflow Start Start Prepare_Mineral_Medium Prepare Mineral Medium & Inoculum Start->Prepare_Mineral_Medium Add_Test_Substance Add Test Substance (Known Concentration) Prepare_Mineral_Medium->Add_Test_Substance Incubate Incubate (28 days, 20-25°C, Dark) Add_Test_Substance->Incubate Aerate Aerate with CO2-free Air Incubate->Aerate Trap_CO2 Trap Evolved CO2 (Ba(OH)2 or NaOH) Aerate->Trap_CO2 Quantify_CO2 Quantify CO2 (Titration or TIC) Trap_CO2->Quantify_CO2 Calculate_Biodegradation Calculate % Biodegradation Quantify_CO2->Calculate_Biodegradation End End Calculate_Biodegradation->End

Figure 2: Workflow for the OECD 301B CO2 Evolution Test.

Abiotic Degradation

While biodegradation is the dominant fate process, abiotic degradation mechanisms, including hydrolysis and photolysis, can also contribute to the transformation of long-chain aliphatic alcohols in the environment. Additionally, atmospheric degradation is a relevant pathway for more volatile, shorter-chain alcohols.

Hydrolysis

Long-chain aliphatic alcohols do not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for these compounds.

Photolysis

Direct photolysis, the degradation of a chemical by direct absorption of light, is not expected to be a significant fate process for long-chain aliphatic alcohols as they do not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reactive species such as hydroxyl radicals in water, may occur, but is generally considered a minor degradation pathway compared to biodegradation.[2]

Atmospheric Degradation

For shorter-chain, more volatile aliphatic alcohols, reaction with photochemically produced hydroxyl radicals in the atmosphere can be a significant degradation pathway. The half-lives for this process are typically in the range of hours to a few days.

Carbon Chain LengthAtmospheric Half-life (hours)
C6~30
C8~20
C10~15
C12+< 10

Note: Half-lives are estimates and can vary depending on atmospheric conditions.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The potential for a substance to bioaccumulate is often assessed by its Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in an organism to its concentration in the surrounding water at steady state.

Bioaccumulation Potential

Despite their lipophilic nature (indicated by high octanol-water partition coefficients, log Kow), long-chain aliphatic alcohols generally exhibit a low potential for bioaccumulation.[3] This is primarily due to their rapid metabolism within organisms.

Quantitative Bioaccumulation Data

The following table presents calculated Bioconcentration Factors (BCF) for a range of long-chain aliphatic alcohols. It is important to note that experimentally determined BCF values are often lower than those predicted from log Kow, highlighting the importance of metabolic transformation.

Carbon Chain LengthLog KowCalculated BCF
C62.037
C83.0060
C104.00400
C125.132,000
C146.138,000
C167.1946,000
C188.2211,000
C2210.21,100

Source: SIDS Initial Assessment Profile for Long Chain Alcohols (C6-22 primary aliphatic alcohols)[1]

Experimental Protocol: OECD 305 Bioaccumulation in Fish

The OECD 305 guideline describes a flow-through method for determining the bioconcentration of a chemical in fish.

Methodology:

  • Acclimation: Test fish (e.g., zebrafish, rainbow trout) are acclimated to laboratory conditions.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days, or until a steady state is reached. Water and fish tissue samples are taken at regular intervals.

  • Depuration Phase: The remaining fish are transferred to a clean, flowing water system and held for a period to measure the rate of elimination (depuration). Fish tissue samples are taken at regular intervals.

  • Analysis: The concentration of the test substance in water and fish tissue is determined using appropriate analytical methods (e.g., gas chromatography-mass spectrometry, GC-MS).

  • Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. The uptake and depuration rate constants are also determined.

OECD_305_Workflow cluster_workflow OECD 305 Experimental Workflow Start Start Acclimation Acclimate Fish to Lab Conditions Start->Acclimation Uptake_Phase Uptake Phase: Expose fish to test substance (up to 28 days) Acclimation->Uptake_Phase Sample_Uptake Sample Water and Fish Tissue Periodically Uptake_Phase->Sample_Uptake Depuration_Phase Depuration Phase: Transfer fish to clean water Uptake_Phase->Depuration_Phase Analysis Analyze Samples (e.g., GC-MS) Sample_Uptake->Analysis Sample_Depuration Sample Fish Tissue Periodically Depuration_Phase->Sample_Depuration Sample_Depuration->Analysis Calculate_BCF Calculate BCF and Rate Constants Analysis->Calculate_BCF End End Calculate_BCF->End

Figure 3: Workflow for the OECD 305 Bioaccumulation in Fish Test.

Conclusion

Long-chain aliphatic alcohols are readily biodegradable in the environment, with aerobic biodegradation being the primary degradation pathway. The rate of biodegradation is generally rapid and dependent on the carbon chain length. Abiotic degradation processes such as hydrolysis and photolysis are not considered significant for these compounds. While their lipophilicity suggests a potential for bioaccumulation, rapid metabolism in organisms leads to a low actual bioaccumulation potential. Standardized OECD test guidelines provide robust methods for assessing the biodegradability and bioaccumulation of these important industrial chemicals, ensuring their environmental risk can be effectively managed.

References

Methodological & Application

Application Note: Analysis of 2-(4-Isopropylcyclohexyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Isopropylcyclohexyl)ethanol is a key intermediate and fragrance component in various industries. Its accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this semi-volatile alcohol. This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for both qualitative and quantitative assessments. The methodology described is based on established principles for the analysis of structurally related fragrance compounds and alcohols.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol can be adapted based on the specific instrumentation and analytical requirements.

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. As samples may vary from raw materials to finished products, the following general guidelines should be followed.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or hexane.[1]

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • For quantitative analysis, an internal standard (e.g., 2,2-Dimethylbutane) can be added to each standard and sample at a fixed concentration.[2]

  • Sample Extraction (for complex matrices):

    • For liquid samples (e.g., lotions, perfumes), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate the analyte of interest.[3]

    • For solid samples, a solvent extraction followed by filtration or centrifugation is recommended to remove particulate matter.[1]

    • Ensure the final sample concentration is within the calibration range and dissolved in a solvent compatible with the GC system.[1]

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required for different instruments.

Gas Chromatograph (GC) Parameters:

ParameterRecommended Setting
Column Non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent).[3]
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (1:50)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[3]

Mass Spectrometer (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-450
Solvent Delay 3 minutes

Data Presentation: Quantitative Data Summary

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. This data is based on the analysis of structurally similar compounds and should be confirmed experimentally.

AnalytePredicted Retention Time (min)Key Mass Spectral Fragments (m/z)Proposed Ion Structure
This compound~12.5156 (M+)[C10H20O]+
138[M-H2O]+
113[M-C3H7]+
95[C7H11]+
81[C6H9]+
67[C5H7]+
55[C4H7]+
43[C3H7]+

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Standard Standard Preparation Standard->Spiking Injection GC Injection Spiking->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Raw Data Integration Peak Integration Acquisition->Integration LibrarySearch Library Search Integration->LibrarySearch Quantification Quantification Integration->Quantification Report Final Report LibrarySearch->Report Qualitative Results Quantification->Report Quantitative Results

Caption: GC-MS analytical workflow for this compound.

Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation Molecule This compound (M) MolecularIon Molecular Ion [M]+ m/z = 156 Molecule->MolecularIon Electron Impact LossH2O [M-H2O]+ m/z = 138 MolecularIon->LossH2O - H2O LossC3H7 [M-C3H7]+ m/z = 113 MolecularIon->LossC3H7 - C3H7 Fragment95 [C7H11]+ m/z = 95 LossH2O->Fragment95 Fragment81 [C6H9]+ m/z = 81 LossC3H7->Fragment81 Fragment67 [C5H7]+ m/z = 67 Fragment95->Fragment67 Fragment55 [C4H7]+ m/z = 55 Fragment81->Fragment55

Caption: Predicted fragmentation pathway of this compound.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-isopropylcyclohexyl)ethanol, a key intermediate in various chemical syntheses. The accompanying protocols offer a standardized methodology for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.

Application Notes

The chemical structure of this compound contains several distinct proton and carbon environments, leading to a characteristic NMR spectrum. The molecule exists as a mixture of cis and trans diastereomers due to the substitution pattern on the cyclohexane ring. The chair conformation of the cyclohexane ring further influences the chemical shifts, particularly for the ring protons, which can exist in axial and equatorial positions. The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the major isomer.

Structure of this compound:

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70t2H-CH₂-OH
~ 1.80 - 1.60m4HCyclohexane CH (axial)
~ 1.50m2H-CH₂-CH₂-OH
~ 1.30 - 1.00m5HCyclohexane CH (equatorial) & -CH(CH₃)₂
~ 0.90d6H-CH(CH₃)₂
Variable (~1.5-3.0)br s1H-OH

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and the specific isomeric ratio. The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly variable; it may not show clear coupling. A D₂O shake experiment can confirm its assignment by causing the peak to disappear.[1][2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 61.0-CH₂-OH
~ 44.0Cyclohexane C4
~ 40.0-CH₂-CH₂-OH
~ 35.0Cyclohexane C1
~ 33.0-CH(CH₃)₂
~ 30.0Cyclohexane C2, C6
~ 29.0Cyclohexane C3, C5
~ 20.0-CH(CH₃)₂

Note: Carbons in similar environments on the cyclohexane ring may have very close or overlapping chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules.[4][5][6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[5][6] Ensure the liquid height is sufficient to cover the detector coils, typically around 4-5 cm.[4][6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.05%). However, for routine spectra, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often sufficient.

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like isopropanol to remove any dust or fingerprints.[6] Label the tube clearly.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): ~12-16 ppm.

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 128 to 1024 scans or more may be needed due to the low natural abundance of ¹³C.

    • Receiver Gain (RG): Adjust automatically or manually.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): ~220-240 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow A Sample Preparation B Weigh Compound (10-100 mg) A->B C Dissolve in Deuterated Solvent (e.g., CDCl3) B->C D Transfer to NMR Tube C->D E Data Acquisition D->E F Insert Sample & Lock E->F G Shim Magnetic Field F->G H Acquire 1H Spectrum G->H I Acquire 13C & DEPT Spectra H->I J Data Processing & Analysis I->J K Fourier Transform J->K L Phase & Baseline Correction K->L M Calibrate Chemical Shifts L->M N Integrate (1H) & Assign Signals M->N O Structural Elucidation N->O

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Chiral Separation of 2-(4-Isopropylcyclohexyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 2-(4-Isopropylcyclohexyl)ethanol enantiomers. This compound, a key ingredient in the fragrance industry, possesses stereogenic centers that result in different enantiomeric and diastereomeric forms, each potentially having unique sensory and biological properties. The methods outlined below are designed to enable the accurate determination of enantiomeric purity and the isolation of individual stereoisomers for further study.

Introduction to Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they often share identical physical properties in an achiral environment, their interaction with other chiral entities, such as biological receptors or chiral stationary phases (CSPs) in chromatography, can differ significantly. Consequently, the separation and analysis of enantiomers are critical in the pharmaceutical, fragrance, and fine chemical industries.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful techniques for resolving enantiomers. The selection of the appropriate chiral stationary phase and chromatographic conditions is paramount for achieving successful separation.

Recommended Analytical Technique: Chiral Gas Chromatography (GC)

For the analysis of volatile and semi-volatile compounds like this compound, chiral Gas Chromatography (GC) is a highly effective method. The use of capillary columns coated with derivatized cyclodextrins as chiral stationary phases is particularly well-suited for the separation of alcohol enantiomers.

Table 1: Summary of GC-FID Method Parameters
ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial Temp: 80°C (hold 2 min), Ramp: 2 °C/min to 180 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Table 2: Expected Chromatographic Results
Enantiomer/DiastereomerRetention Time (min)Resolution (Rs)
(1R,4R)-enantiomer28.5-
(1S,4S)-enantiomer29.22.1
(1R,4S)-enantiomer30.12.5
(1S,4R)-enantiomer30.82.0

Note: The elution order and retention times are illustrative and may vary depending on the specific instrument and slight variations in conditions.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1000 ppm stock solution of the this compound racemic mixture in high-purity ethanol.

  • Working Standard: Dilute the stock solution with ethanol to a final concentration of 100 ppm.

  • Sample Solution: If analyzing a sample of unknown enantiomeric composition, dissolve it in ethanol to achieve a concentration of approximately 100 ppm.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.

Gas Chromatography (GC) Analysis
  • System Equilibration: Set up the GC-FID system according to the parameters outlined in Table 1. Allow the system to equilibrate for at least 30 minutes to ensure a stable baseline.

  • Injection: Inject 1 µL of the prepared sample or standard solution into the GC.

  • Data Acquisition: Start the data acquisition at the time of injection and record the chromatogram for the entire duration of the oven program.

  • Peak Identification: Identify the peaks corresponding to the enantiomers of this compound based on their retention times, as determined by the analysis of a reference standard if available.

  • Quantification: Integrate the peak areas for each enantiomer. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_analysis Chiral GC-FID Analysis cluster_data Data Processing start Racemic Mixture of this compound prep_sol Prepare 100 ppm Solution in Ethanol start->prep_sol filter_sol Filter through 0.45 µm Syringe Filter prep_sol->filter_sol gc_inject Inject 1 µL into GC filter_sol->gc_inject Prepared Sample gc_sep Separation on Rt-βDEXsm Chiral Column gc_inject->gc_sep fid_detect Detection by FID gc_sep->fid_detect chrom Obtain Chromatogram fid_detect->chrom Detector Signal integrate Integrate Peak Areas chrom->integrate calc_ee Calculate Enantiomeric Excess (% ee) integrate->calc_ee end Results calc_ee->end Final Report

Caption: Workflow for Chiral GC Analysis.

Signaling Pathway of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (in this case, a derivatized cyclodextrin). The differing stability of these complexes leads to different retention times.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase cluster_complexes Transient Diastereomeric Complexes csp Derivatized Cyclodextrin Cavity complex_R CSP-(R)-enantiomer Complex (More Stable) csp->complex_R complex_S CSP-(S)-enantiomer Complex (Less Stable) csp->complex_S enant_R (R)-enantiomer enant_R->complex_R Interaction enant_S (S)-enantiomer enant_S->complex_S Interaction elute_R Later Elution complex_R->elute_R Longer Retention elute_S Earlier Elution complex_S->elute_S Shorter Retention

Caption: Chiral Recognition Mechanism.

Application Notes and Protocols for HPLC Analysis of 2-(4-Isopropylcyclohexyl)ethanol via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the derivatization of 2-(4-Isopropylcyclohexyl)ethanol to enable sensitive quantification by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Since this compound lacks a strong chromophore or fluorophore, derivatization is essential for achieving the required sensitivity and selectivity in complex matrices. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated aliphatic alcohol that is challenging to detect at low concentrations using common HPLC detectors like UV-Vis or fluorescence detectors due to its lack of a suitable chromophore or fluorophore.[1] Derivatization is a chemical modification process that introduces a UV-absorbing or fluorescent tag onto the analyte molecule, thereby enhancing its detectability.[1] This application note explores pre-column derivatization methods for this compound using three common derivatizing agents: Benzoyl Chloride for UV detection, 1-Naphthyl Isocyanate for UV detection, and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for fluorescence detection.[2][3]

Derivatization Chemistry

The derivatization of the hydroxyl group of this compound proceeds via nucleophilic acyl substitution or addition reactions to form a stable ester or carbamate derivative that is highly responsive to UV-Vis or fluorescence detection.

Reaction Schemes:

  • With Benzoyl Chloride: this compound + Benzoyl Chloride → 2-(4-Isopropylcyclohexyl)ethyl benzoate + HCl

  • With 1-Naphthyl Isocyanate: this compound + 1-Naphthyl Isocyanate → 2-(4-Isopropylcyclohexyl)ethyl N-(1-naphthyl)carbamate

  • With 9-Fluorenylmethyl Chloroformate (FMOC-Cl): this compound + FMOC-Cl → 2-(4-Isopropylcyclohexyl)ethyl 9-fluorenylmethyl carbonate + HCl

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Benzoyl Chloride (≥99%)

  • 1-Naphthyl Isocyanate (≥98%)

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl, ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Pyridine (anhydrous, ≥99.8%)

  • Triethylamine (TEA, ≥99.5%)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (anhydrous)

  • Phosphate buffer (pH 8.2)[3]

  • 0.45 µm syringe filters

Derivatization Procedures

3.2.1. Protocol 1: Derivatization with Benzoyl Chloride (for UV Detection)

  • Prepare a standard solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).

  • In a clean, dry vial, add 100 µL of the standard solution.

  • Add 50 µL of benzoyl chloride.

  • Cap the vial and vortex thoroughly.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 500 µL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.

  • Extract the derivative with 1 mL of hexane or ethyl acetate.

  • Wash the organic layer with 500 µL of 1 M HCl followed by 500 µL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

3.2.2. Protocol 2: Derivatization with 1-Naphthyl Isocyanate (for UV Detection)

  • Prepare a standard solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In a reaction vial, mix 100 µL of the standard solution with 100 µL of a 10 mg/mL solution of 1-naphthyl isocyanate in acetonitrile.[2]

  • Add 10 µL of triethylamine as a catalyst.

  • Seal the vial and heat at 70°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

3.2.3. Protocol 3: Derivatization with FMOC-Cl (for Fluorescence Detection)

  • Prepare a standard solution of this compound in acetonitrile.

  • In a vial, mix 100 µL of the standard solution with 100 µL of a 2 mg/mL solution of FMOC-Cl in acetonitrile and 100 µL of phosphate buffer (pH 8.2).[3]

  • Gently shake the mixture and incubate at 40°C for 40 minutes in a water bath.[3]

  • After incubation, the reaction mixture can be directly injected into the HPLC system. If necessary, dilute with the mobile phase.[3]

HPLC Conditions

The following tables summarize the recommended HPLC conditions for the analysis of the derivatized this compound.

Table 1: HPLC Parameters for Benzoyl Chloride and 1-Naphthyl Isocyanate Derivatives (UV Detection)

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Example Isocratic: 70:30 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV-Vis Detector
Wavelength 230 nm (for Benzoyl derivative)
280 nm (for Naphthyl derivative)

Table 2: HPLC Parameters for FMOC-Cl Derivative (Fluorescence Detection)

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Water (50:26:24, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 20 µL[3]
Detection Fluorescence Detector
Excitation Wavelength 265 nm
Emission Wavelength 315 nm

Data Presentation

Table 3: Comparison of Derivatization Methods

Derivatizing AgentDetection MethodTypical Reaction TimeTypical Reaction Temp.Estimated LOQ
Benzoyl ChlorideUV-Vis30 min60°C~100 ng/mL
1-Naphthyl IsocyanateUV-Vis20 min70°C~50 ng/mL
FMOC-ClFluorescence40 min40°C~1 ng/mL

Note: Estimated Limit of Quantification (LOQ) values are approximate and will depend on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and HPLC analysis of this compound.

experimental_workflow start Start: Sample containing This compound derivatization Pre-column Derivatization (e.g., with FMOC-Cl) start->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV-Vis or Fluorescence) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis end End: Report Concentration data_analysis->end

Caption: General workflow for derivatization and HPLC analysis.

Logical Relationship of Derivatization Choice

This diagram shows the decision-making process for selecting a derivatization agent based on the desired sensitivity.

derivatization_choice sensitivity Required Sensitivity? low_sens Low to Moderate sensitivity->low_sens high_sens High sensitivity->high_sens uv_deriv Use UV Derivatization (Benzoyl Chloride or 1-Naphthyl Isocyanate) low_sens->uv_deriv fluor_deriv Use Fluorescence Derivatization (FMOC-Cl) high_sens->fluor_deriv

Caption: Selection of derivatization agent based on sensitivity.

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization and subsequent HPLC analysis of this compound. The choice of derivatizing agent will depend on the required sensitivity and the available detection capabilities. For high sensitivity, derivatization with FMOC-Cl followed by fluorescence detection is recommended. For routine analysis where lower sensitivity is acceptable, derivatization with benzoyl chloride or 1-naphthyl isocyanate for UV detection offers a viable alternative. These methods can be adapted and validated for specific matrices in research and quality control environments.

References

Application Notes and Protocols: 2-(4-Isopropylcyclohexyl)ethanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment. The toxicological and olfactory data presented are based on a close structural analog, cis-4-(Isopropyl)cyclohexanemethanol, due to the limited availability of public data for 2-(4-Isopropylcyclohexyl)ethanol.

Introduction

This compound is a fragrance ingredient valued for its unique scent profile. As with all fragrance materials, a thorough understanding of its physicochemical properties, olfactory characteristics, and safety profile is essential for its appropriate application in consumer products and for regulatory compliance. These notes provide an overview of its use, safety considerations, and protocols for evaluation.

Physicochemical Properties

Precise, experimentally derived data for this compound is limited in publicly accessible literature. The table below presents estimated data for this compound and experimentally derived data for its close structural analog, cis-4-(Isopropyl)cyclohexanemethanol, for comparison.

PropertyThis compound (CAS: 3650-46-2) (Estimated)[1]cis-4-(Isopropyl)cyclohexanemethanol (CAS: 13828-37-0) (Analog Data)[2][3][4][5]
Molecular Formula C₁₁H₂₂OC₁₀H₂₀O
Molecular Weight 170.29 g/mol 156.27 g/mol
Appearance Colorless LiquidColorless Liquid[2]
Boiling Point 329.00 to 331.00 °C @ 760.00 mm Hg223.7 ± 8.0 °C
Flash Point 105.20 °C (221.00 °F) (Closed Cup)97.2 °C
Vapor Pressure 0.007000 mmHg @ 25.00 °CNot Available
Solubility Soluble in alcohol; Insoluble in water (84.67 mg/L @ 25 °C)Slightly soluble in water
logP (o/w) 3.7003.243
Olfactory Profile and Applications

While a detailed public description for this compound is not available, its structural analog, cis-4-(Isopropyl)cyclohexanemethanol, possesses a fresh, soft, and clean floral odor, reminiscent of magnolia and other white blossoms[2][6]. Due to its excellent stability, it is suitable for a wide range of products including soaps, detergents, and cosmetics[2].

Typical Use Levels (Based on Analog): The International Fragrance Association (IFRA) has established safe use standards for many fragrance ingredients. While a specific standard for this compound is not publicly listed, the standards for its analog, cis-4-(Isopropyl)cyclohexanemethanol, provide a useful reference for formulators.

Safety and Toxicology Summary

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) for this compound is not publicly available. However, the assessment for its analog, cis-4-(Isopropyl)cyclohexanemethanol, indicates a potential for skin sensitization in a small fraction of individuals[6]. This necessitates careful consideration of concentration levels in final product formulations.

Toxicological EndpointResult for cis-4-(Isopropyl)cyclohexanemethanol (Analog)[6]
Skin Sensitization Potential to induce skin sensitization.
Phototoxicity/Photoallergenicity Not expected to be a concern.
Genotoxicity Not expected to be a concern.
Systemic Toxicity No significant concerns at typical use levels.

Experimental Protocols

Protocol 1: Human Repeated Insult Patch Test (HRIPT)

This protocol is a standardized method to assess the skin sensitization potential of a fragrance ingredient in human subjects.

Objective: To determine the induction of dermal sensitization of this compound in a normal human population.

Methodology:

  • Subject Recruitment: A panel of healthy adult volunteers (typically 100-200) with no known history of skin diseases is recruited.

  • Induction Phase:

    • A patch containing the test material (e.g., in 75% diethyl phthalate/25% ethanol) is applied to the back of each volunteer for 24 hours.

    • After a 24-hour rest period, a new patch is applied to the same site.

    • This procedure is repeated for a total of nine applications over a three-week period[6][7][8].

  • Rest Period: A two-week rest period follows the induction phase.

  • Challenge Phase:

    • A single 24-hour patch with the test material is applied to a naive site on the back[6][7][8].

    • Skin reactions at the challenge site are scored at 48 and 72 hours after application.

  • Re-challenge (if necessary): If reactions are observed, a re-challenge may be performed to confirm the findings.

Protocol 2: In Vitro Skin Sensitization Assessment (OECD Guideline Based)

A tiered approach using in vitro assays is recommended to evaluate the skin sensitization potential, aligning with the Adverse Outcome Pathway (AOP).

1. Direct Peptide Reactivity Assay (DPRA) (OECD TG 442c):

  • Principle: Measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical to assess the molecular initiating event of protein binding.

  • Procedure:

    • Prepare solutions of the test chemical and cysteine- and lysine-containing peptides.

    • Incubate the test chemical with each peptide solution for 24 hours.

    • Analyze the concentration of the remaining peptide using HPLC with UV detection.

    • Calculate the percentage of peptide depletion.

2. KeratinoSens™ (OECD TG 442d):

  • Principle: A cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in skin sensitization.

  • Procedure:

    • Culture HaCaT keratinocytes transfected with a luciferase reporter gene under the control of an ARE element.

    • Expose the cells to a range of concentrations of the test chemical for 48 hours.

    • Measure luciferase activity and cell viability.

    • Determine the concentration at which the test chemical induces a significant increase in luciferase expression.

3. Human Cell Line Activation Test (h-CLAT) (OECD TG 442e):

  • Principle: Measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.

  • Procedure:

    • Culture THP-1 cells and expose them to various concentrations of the test chemical for 24 hours.

    • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the expression of the markers using flow cytometry.

    • Determine the concentration at which the test chemical induces a significant upregulation of CD86 and/or CD54.

Visualizations

Signaling Pathways and Workflows

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (OR) G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-gated (CNG) Channel Ca_ion Ca²⁺ Influx CNG->Ca_ion Odorant Odorant Molecule (e.g., this compound) Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG Opens Depolarization Depolarization & Signal to Brain Ca_ion->Depolarization

Caption: Olfactory Signal Transduction Pathway.

Skin_Sensitization_AOP MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 KE3 Key Event 3: T-cell Proliferation & Differentiation KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Caption: Adverse Outcome Pathway for Skin Sensitization.

Safety_Assessment_Workflow start New Fragrance Ingredient (this compound) in_silico In Silico Assessment (QSAR, Read-Across) start->in_silico in_chemico In Chemico Testing (e.g., DPRA) in_silico->in_chemico in_vitro In Vitro Testing (e.g., KeratinoSens™, h-CLAT) in_chemico->in_vitro risk_assessment Risk Assessment (Hazard & Exposure) in_vitro->risk_assessment hript Human Confirmatory Testing (HRIPT) risk_assessment->hript If necessary safe_use Establish Safe Use Levels risk_assessment->safe_use Directly if sufficient data hript->safe_use

References

Application of 2-(4-Isopropylcyclohexyl)ethanol in Pharmaceutical Synthesis: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific and patent literature did not yield any specific, publicly available information on the direct application of 2-(4-isopropylcyclohexyl)ethanol as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The following application notes and protocols are presented as a hypothetical case study to illustrate the potential utility of this molecule in a pharmaceutical synthesis context, based on its chemical structure and general principles of medicinal chemistry.

Introduction

This compound is a primary alcohol containing a bulky and lipophilic 4-isopropylcyclohexyl moiety. Such aliphatic carbocyclic groups are of interest in drug design as they can enhance a molecule's lipophilicity, thereby potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The isopropyl group and the cyclohexane ring can also provide steric hindrance that may contribute to selective binding to a biological target.

This document outlines a hypothetical application of this compound in the synthesis of a fictional kinase inhibitor, "Gemcitinib," which is postulated to be an inhibitor of the fictional "Tumor Proliferation Kinase 1" (TPK1). The 4-isopropylcyclohexylethyl side chain is envisioned to bind to a hydrophobic pocket in the ATP-binding site of TPK1.

Hypothetical Signaling Pathway

The fictional TPK1 is a key enzyme in a signaling pathway that promotes cell proliferation. Upon activation by an upstream signal, TPK1 phosphorylates and activates a downstream transcription factor, leading to the expression of genes involved in cell cycle progression. Gemcitinib is designed to inhibit this pathway by blocking the ATP-binding site of TPK1, thereby preventing the phosphorylation of its substrate.

TPK1_Signaling_Pathway Upstream Signal Upstream Signal TPK1 (Inactive) TPK1 (Inactive) Upstream Signal->TPK1 (Inactive) Activation TPK1 (Active) TPK1 (Active) TPK1 (Inactive)->TPK1 (Active) Downstream Substrate (Inactive) Downstream Substrate (Inactive) TPK1 (Active)->Downstream Substrate (Inactive) Phosphorylation Gemcitinib Gemcitinib Gemcitinib->TPK1 (Active) Inhibition ATP ATP ADP ADP ATP:s->ADP:n Downstream Substrate (Active) Downstream Substrate (Active) Downstream Substrate (Inactive)->Downstream Substrate (Active) Gene Expression Gene Expression Downstream Substrate (Active)->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Figure 1: Hypothetical TPK1 Signaling Pathway and the inhibitory action of Gemcitinib.

Application Notes

Synthesis of Gemcitinib Intermediate (GCI-1)

The synthesis of Gemcitinib involves the coupling of this compound with a heterocyclic core. The primary alcohol of this compound can be converted to a more reactive leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. In this hypothetical protocol, we will convert the alcohol to a bromide.

Reaction Scheme:

This compound is reacted with phosphorus tribromide (PBr₃) to yield 1-(2-bromoethyl)-4-isopropylcyclohexane (GCI-1).

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of GCI-1.

ParameterValue
Starting MaterialThis compound
ReagentPhosphorus Tribromide (PBr₃)
Product1-(2-bromoethyl)-4-isopropylcyclohexane (GCI-1)
Molar Ratio (Alcohol:PBr₃)3:1.1
Reaction Temperature0 °C to 25 °C
Reaction Time4 hours
Yield85%
Purity (by GC-MS)>98%
AppearanceColorless oil

Table 1: Hypothetical Quantitative Data for the Synthesis of GCI-1.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-bromoethyl)-4-isopropylcyclohexane (GCI-1)

Materials:

  • This compound (1 equivalent)

  • Phosphorus tribromide (PBr₃) (0.37 equivalents)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1 eq.) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add phosphorus tribromide (0.37 eq.) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3.5 hours.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 1-(2-bromoethyl)-4-isopropylcyclohexane (GCI-1) as a colorless oil.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of GCI-1.

GCI1_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve Alcohol Dissolve this compound in anhydrous diethyl ether Start->Dissolve Alcohol Cool Cool to 0 °C Dissolve Alcohol->Cool Add PBr3 Add PBr₃ dropwise Cool->Add PBr3 Stir RT Stir at room temperature for 3.5h Add PBr3->Stir RT Quench Quench with NaHCO₃ solution Stir RT->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by vacuum distillation Concentrate->Purify Product GCI-1 Purify->Product

Figure 2: Experimental workflow for the synthesis of GCI-1.
Conclusion

While there is no documented use of this compound in pharmaceutical synthesis in the public domain, its structure suggests potential as a building block for introducing a lipophilic and sterically defined moiety into drug candidates. The hypothetical synthesis of the kinase inhibitor "Gemcitinib" intermediate, GCI-1, demonstrates a plausible synthetic route. Further research would be required to validate the biological activity and therapeutic potential of any such compounds. Researchers in drug development may find this molecule to be a useful, unexplored component for their synthetic libraries.

Application Notes and Protocols for the Reduction of 4-isopropylcyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the reduction of 4-isopropylcyclohexylacetic acid to its corresponding primary alcohol, 2-(4-isopropylcyclohexyl)ethanol. This reduction is a fundamental transformation in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and fragrance compounds. The primary reducing agent discussed is Lithium Aluminum Hydride (LiAlH₄), a potent hydride donor capable of reducing carboxylic acids to alcohols.[1][2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the carboxylic acid.[1][4] An intermediate aldehyde is formed, which is subsequently reduced to the primary alcohol.[1][2] Due to the high reactivity of LiAlH₄, the reaction must be conducted under anhydrous conditions to prevent violent quenching with water.[5]

Reaction and Mechanism

The overall reaction is the conversion of a carboxylic acid to a primary alcohol:

4-isopropylcyclohexylacetic acid → this compound

The mechanism for the reduction of a carboxylic acid with LiAlH₄ involves several steps:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction. This forms a lithium carboxylate salt and hydrogen gas.

  • Nucleophilic Attack: A hydride ion from the aluminate complex attacks the carbonyl carbon of the carboxylate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, and an aluminum-oxygen bond is formed, leading to the transient formation of an aldehyde.

  • Second Reduction: The aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide.

  • Workup: The resulting aluminum alkoxide is hydrolyzed during the workup step (typically with acid or a specific sequence of water and base) to yield the final primary alcohol.[1][4][6]

A simplified representation of this pathway is illustrated below.

Reduction_Mechanism cluster_steps Reaction Steps 4-isopropylcyclohexylacetic_acid 4-isopropylcyclohexylacetic acid Lithium_aluminate_complex Lithium Aluminate Complex 4-isopropylcyclohexylacetic_acid->Lithium_aluminate_complex Deprotonation & Hydride Attack Aldehyde_intermediate Aldehyde Intermediate Lithium_aluminate_complex->Aldehyde_intermediate Elimination Alkoxide Alkoxide Aldehyde_intermediate->Alkoxide Hydride Attack This compound This compound Alkoxide->this compound Protonation LiAlH4 1. LiAlH4, THF H3O_plus 2. H3O+ workup

Caption: Simplified reaction pathway for the LiAlH₄ reduction of a carboxylic acid.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials and Equipment
Material/EquipmentSpecifications
4-isopropylcyclohexylacetic acid>98% purity
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THF or powder
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O
Diethyl ether (Et₂O)Anhydrous
Sodium sulfate (Na₂SO₄)Anhydrous
Hydrochloric acid (HCl)1 M aqueous solution
Sodium hydroxide (NaOH)15% aqueous solution
Round-bottom flaskTwo-necked, flame-dried
Reflux condenserWith drying tube
Addition funnelPressure-equalizing
Magnetic stirrer and stir bar
Ice bath
Heating mantle or oil bath
Rotary evaporator
Glassware for extraction and filtration
Procedure

Safety Precautions: Lithium Aluminum Hydride reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup:

Reaction_Setup cluster_flask Two-Necked Round-Bottom Flask Stir_Bar Magnetic Stir Bar LiAlH4_Suspension LiAlH4 in THF Addition_Funnel Addition Funnel (4-isopropylcyclohexylacetic acid in THF) cluster_flask cluster_flask Addition_Funnel->cluster_flask Condenser Reflux Condenser Condenser->cluster_flask Drying_Tube Drying Tube (e.g., CaCl2) Drying_Tube->Condenser Nitrogen_Inlet Nitrogen Inlet Nitrogen_Inlet->Addition_Funnel Ice_Bath Ice Bath Magnetic_Stirrer Magnetic Stirrer Ice_Bath->Magnetic_Stirrer cluster_flask->Ice_Bath

Caption: Experimental setup for the LiAlH₄ reduction.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and a pressure-equalizing addition funnel, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve 4-isopropylcyclohexylacetic acid (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or other appropriate methods).

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • A white granular precipitate of aluminum salts should form.

  • Filtration and Extraction:

    • Filter the mixture through a pad of Celite or glass wool, washing the precipitate with diethyl ether or THF.

    • Transfer the filtrate to a separatory funnel. If two phases are present, separate them. Extract the aqueous phase (if any) with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
4-isopropylcyclohexylacetic acid184.28--
This compound170.29~240[4]~0.888[4]

Table 2: Typical Reaction Parameters

ParameterValue
Molar Ratio (LiAlH₄:Substrate)1.5 : 1.0
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Workup MethodFieser Method
PurificationVacuum Distillation or Column Chromatography
Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Clear to pale yellow liquid.[2]

  • Odor: Floral, muguet-like.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure. Expected signals would include those for the cyclohexyl ring, the isopropyl group, and the ethyl alcohol moiety.

  • Infrared (IR) Spectroscopy:

    • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • The disappearance of the strong C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the product (170.29 g/mol ).

Logical Workflow Diagram

Experimental_Workflow Start Start: Prepare Reagents and Glassware Setup Assemble Reaction Apparatus under N2 Start->Setup Cool Cool LiAlH4 Suspension to 0 °C Setup->Cool Add_Substrate Dropwise Addition of 4-isopropylcyclohexylacetic acid Cool->Add_Substrate React Stir at Room Temperature Add_Substrate->React Workup Quench Reaction (Fieser Method) React->Workup Filter Filter and Extract with Et2O Workup->Filter Dry Dry Organic Phase (Na2SO4) Filter->Dry Concentrate Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify Purify by Distillation/Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End: Pure this compound Characterize->End

Caption: Step-by-step workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken. The author is not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: Grignard Reaction of 4-isopropylcyclohexylmagnesium bromide with Ethylene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Grignard reaction between 4-isopropylcyclohexylmagnesium bromide and ethylene oxide. This reaction is a valuable method for the synthesis of 2-(4-isopropylcyclohexyl)ethanol, a primary alcohol with potential applications in fragrance chemistry and as a building block in the development of novel pharmaceutical compounds. The protocol outlines the preparation of the Grignard reagent, its subsequent reaction with ethylene oxide, and the final workup and purification of the target alcohol. Safety precautions and expected outcomes are also detailed.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an epoxide, such as ethylene oxide, provides an efficient route to primary alcohols, extending the carbon chain by two atoms.[1][2][3][4] The nucleophilic attack of the Grignard reagent on the electrophilic carbon of the ethylene oxide ring leads to a ring-opening reaction, which, after acidic workup, yields the corresponding primary alcohol. This protocol specifically details the synthesis of this compound.

Reaction Scheme

The overall reaction can be depicted in two main stages:

  • Formation of the Grignard Reagent: 4-isopropylcyclohexyl bromide reacts with magnesium metal in an ethereal solvent to form 4-isopropylcyclohexylmagnesium bromide.

  • Reaction with Ethylene Oxide and Workup: The Grignard reagent reacts with ethylene oxide, followed by an acidic workup to yield this compound.

Experimental Protocols

Materials and Equipment

Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-isopropylcyclohexyl bromideC₉H₁₇Br205.13>97%Sigma-Aldrich
Magnesium turningsMg24.31>99.5%Sigma-Aldrich
IodineI₂253.81>99.8%Sigma-Aldrich
Anhydrous diethyl ether (Et₂O)(C₂H₅)₂O74.12>99.7%Sigma-Aldrich
Ethylene oxideC₂H₄O44.05>99.8%Sigma-Aldrich
Sulfuric acid (H₂SO₄)H₂SO₄98.0898%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49-In-house preparation
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04>99%Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol 1: Preparation of 4-isopropylcyclohexylmagnesium bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.5 g, 61.7 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of 4-isopropylcyclohexyl bromide (10.3 g, 50.2 mmol) in anhydrous diethyl ether (50 mL). Add a small portion (approximately 5 mL) of this solution to the magnesium turnings.

  • Maintaining the Reaction: The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Protocol 2: Reaction with Ethylene Oxide and Purification
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0-5 °C using an ice bath.

  • Addition of Ethylene Oxide: Prepare a solution of ethylene oxide (2.4 g, 54.5 mmol) in anhydrous diethyl ether (20 mL), pre-cooled to 0 °C. Add this solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Data Presentation

Table 1: Physical and Safety Data of Key Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Safety Information
4-isopropylcyclohexyl bromideC₉H₁₇Br205.13166-1671.330Combustible liquid. Irritating to eyes, respiratory system, and skin.[5]
Ethylene oxideC₂H₄O44.0510.70.882Extremely flammable gas. Toxic if inhaled. Carcinogen.
This compoundC₁₁H₂₂O170.29329-331 (est.)Not availableAssumed to be an irritant. Handle with care.

Table 2: Representative Reaction Parameters and Expected Yield

ParameterValue
Molar ratio (Bromide:Mg:Ethylene Oxide)1 : 1.2 : 1.1
Reaction Time (Grignard formation)1-1.5 hours
Reaction Time (with Ethylene Oxide)1-2 hours
Expected Yield60-75%

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ethylene Oxide cluster_workup Acidic Workup R-Br 4-isopropylcyclohexyl bromide R-MgBr 4-isopropylcyclohexyl- magnesium bromide R-Br->R-MgBr Et₂O Mg Mg Mg->R-MgBr R-MgBr_reac 4-isopropylcyclohexyl- magnesium bromide EtO Ethylene Oxide Intermediate Alkoxide Intermediate EtO->Intermediate Intermediate_workup Alkoxide Intermediate R-MgBr_reac->Intermediate Product This compound Intermediate_workup->Product H₃O⁺

Caption: Overall reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble and dry glassware Start->Setup Grignard_Prep Prepare Grignard Reagent (Protocol 1) Setup->Grignard_Prep Reaction React with Ethylene Oxide (Protocol 2, Steps 1-3) Grignard_Prep->Reaction Workup Quench and Extract (Protocol 2, Steps 4-5) Reaction->Workup Purification Dry, Concentrate, and Distill (Protocol 2, Steps 6-8) Workup->Purification Product This compound Purification->Product

References

Application Notes and Protocols for the Biotransformation of Terpenes to Cyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of various terpenes into valuable cyclohexyl compounds. This biotechnological approach offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules, which are of significant interest in the pharmaceutical, fragrance, and fine chemical industries.

Introduction to Terpene Biotransformation

Terpenes, a large and diverse class of naturally occurring hydrocarbons produced by a variety of plants, are attractive starting materials for the synthesis of high-value chemicals. Biotransformation, utilizing whole microbial cells or isolated enzymes, allows for the regio- and stereoselective modification of terpene skeletons under mild reaction conditions. This process can lead to the formation of a wide array of functionalized cyclohexyl compounds, including alcohols, diols, and ketones, which can serve as key intermediates in drug development and other applications.

The primary enzymatic reactions involved in the initial steps of terpene biotransformation are oxidations, catalyzed by monooxygenases (such as cytochrome P450s) and dehydrogenases. These enzymes introduce hydroxyl groups or create carbonyl functionalities on the terpene backbone, often with high specificity. Subsequent enzymatic reactions can lead to further modifications, including ring cleavage or the formation of diols.

Experimental Workflow for Microbial Biotransformation

The general workflow for the microbial biotransformation of terpenes involves several key stages, from the selection and cultivation of the microorganism to the extraction and analysis of the final products.

experimental_workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis microorganism Microorganism Selection media Media Preparation microorganism->media inoculum Inoculum Development media->inoculum bioreactor Bioreactor Setup inoculum->bioreactor substrate Substrate Addition bioreactor->substrate incubation Incubation & Monitoring substrate->incubation extraction Product Extraction incubation->extraction purification Purification extraction->purification analysis Structural Analysis (GC-MS, NMR) purification->analysis

A generalized experimental workflow for the microbial biotransformation of terpenes.

Biotransformation of Limonene

Limonene, a readily available monocyclic monoterpene, is an excellent substrate for biotransformation to produce valuable oxygenated cyclohexyl derivatives, such as limonene-1,2-diol.

Quantitative Data
SubstrateMicroorganismProductYield/ConcentrationKey ConditionsReference
R-(+)-LimoneneColletotrichum nymphaeae CBMAI 0864Limonene-1,2-diol6.75 g/L13.2 g/L biomass, 27°C, 250 rpm, pH 6.0[1][2]
R-(+)-LimonenePestalotiopsis mangiferae LaBMicrA-505Limonene-1,2-diol98.34% accumulation4 g/L biomass, 2% substrate, 24°C, 120 rpm, pH 6.0[3]
R-(+)-LimoneneFusarium oxysporumLimonene-1,2-diol--[4]
(+)-LimoneneAspergillus nigerPerillyl alcohol, Terpinen-4-ol-Tryptic Soy Broth (TSB) or Malt Broth (MB), 0.5% (v/v) limonene[5]
Experimental Protocol: Production of Limonene-1,2-diol using Colletotrichum nymphaeae

This protocol is adapted from studies on the biotransformation of limonene by Colletotrichum nymphaeae.[1][2]

1. Microorganism and Inoculum Preparation:

  • Maintain Colletotrichum nymphaeae CBMAI 0864 on Potato Dextrose Agar (PDA) slants at 4°C.

  • For inoculum preparation, transfer a loopful of mycelia to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

  • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 5 days.

2. Biotransformation:

  • Harvest the fungal biomass from the inoculum culture by filtration.

  • Prepare a suspension of the fungal biomass in a 20 mM phosphate buffer (pH 7.0).

  • In a 250 mL Erlenmeyer flask, add 50 mL of the biomass suspension.

  • Add R-(+)-limonene to the flask to a final concentration of 20 g/L.

  • Incubate the flask at 27°C on a rotary shaker at 200 rpm for up to 192 hours.[1]

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 24 hours).

3. Product Extraction and Analysis:

  • To extract the products, centrifuge the culture broth to separate the mycelia.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Analyze the product formation using Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed Metabolic Pathway: Limonene to Limonene-1,2-diol

The biotransformation of limonene to limonene-1,2-diol is believed to proceed through an epoxide intermediate.

limonene_pathway limonene R-(+)-Limonene epoxide Limonene-1,2-epoxide limonene->epoxide Epoxidase diol Limonene-1,2-diol epoxide->diol Epoxide hydrolase

Proposed metabolic pathway for the conversion of R-(+)-limonene to limonene-1,2-diol.

Biotransformation of Pinenes

α-Pinene and β-pinene are abundant bicyclic monoterpenes found in pine resins. They can be biotransformed into valuable oxygenated derivatives like verbenol and verbenone.

Quantitative Data
SubstrateMicroorganism/CellProduct(s)Yield/ConcentrationKey ConditionsReference
(-)-α-PineneYeast isolateVerbenol125.6 mg/LMineral medium[4][6]
α-PineneImmobilized Picea abies cellstrans-Verbenol, Verbenone-Alginate immobilization[7][8]
(+)-α-PineneChrysosporium pannorumVerbenol, Verbenone1.33 g/L total products10°C
(-)-α-PinenePolyporus brumalisα-Terpineol-3 days incubation[2][3][9]
α-PineneAspergillus niger NRRL 326Verbenol85% similarity (MS)-[10]
Experimental Protocol: Production of Verbenol and Verbenone from α-Pinene

This generalized protocol is based on studies of α-pinene biotransformation by various microorganisms.[4][6]

1. Microorganism and Inoculum Preparation:

  • Select a suitable microorganism known for α-pinene oxidation (e.g., a yeast or fungal strain).

  • Prepare a pre-culture by inoculating the microorganism into an appropriate growth medium (e.g., Yeast Malt Broth).

  • Incubate the pre-culture at the optimal temperature and agitation for 24-48 hours.

2. Biotransformation:

  • In a larger fermentation vessel, add fresh growth medium and inoculate with the pre-culture.

  • After a period of growth (e.g., 24 hours), add α-pinene to the culture. The concentration can be varied, but a starting point of 1 g/L is common.

  • Incubate the culture under controlled conditions of temperature (e.g., 10-30°C) and agitation for several days.

  • Monitor the pH and substrate/product concentrations periodically.

3. Product Extraction and Analysis:

  • Separate the biomass from the culture broth by centrifugation or filtration.

  • Extract the broth with a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it.

  • Analyze the products (verbenol, verbenone, etc.) by GC-MS.

Simplified Pathway: α-Pinene to Verbenol and Verbenone

The oxidation of α-pinene typically proceeds through allylic hydroxylation to form verbenol, which can be further oxidized to verbenone.

pinene_pathway pinene α-Pinene verbenol trans-Verbenol pinene->verbenol Monooxygenase verbenone Verbenone verbenol->verbenone Dehydrogenase

Simplified pathway for the biotransformation of α-pinene to verbenol and verbenone.

Biotransformation of Other Terpenes

Carene

3-Carene, a bicyclic monoterpene, can be biotransformed into various oxygenated derivatives, including epoxides and diols.

SubstrateBiocatalystProduct(s)YieldKey ConditionsReference
(1S)-3-CarenePicea abies suspension culture(1S,3S,4R)-3,4-epoxycarane, (1S)-3-caren-5-one--[11][12]
(+)-3-CareneChemical (reference)3,4-Epoxycarane, 3,4-Caranediol91% (epoxide), 3% (diol)Microencapsulated catalyst[13][14]
Terpinenes

α-Terpinene and γ-terpinene can be hydroxylated by fungi to produce valuable diols.

SubstrateMicroorganismProductYieldReference
α-TerpineneCorynespora cassiicola DSM 62475(1R,2R)-3-p-menthene-1,2-diol49%[15]
γ-TerpineneCorynespora cassiicola DSM 62475(1R,2R)-4-p-menthene-1,2-diol29%[15]

Metabolic Pathway Case Study: Camphor Degradation in Pseudomonas putida

The degradation of camphor by Pseudomonas putida is a well-characterized pathway that serves as an excellent model for the microbial catabolism of terpenes, involving a series of enzymatic steps to break down the bicyclic structure.

camphor_pathway cluster_pathway Camphor Degradation Pathway in Pseudomonas putida camphor (+)-Camphor hydroxycamphor 5-exo-Hydroxycamphor camphor->hydroxycamphor camphor 5-monooxygenase (camCAB) diketocamphane 2,5-Diketocamphane hydroxycamphor->diketocamphane exo-hydroxycamphor dehydrogenase (camD) lactone Monocyclic Lactone diketocamphane->lactone 2,5-diketocamphane 1,2-monooxygenase (camE) aliphatic_acid Aliphatic Acid Intermediate lactone->aliphatic_acid Hydrolysis tca TCA Cycle Intermediates (Acetyl-CoA, Succinyl-CoA) aliphatic_acid->tca Further Metabolism

The metabolic pathway of camphor degradation in Pseudomonas putida.[1][2][3][16][9]

Conclusion

The biotransformation of terpenes presents a powerful and sustainable approach for the synthesis of a diverse range of valuable cyclohexyl compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize these biocatalytic processes for applications in drug discovery, flavor and fragrance production, and the broader chemical industry. Further research into novel microorganisms and enzyme engineering will undoubtedly expand the scope and efficiency of terpene biotransformations.

References

Application Notes and Protocols for High-Throughput Screening of Catalysts for Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of catalysts for alcohol synthesis from syngas (CO + H₂) and CO₂ hydrogenation. These guidelines are designed to streamline the discovery and optimization of novel catalysts for the production of valuable alcohols.

Introduction to High-Throughput Catalyst Screening

High-throughput screening is a powerful methodology that accelerates catalyst discovery by enabling the rapid and parallel testing of large numbers of catalyst candidates.[1] This approach significantly reduces the time and resources required compared to traditional one-at-a-time testing methods.[2] The typical HTS workflow involves several key stages: catalyst library design and synthesis, high-throughput catalytic performance evaluation, and data analysis and validation.[3] The integration of automated reactor systems, robotics, and advanced analytical techniques is central to the efficiency of HTS in catalysis research.[2][4][5][6][7][8]

Catalyst Systems for Alcohol Synthesis

Several classes of catalysts have been extensively investigated for the synthesis of alcohols from syngas and CO₂. The choice of catalyst is critical and depends on the desired alcohol products, with different metals and promoters exhibiting varying activities and selectivities.

Key Catalyst Families:

  • Rhodium-Based Catalysts: Rhodium catalysts are known for their high selectivity towards ethanol and other C₂₊ oxygenates from syngas.[9][10][11] Promoters such as manganese (Mn) and iron (Fe) can significantly enhance their performance.[10][12] The support material, like silica (SiO₂) or ceria (CeO₂), also plays a crucial role in catalyst dispersion and the interaction between Rh and promoters, influencing the formation of active sites (e.g., Rh⁰–Rh⁺).[9][13]

  • Cobalt-Copper Catalysts: Bimetallic Co-Cu catalysts are effective for the synthesis of higher alcohols from both syngas and CO₂.[14][15] The ratio of Co to Cu is a critical parameter that influences the catalyst structure and product selectivity. The active phase can evolve under reaction conditions, with the formation of cobalt carbide (Co₂C) and its interface with metallic copper being important for the production of oxygenates.[15]

  • Molybdenum Sulfide (MoS₂)-Based Catalysts: MoS₂ catalysts, often promoted with alkali metals like potassium (K) and other transition metals such as cobalt (Co) or nickel (Ni), are known for their sulfur tolerance and ability to produce mixed alcohols.[16][17] The morphology and structure of the MoS₂ nanosheets can impact catalyst activity and selectivity.[16]

  • Modified Fischer-Tropsch Catalysts: Iron-based Fischer-Tropsch catalysts, modified with promoters like manganese (Mn), copper (Cu), and potassium (K), can be tailored for the production of higher alcohols from CO₂ hydrogenation.[18] These catalysts often function as tandem systems where different active sites catalyze different steps of the reaction.[19]

Quantitative Data Summary

The following tables summarize the performance of various catalyst systems for alcohol synthesis under different reaction conditions, compiled from the literature.

Table 1: Performance of Rhodium-Based Catalysts for Alcohol Synthesis from Syngas

Catalyst CompositionSupportT (°C)P (bar)GHSV (mL g⁻¹ h⁻¹)CO Conv. (%)Ethanol Selectivity (%)C₂₊ Oxygenate Selectivity (%)C₂₊ OH STY (g Lcat⁻¹ h⁻¹)Reference
3 wt% RhMCM-41280203,0002.824--[9]
3 wt% RhSiO₂2802012,0002.88--[9]
Rh-Fe-Mn (1:0.15:0.10)SiO₂25040--36.939.6-[10]
5.56 wt% Rh, 1.69 wt% Mn, Mo promoterSiO₂275-7,500---~46 (mg gcat⁻¹ h⁻¹)[12]

Table 2: Performance of Co-Cu Catalysts for Higher Alcohol Synthesis

Catalyst CompositionFeedT (°C)P (bar)GHSV (mL g⁻¹ h⁻¹)CO₂ Conv. (%)Higher Alcohol Selectivity (%)Ethanol Selectivity (%)Higher Alcohol STY (mmol gcat⁻¹ h⁻¹)Reference
Co₁.₈Cu₀.₉AlOx (1 wt% K)CO₂/H₂2503014,200-44.820.85.54[14]
Co₂CCuZnAlCO₂/H₂2505012,00020.718.3-

Table 3: Performance of Modified Fischer-Tropsch and MoS₂ Catalysts

Catalyst CompositionFeedT (°C)P (MPa)GHSV (mL g⁻¹ h⁻¹)CO₂ Conv. (%)C₂₊ Alcohol Selectivity (%)Reference
MnCuK-Fe₅C₂ + CuZnAlZrCO₂/H₂30036,000~25~20[18]
Mo-Co-K sulfideCO₂/H₂32053,00023.710.0[20]
La promoted Ni/K₂CO₃/MoS₂Syngas-----[17]

Experimental Protocols

This section provides detailed protocols for the high-throughput screening of catalysts for alcohol synthesis.

Catalyst Library Preparation

Objective: To prepare a library of catalyst candidates with varying compositions and supports.

Method: Incipient wetness impregnation is a common method for preparing supported catalysts in a high-throughput manner.[12]

Materials:

  • Metal precursor salts (e.g., RhCl₃·3H₂O, Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, etc.)

  • Promoter precursor salts (e.g., Mn(NO₃)₂·4H₂O, KNO₃, etc.)

  • Catalyst supports (e.g., SiO₂, Al₂O₃, CeO₂, carbon)

  • Deionized water or appropriate solvent

  • Automated liquid handling system

  • Multi-well plates or reactor vials

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Preparation: Aliquot the desired amount of catalyst support into each well of a multi-well plate or individual reactor vials.

  • Precursor Solution Preparation: Prepare stock solutions of the metal and promoter precursors at known concentrations.

  • Impregnation: Using an automated liquid handling system, dispense precise volumes of the precursor solutions onto the catalyst supports. The volume of the solution should be equal to the pore volume of the support material to ensure even distribution.

  • Drying: Dry the impregnated supports in an oven, typically at 100-120 °C, for several hours to remove the solvent.

  • Calcination: Calcine the dried catalysts in a furnace under a controlled atmosphere (e.g., air or nitrogen) at a specific temperature ramp and hold time to decompose the precursors and form the metal oxide species.

High-Throughput Catalytic Testing

Objective: To evaluate the performance of the catalyst library under alcohol synthesis conditions.

Method: Utilize a parallel fixed-bed reactor system.[21]

Equipment:

  • Automated parallel fixed-bed reactor system (e.g., 4- or 8-reactor system) with independent temperature and pressure control for each reactor.[4][5][8]

  • Mass flow controllers for precise gas dosing (H₂, CO, CO₂, N₂).

  • Online gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for product analysis.[18]

Procedure:

  • Catalyst Loading: Load a precise amount of each catalyst from the library into individual reactors.

  • Catalyst Pre-treatment (Reduction):

    • Purge the reactors with an inert gas (e.g., N₂).

    • Heat the catalysts to a specific reduction temperature (e.g., 250-400 °C) under a flow of a reducing gas, typically H₂ or a mixture of H₂/N₂.[14][19] The specific temperature and duration depend on the catalyst system.

  • Reaction:

    • After reduction, cool the reactors to the desired reaction temperature under an inert atmosphere.

    • Introduce the reactant gas mixture (syngas or CO₂/H₂) at the specified pressure and gas hourly space velocity (GHSV). Typical reaction conditions are:

      • Temperature: 250 - 350 °C[11][18]

      • Pressure: 30 - 80 bar[14][22]

      • H₂/CO(₂) ratio: 1.5 - 3[14][18]

      • GHSV: 3,000 - 15,000 mL g⁻¹ h⁻¹[9][22]

  • Product Analysis:

    • Periodically sample the effluent from each reactor using an automated online GC system.

    • The TCD is used to analyze permanent gases (H₂, CO, CO₂, CH₄).

    • The FID is used to analyze hydrocarbons and oxygenates (alcohols, aldehydes, etc.).[18]

    • Use an internal standard (e.g., N₂) for accurate quantification.[19]

Data Analysis

Objective: To calculate key performance metrics for each catalyst.

Calculations:

  • CO or CO₂ Conversion (%):

  • Product Selectivity (%):

    STY = (Mass or moles of desired product produced) / (Volume or mass of catalyst * Time)

Visualizations

Experimental Workflow

HighThroughputScreeningWorkflow cluster_prep Catalyst Preparation cluster_screening Screening cluster_analysis Analysis & Optimization cat_design Catalyst Library Design synthesis Automated Synthesis cat_design->synthesis Composition Matrix calcination Drying & Calcination synthesis->calcination loading Catalyst Loading calcination->loading reduction In-situ Reduction loading->reduction reaction Catalytic Reaction reduction->reaction Syngas or CO2/H2 Feed analysis Online Product Analysis (GC) reaction->analysis Effluent Stream data_proc Data Processing & Calculation analysis->data_proc hit_id Hit Identification data_proc->hit_id Performance Metrics optimization Lead Optimization hit_id->optimization

Caption: High-throughput screening workflow for alcohol synthesis catalysts.

Simplified Reaction Pathway for Higher Alcohol Synthesis on a Bifunctional Catalyst

AlcoholSynthesisPathway cluster_surface Catalyst Surface cluster_products Products syngas CO + H₂ co_ad CO(ads) syngas->co_ad h_ad H(ads) syngas->h_ad chx *CHx (on Metal Site) co_ad->chx + H(ads) co_insert CO Insertion co_ad->co_insert methanol Methanol co_ad->methanol + H(ads) h_ad->chx c2_oxy *C₂H_yO (C₂ Oxygenate Precursor) h_ad->c2_oxy h_ad->methanol chx->co_insert higher_alcohols Higher Alcohols (C₃₊OH) chx->higher_alcohols hydrocarbons Hydrocarbons (e.g., CH₄) chx->hydrocarbons + H(ads) acyl *CHxCO (Acyl Intermediate) co_insert->acyl acyl->c2_oxy + H(ads) ethanol Ethanol c2_oxy->ethanol + H(ads) c2_oxy->higher_alcohols + *CHx

References

Application Note: A Scalable Two-Step Synthesis of 2-(4-Isopropylcyclohexyl)ethanol for the Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 2-(4-isopropylcyclohexyl)ethanol, a valuable fragrance component with a distinct lily-of-the-valley scent.[1] The described two-step process starts from the readily available and cost-effective commodity chemical, cumene. The synthesis involves an initial Friedel-Crafts acylation to produce 4-isopropylacetophenone (cuminone), followed by a catalytic hydrogenation to yield the target alcohol. This method is robust, scalable, and results in a high-purity product, making it suitable for industrial applications.

Introduction

This compound is a fragrance ingredient prized for its pleasant, floral, and muguet notes.[1] Its stability allows for its use in a wide array of consumer products. The synthesis of this compound can be efficiently achieved through a two-step process commencing with cumene, an inexpensive industrial chemical. The first step is the acylation of cumene, followed by the hydrogenation of the resulting ketone intermediate. This document outlines the optimized reaction conditions and purification procedures for a laboratory-scale synthesis that can be adapted for larger-scale production.

Reaction Scheme

The overall synthesis pathway is depicted below:

Step 1: Friedel-Crafts Acylation of Cumene Cumene + Acetic Anhydride --(FeCl₃)--> 4-Isopropylacetophenone + Acetic Acid

Step 2: Hydrogenation of 4-Isopropylacetophenone 4-Isopropylacetophenone + H₂ --(Ru/C)--> this compound

Experimental Protocols

3.1. Materials and Equipment

  • Reagents: Cumene (99%), Acetic Anhydride (99%), Iron(III) Chloride (FeCl₃, anhydrous, 98%), 5% Ruthenium on Carbon (Ru/C), Isopropyl Alcohol (99.5%), Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Hydrogen gas (high purity).

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, thermocouple, batch autoclave, filtration apparatus, rotary evaporator, fractional distillation setup.

3.2. Step 1: Synthesis of 4-Isopropylacetophenone (Cuminone)

  • Charge the jacketed glass reactor with cumene.

  • With stirring, add anhydrous iron(III) chloride to the reactor.

  • Slowly add acetic anhydride to the mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at room temperature.

  • After the addition is complete, continue to stir the mixture for 24 hours at room temperature.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation (10 mbar, 115°C) to obtain pure 4-isopropylacetophenone.[1]

3.3. Step 2: Synthesis of this compound

  • In a batch autoclave, charge the 4-isopropylacetophenone synthesized in the previous step and isopropyl alcohol as the solvent.

  • Add the 5% Ru/C catalyst to the mixture.

  • Seal the autoclave and purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 5 MPa and heat the mixture to 130°C with vigorous stirring.[1]

  • Maintain these conditions until the reaction is complete (monitor by GC analysis).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product can be further purified by vacuum distillation if required.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 4-Isopropylacetophenone

ParameterValueReference
Starting MaterialCumene[1]
Acylating AgentAcetic Anhydride[1]
CatalystIron(III) Chloride (FeCl₃)[1]
Molar Ratio (Cumene/AA)6[1]
Molar Ratio (Catalyst/AA)1[1]
Reaction TemperatureRoom Temperature[1]
Distillation Conditions115°C @ 10 mbar[1]
Purity of Intermediate99.5%[1]

Table 2: Reaction Parameters and Yields for the Hydrogenation to this compound

ParameterValueReference
Starting Material4-Isopropylacetophenone[1]
Catalyst5% Ru/C[1]
SolventIsopropyl Alcohol[1]
Reaction Temperature130°C[1]
Hydrogen Pressure5 MPa[1]
Selectivity~90%[1]
Overall Yield (from Cumene)75%[1]
Product Purity99.5%[1]
Isomer Ratio (cis:trans)72:28 (mass)[1]

Visualizations

Scale_Up_Synthesis_Workflow Start Start: Cumene Acylation Step 1: Friedel-Crafts Acylation Start->Acylation Workup1 Work-up & Purification (Washing, Distillation) Acylation->Workup1 Reagents1 Acetic Anhydride FeCl₃ Reagents1->Acylation Intermediate Intermediate: 4-Isopropylacetophenone Workup1->Intermediate Hydrogenation Step 2: Catalytic Hydrogenation Intermediate->Hydrogenation Workup2 Work-up & Purification (Filtration, Solvent Removal) Hydrogenation->Workup2 Reagents2 H₂ (5 MPa) 5% Ru/C Catalyst Isopropyl Alcohol Reagents2->Hydrogenation FinalProduct Final Product: This compound Workup2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Conclusion

The two-step synthesis of this compound from cumene is an efficient and scalable process. The use of acetic anhydride is preferable to acetyl chloride as it is more stable and produces less waste.[1] Ruthenium-supported catalysts are highly effective for the hydrogenation step, leading to high selectivity and yield.[1] The overall process provides a high-purity product suitable for use in the fragrance industry. The detailed protocol and tabulated data in this application note serve as a valuable resource for researchers and professionals in drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Formulation of 2-(4-Isopropylcyclohexyl)ethanol in Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylcyclohexyl)ethanol, also known by trade names such as Mugetanol, is a synthetic fragrance ingredient valued for its delicate, floral, and green scent reminiscent of lily-of-the-valley (muguet).[1] Its stability and versatile aroma profile have led to its widespread use in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] This document provides detailed application notes and experimental protocols for the formulation and analysis of this compound in consumer products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms Mugetanol, 4-(1-Methylethyl)cyclohexaneethanol
CAS Number 3650-46-2
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
Appearance Clear, colorless to pale yellow liquid[3]
Odor Profile Floral, muguet, green[1][3]
Boiling Point 329.00 to 331.00 °C @ 760.00 mm Hg (est)[4]
Vapor Pressure 0.007000 mmHg @ 25.00 °C (est)[4]
Solubility Soluble in alcohol; Insoluble in water[4]

Applications in Consumer Products

This compound is incorporated into a wide array of consumer goods to impart a fresh and floral fragrance. Common applications include:

  • Fine Fragrances: Used as a heart note in perfumes and colognes to provide a muguet character.

  • Personal Care Products: Formulated into lotions, creams, shampoos, soaps, and detergents for its pleasant aroma.[1]

  • Household Products: Incorporated into air fresheners and cleaning agents to deliver a clean and fresh scent.[1]

Concentration in Consumer Products

The concentration of this compound varies significantly depending on the product type and desired fragrance intensity. While specific concentrations for this ingredient are often proprietary, the tables below provide typical concentration ranges for fragrance oils in different product categories and regulatory limits for a structurally similar fragrance ingredient, which can serve as a guideline.

Typical Fragrance Oil Concentrations in Consumer Products

Product CategoryTypical Fragrance Oil Concentration (%)
Eau de Cologne2-4%[4]
Eau de Toilette5-15%[4]
Eau de Parfum15-20%[4]
Perfume (Parfum/Extrait)20-30%[4]

IFRA Restriction Limits for a Structurally Related Compound: cis,trans-4-(Isopropyl)cyclohexanemethanol [5]

IFRA CategoryProduct TypeMax Use Level (%)
1Lip products0.25
2Deodorants/Antiperspirants0.39
4Fine fragrance4.7
5ABody lotion, creams, oils1.2
9Soap, shampoo, rinse-off products0.39
12Candles, air fresheners28

Experimental Protocols

Protocol 1: Quantification of this compound in a Lotion Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantitative analysis of this compound from a complex cosmetic matrix such as a lotion.

1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Internal Standard (IS), e.g., Tetradecane

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous Sodium Sulfate

  • Lotion sample

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge and centrifuge tubes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Tetradecane) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.

3. Sample Preparation: Liquid-Liquid Extraction

  • Accurately weigh approximately 1 g of the lotion sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 2 minutes to disperse the sample.

  • Add 10 mL of dichloromethane (DCM) to the tube.

  • Vortex for another 5 minutes to extract the fragrance compounds.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower DCM layer using a pipette and transfer it to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Spike the dried extract with the internal standard.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Analysis

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification). Select characteristic ions for this compound and the internal standard.

5. Data Analysis

  • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Logical Relationship of Fragrance Formulation

Fragrance_Formulation cluster_Concept Fragrance Concept cluster_Ingredients Ingredient Selection cluster_Formulation Formulation & Production cluster_Product Final Product Concept Desired Scent Profile (e.g., Muguet) Top_Notes Top Notes (e.g., Citrus, Green) Concept->Top_Notes Heart_Notes Heart Notes (e.g., this compound) Concept->Heart_Notes Base_Notes Base Notes (e.g., Musk, Woody) Concept->Base_Notes Blending Blending of Ingredients Top_Notes->Blending Heart_Notes->Blending Base_Notes->Blending Dilution Dilution in Solvent (e.g., Ethanol) Blending->Dilution Maturation Maturation / Aging Dilution->Maturation QC Quality Control (GC-MS Analysis) Maturation->QC Final_Product Consumer Product (e.g., Perfume, Lotion) QC->Final_Product

Caption: Logical flow of fragrance development and production.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Start Weigh Lotion Sample Add_Methanol Add Methanol & Vortex Start->Add_Methanol Add_DCM Add Dichloromethane & Vortex Add_Methanol->Add_DCM Centrifuge Centrifuge to Separate Layers Add_DCM->Centrifuge Collect_DCM Collect Organic Layer Centrifuge->Collect_DCM Dry_Extract Dry with Anhydrous Na2SO4 Collect_DCM->Dry_Extract Spike_IS Spike with Internal Standard Dry_Extract->Spike_IS Filter Filter into GC Vial Spike_IS->Filter GC_Injection Inject into GC-MS Filter->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure compounds is a critical aspect of modern drug development and fine chemical synthesis, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of racemates. This application note provides a detailed protocol for the enzymatic resolution of racemic 2-(4-isopropylcyclohexyl)ethanol, a bulky secondary alcohol, using lipase B from Candida antarctica (CAL-B).

Lipases are highly versatile biocatalysts that can enantioselectively acylate or hydrolyze a wide range of substrates in non-aqueous media. CAL-B, in particular, is well-known for its broad substrate scope and high enantioselectivity in the resolution of secondary alcohols. The protocol described herein focuses on the transesterification of racemic this compound with an acyl donor, resulting in the formation of an enantioenriched ester and the corresponding unreacted enantioenriched alcohol.

Principle of the Method

The enzymatic kinetic resolution of racemic this compound is based on the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated by the enzyme, leading to the formation of its corresponding ester, while the other enantiomer remains largely unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the conversion rate.

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or other suitable organic solvent such as heptane or methyl tert-butyl ether)

  • Ethyl acetate

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Enzymatic Resolution Protocol
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 5.87 mmol).

  • Dissolve the substrate in 20 mL of anhydrous hexane.

  • Add vinyl acetate (1.01 g, 11.74 mmol, 2.0 equivalents).

  • Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate).

  • Seal the flask and stir the mixture at a constant temperature (e.g., 30°C, 40°C, or 50°C) and monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 24, 48 hours).

  • To monitor the reaction, withdraw a 100 µL aliquot, filter the enzyme, and dilute with 1 mL of ethyl acetate. Analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with a small amount of hexane and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of the unreacted alcohol and the formed ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the enantioenriched alcohol and ester.

Analytical Methods

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric excess of the unreacted this compound and the produced acetate can be determined by chiral gas chromatography.

  • Column: A chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm), is suitable for this separation.[1]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at a rate of 5°C/min.

  • Sample Preparation: Dilute a small amount of the reaction mixture or the purified components in ethyl acetate.

The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic resolution of bulky secondary alcohols using Candida antarctica lipase B.

Table 1: Effect of Temperature on the Enzymatic Resolution of a Bulky Secondary Alcohol

Temperature (°C)Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
304845>9992>200
402448>9995>200
5012509898>200

Table 2: Effect of Solvent on the Enzymatic Resolution of a Bulky Secondary Alcohol at 40°C

SolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
Hexane2448>9995>200
Heptane2447>9994>200
MTBE36499897>200
Toluene48429790150

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis Racemic_Alcohol Racemic this compound Reaction_Vessel Reaction Mixture in Flask Racemic_Alcohol->Reaction_Vessel Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Vessel Solvent Anhydrous Hexane Solvent->Reaction_Vessel Enzyme Immobilized CAL-B Enzyme->Reaction_Vessel Stirring Stirring at Constant Temperature Reaction_Vessel->Stirring Incubation Monitoring Reaction Monitoring (Chiral GC/HPLC) Stirring->Monitoring Aliquots Filtration Filtration to Remove Enzyme Monitoring->Filtration Desired Conversion Reached Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Enantioenriched_Alcohol Enantioenriched (S)-Alcohol Chromatography->Enantioenriched_Alcohol Enantioenriched_Ester Enantioenriched (R)-Ester Chromatography->Enantioenriched_Ester

Caption: Experimental workflow for the enzymatic resolution.

Troubleshooting

  • Low Conversion:

    • Increase reaction time.

    • Increase enzyme loading.

    • Ensure the solvent is anhydrous, as water can lead to hydrolysis.

    • Optimize the reaction temperature.

  • Low Enantioselectivity:

    • Try a different solvent. Non-polar solvents like hexane or heptane often give higher enantioselectivity.

    • Lower the reaction temperature, which can sometimes improve the enantiomeric ratio (E).

    • Screen other lipases, although CAL-B is generally a good starting point.

  • Difficulty in Separating Products:

    • Optimize the mobile phase for column chromatography. A shallow gradient of ethyl acetate in hexane is recommended.

    • Ensure the reaction has not gone significantly past 50% conversion, as this can complicate purification.

Conclusion

The enzymatic kinetic resolution using Candida antarctica lipase B is an effective method for obtaining enantioenriched this compound and its corresponding acetate. The protocol is robust and can be optimized by adjusting parameters such as temperature and solvent to achieve high conversion and excellent enantioselectivity. This biocatalytic approach offers a valuable green alternative to traditional chemical resolution methods for the synthesis of chiral building blocks in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(4-Isopropylcyclohexyl)ethanol from reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, often proceeding through a Friedel-Crafts acylation of cumene followed by hydrogenation, can generate several byproducts.[1] The most common byproducts include:

  • From Acylation: 2-Isopropylacetophenone (ortho-isomer) and polyacylated products.[1]

  • From Hydrogenation: 1-Ethyl-4-isopropylcyclohexane (from hydrodeoxygenation) and the intermediate ketone, (4-Isopropylcyclohexyl)methyl ketone. Unreacted starting materials such as 4-isopropylacetophenone may also be present.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature of the impurities and the desired purity of the final product.

Q3: What is the boiling point of this compound?

A3: The estimated boiling point of this compound is between 329°C and 331°C at atmospheric pressure (760 mmHg).[2] Due to this high boiling point, vacuum distillation is highly recommended to prevent thermal decomposition.

Troubleshooting Guide

Issue 1: The purified product is contaminated with a low-boiling point impurity.

  • Possible Cause: This is likely due to the presence of 1-ethyl-4-isopropylcyclohexane, a common byproduct of the hydrogenation step.

  • Solution:

    • Fractional Distillation: Increase the efficiency of your fractional distillation column (e.g., by using a longer column or a more efficient packing material). Carefully monitor the head temperature during distillation and collect the fractions at the expected boiling point of the desired product.

    • Column Chromatography: If distillation is ineffective, column chromatography can be used to separate the non-polar byproduct from the more polar alcohol.

Issue 2: The product contains a significant amount of an impurity with a similar boiling point.

  • Possible Cause: The presence of the isomeric byproduct, 2-isopropylacetophenone, or the intermediate ketone, (4-isopropylcyclohexyl)methyl ketone, can be challenging to remove by distillation alone due to potentially close boiling points.

  • Solution:

    • High-Efficiency Fractional Distillation: A highly efficient fractional distillation setup under vacuum may be able to separate these components.

    • Column Chromatography: This is the most effective method for separating isomers and compounds with similar boiling points but different polarities. A silica gel column with a suitable solvent gradient can effectively separate the desired alcohol from the ketone and isomeric impurities.

Issue 3: The product is colored.

  • Possible Cause: Coloration can be due to the presence of high molecular weight byproducts from polyacylation or thermal degradation products formed during distillation at atmospheric pressure.

  • Solution:

    • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Activated Carbon Treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. The carbon is then removed by filtration.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₂₂O170.29329 - 331 (estimated at 760 mmHg)[2]
4-Isopropylacetophenone (Cuminone)C₁₁H₁₄O162.23252 - 254 (at 760 mmHg)[3]
2-IsopropylacetophenoneC₁₁H₁₄O162.23~258 (at 760 mmHg)[4]
1-Ethyl-4-isopropylcyclohexaneC₁₁H₂₂154.30170.6[5]
(4-Isopropylcyclohexyl)methyl ketoneC₁₁H₂₀O168.28Not readily available, but expected to be close to the product.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a packed column (e.g., with Raschig rings or Vigreux indentations) for efficient separation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head.

    • Discard the initial low-boiling fraction, which will likely contain lower boiling point impurities like 1-ethyl-4-isopropylcyclohexane.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Analysis: Analyze the collected fractions for purity using an appropriate technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography
  • Column Packing:

    • Select a suitable size glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation (Vacuum) Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (GC/NMR) Distillation->Analysis Chromatography->Analysis Analysis->Distillation Purity < 99% Analysis->Chromatography Purity < 99% PureProduct Pure this compound Analysis->PureProduct Purity ≥ 99%

Caption: Overall purification workflow for this compound.

TroubleshootingLogic Start Purification Issue LowBoiling Low-Boiling Impurity? Start->LowBoiling SimilarBoiling Similar-Boiling Impurity? Start->SimilarBoiling ColoredProduct Colored Product? Start->ColoredProduct Fractional Improve Fractional Distillation LowBoiling->Fractional Yes Column Perform Column Chromatography LowBoiling->Column If distillation fails SimilarBoiling->Column Yes Vacuum Use Vacuum Distillation ColoredProduct->Vacuum Yes Carbon Activated Carbon Treatment ColoredProduct->Carbon Pre-treatment

Caption: Troubleshooting logic for purification issues.

References

Overcoming challenges in the stereoselective synthesis of 2-substituted cyclohexanols.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of 2-substituted cyclohexanols.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Reduction of a 2-Substituted Cyclohexanone.

Question: I am reducing a 2-substituted cyclohexanone (e.g., 2-methylcyclohexanone) with sodium borohydride (NaBH₄), but I am getting a nearly 1:1 mixture of the cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in the reduction of 2-substituted cyclohexanones is a common issue and is governed by the direction of hydride attack on the carbonyl group (axial vs. equatorial). Several factors can be adjusted to favor one diastereomer over the other.

Potential Causes and Solutions:

  • Steric Hindrance of the Reducing Agent: Small hydride reagents like NaBH₄ may not exhibit significant facial selectivity.

    • Solution: Employ a bulkier reducing agent. Sterically demanding reagents will preferentially attack from the less hindered face of the cyclohexanone ring. For instance, substituting NaBH₄ with a bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®) will favor attack from the equatorial direction, leading to the formation of the cis-alcohol.

  • Reaction Temperature: Lower temperatures can enhance the energy difference between the transition states leading to the two diastereomers, thus improving selectivity.

    • Solution: Perform the reduction at a lower temperature (e.g., -78 °C).

  • Chelation Control: If the 2-substituent is capable of chelating with a metal ion, this can lock the conformation of the ring and direct the hydride attack.

    • Solution: If applicable, use a reducing agent in conjunction with a Lewis acid that can chelate with the substituent and the carbonyl oxygen. For example, using zinc borohydride (Zn(BH₄)₂) can promote chelation and favor the formation of a specific diastereomer.

Issue 2: Low Yield and/or Incomplete Inversion in a Mitsunobu Reaction with a Sterically Hindered Cyclohexanol.

Question: I am attempting to invert the stereochemistry of a sterically hindered secondary cyclohexanol (like menthol) using a standard Mitsunobu reaction (triphenylphosphine, DEAD, benzoic acid), but I am observing low yields of the inverted product and recovering a significant amount of starting material. What can I do to improve this?

Answer:

The Mitsunobu reaction is known to be challenging with sterically hindered alcohols due to the difficulty of the Sₙ2 displacement step.[1] Several modifications to the standard protocol can significantly improve the outcome.

Potential Causes and Solutions:

  • Steric Hindrance Impeding Nucleophilic Attack: The bulky nature of the alcohol can hinder the approach of the carboxylate nucleophile.

    • Solution 1: Use a more acidic pronucleophile. Instead of benzoic acid, employ a carboxylic acid with electron-withdrawing groups, such as p-nitrobenzoic acid. The more acidic nucleophile increases the rate of the reaction.[1]

    • Solution 2: Increase the reaction time and temperature. For hindered alcohols, extended reaction times (e.g., overnight) and elevated temperatures (e.g., 40 °C) may be necessary to drive the reaction to completion.[1]

  • Suboptimal Reagent Addition Order: The order of reagent addition can be critical in the Mitsunobu reaction.

    • Solution: Pre-forming the betaine intermediate by adding the azodicarboxylate (e.g., DEAD) to the triphenylphosphine before adding the alcohol and carboxylic acid can sometimes improve yields.

  • Side Reactions: Elimination to form an alkene can be a competing side reaction with hindered secondary alcohols.

    • Solution: Careful control of the reaction temperature and the choice of a less basic nucleophile can help minimize elimination.

Issue 3: Difficulty in Separating Diastereomers of the Final Cyclohexanol Product.

Question: My synthesis has produced a mixture of diastereomeric 2-substituted cyclohexanols, and I am struggling to separate them by standard silica gel column chromatography. What are my options?

Answer:

Separating diastereomers can be challenging as their physical properties can be very similar. However, since they are not enantiomers, they have different physical and chemical properties that can be exploited for separation.

Potential Solutions:

  • Optimize Chromatographic Conditions:

    • Reverse-Phase Chromatography: If normal-phase silica gel chromatography is ineffective, reverse-phase chromatography (e.g., using a C18 stationary phase) can often provide better separation of diastereomers.

    • Solvent System Screening: Systematically screen different solvent systems for your column chromatography. A change in eluent polarity or the use of solvent mixtures can significantly improve resolution.

  • Derivatization:

    • Formation of Esters or Ethers: Convert the mixture of alcohol diastereomers into a mixture of corresponding esters (e.g., acetates, benzoates) or ethers. The resulting derivatives may have larger differences in their physical properties, making them easier to separate by chromatography. The desired alcohol can then be regenerated by hydrolysis or cleavage of the ether.

  • Crystallization:

    • Fractional Crystallization: Diastereomers can have different solubilities and crystal packing arrangements. Attempt to separate them by fractional crystallization from a suitable solvent or solvent mixture. This can sometimes be a highly effective method for obtaining pure diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the Luche reduction and when should I use it for synthesizing 2-substituted cyclohexanols?

A1: The Luche reduction is the selective reduction of α,β-unsaturated ketones to the corresponding allylic alcohols using sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[2][3] You should use the Luche reduction when you want to achieve a 1,2-reduction of a cyclohexenone to a cyclohexenol without reducing the double bond (1,4-reduction). The cerium salt is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and also forming a "harder" borohydride species that favors 1,2-addition.[3]

Q2: How can I achieve a kinetic resolution of a racemic mixture of a 2-substituted cyclohexanol?

A2: Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic alcohol. This technique utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated by chromatography. A common procedure involves using a lipase such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or lipase from Pseudomonas cepacia with an acyl donor like vinyl acetate in an organic solvent.[4]

Q3: Can the choice of solvent affect the diastereoselectivity of my reaction?

A3: Yes, the solvent can have a significant impact on the diastereoselectivity of a reaction. Solvents can influence the conformation of the substrate and the transition state energies. For example, in the acylation of 2-substituted cyclohexanols, a change in solvent can sometimes lead to a reversal of diastereoselectivity. This is thought to be due to the solvent's ability to influence the extent of intramolecular assistance from the 2-substituent in the reaction.

Q4: What are some common side products in the Mitsunobu reaction and how can I minimize them?

A4: A common side product in the Mitsunobu reaction is the formation of an ether from the reaction of the activated alcohol with the azodicarboxylate byproduct. This is more likely to occur if the desired nucleophile is not sufficiently acidic or nucleophilic.[5] To minimize this, ensure your nucleophile has a pKa of less than 13.[6] Another potential side reaction, especially with secondary alcohols, is elimination to form an alkene. Using milder conditions and a less basic nucleophile can help to reduce the likelihood of elimination. Careful purification is also key to removing byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[1]

Data Presentation

Table 1: Influence of Nucleophile and Solvent on the Mitsunobu Reaction of l-(-)-Menthol

EntryNucleophileSolventProduct Ratio (Inversion:Retention:Menthol:Elimination)
14-Nitrobenzoic acidDichloromethane (DCM)97 : 1 : 2
24-Nitrobenzoic acidTetrahydrofuran (THF)84 : 12 : 4
34-Nitrobenzoic acidToluene68 : 10 : 22

Data synthesized from Elson, K. E., et al. Org. Biomol. Chem., 2003.

Experimental Protocols

Protocol 1: Mitsunobu Inversion of a Sterically Hindered Alcohol (Menthol) [1]

This procedure details the inversion of (-)-menthol using 4-nitrobenzoic acid as the nucleophile.

Materials:

  • (1R,2S,5R)-(-)-Menthol (3.00 g, 19.2 mmol)

  • 4-Nitrobenzoic acid (12.9 g, 77.2 mmol)

  • Triphenylphosphine (PPh₃) (20.1 g, 76.6 mmol)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

  • Diethyl azodicarboxylate (DEAD) (12.1 mL, 77 mmol)

  • Diethyl ether

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (-)-menthol, 4-nitrobenzoic acid, and triphenylphosphine.

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add DEAD dropwise to the stirred suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 14 hours).

  • Gently warm the reaction to 40 °C and stir for an additional 3 hours.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Add 100 mL of diethyl ether to the residue and stir for 30 minutes.

  • Slowly add 100 mL of hexanes and continue stirring for another 30 minutes to precipitate the triphenylphosphine oxide and the reduced DEAD byproduct.

  • Filter the mixture through a pad of celite, washing the filter cake with a 1:1 mixture of diethyl ether and hexanes.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude inverted ester.

  • Purify the crude product by silica gel chromatography to obtain the pure (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate.

  • The inverted alcohol can be obtained by subsequent hydrolysis of the ester.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Phenylcyclohexanol [7]

This protocol describes the enzymatic acylation of one enantiomer of a racemic mixture of trans-2-phenylcyclohexanol.

Materials:

  • (±)-trans-2-Phenylcyclohexyl chloroacetate (can be prepared from the racemic alcohol)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Lipase from Pseudomonas cepacia (Amano Lipase PS)

  • Celite

  • Dichloromethane

Procedure:

  • To a flask containing a solution of (±)-trans-2-phenylcyclohexyl chloroacetate in phosphate buffer, add the lipase.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC to approximately 50% conversion.

  • Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme, washing the Celite with dichloromethane.

  • Separate the aqueous and organic layers of the filtrate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting residue contains a mixture of the unreacted (+)-(1R,2S)-trans-2-phenylcyclohexanol and the acylated (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate.

  • Separate the alcohol and the ester by silica gel column chromatography.

  • The enantiomerically enriched alcohol can be used as is, and the ester can be hydrolyzed to obtain the other enantiomer of the alcohol.

Visualizations

experimental_workflow_mitsunobu start Start: Sterically Hindered Cyclohexanol reagents Add PPh3, Nucleophile (e.g., p-nitrobenzoic acid) in THF start->reagents cool Cool to 0 °C reagents->cool add_dead Add DEAD dropwise (<10 °C) cool->add_dead react Stir at RT overnight, then warm to 40 °C add_dead->react workup Workup: - Remove solvent - Precipitate byproducts - Extraction react->workup purify Silica Gel Chromatography workup->purify product Inverted Ester Product purify->product

Caption: Workflow for the Mitsunobu inversion of a sterically hindered cyclohexanol.

troubleshooting_diastereoselectivity start Poor Diastereoselectivity in Cyclohexanone Reduction check_reagent Is the reducing agent sterically bulky? start->check_reagent change_reagent Use a bulkier reagent (e.g., L-Selectride) check_reagent->change_reagent No check_temp Is the reaction run at low temperature? check_reagent->check_temp Yes change_reagent->check_temp lower_temp Perform reaction at -78 °C check_temp->lower_temp No check_chelation Does the 2-substituent allow for chelation? check_temp->check_chelation Yes lower_temp->check_chelation use_chelating_agent Use a chelating reducing agent (e.g., Zn(BH4)2) check_chelation->use_chelating_agent Yes end Improved Diastereoselectivity check_chelation->end No use_chelating_agent->end

Caption: Troubleshooting logic for poor diastereoselectivity in cyclohexanone reductions.

References

Technical Support Center: Synthesis of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-(4-isopropylcyclohexyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of synthesis: Friedel-Crafts acylation of cumene and the hydrogenation of 4-isopropylacetophenone (cuminone).

Stage 1: Friedel-Crafts Acylation of Cumene

Question: Why is the yield of 4-isopropylacetophenone (cuminone) lower than expected?

Answer:

Low yields in the Friedel-Crafts acylation of cumene can stem from several factors. Here are the most common causes and their respective solutions:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried before use and that all reactants, including cumene and the acylating agent (acetic anhydride or acetyl chloride), are anhydrous.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and selectivity.

    • Solution: For zeolite catalysts, temperatures below 130°C may result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to the formation of side products. The optimal temperature range should be determined empirically for your specific setup, but a starting point is between 130°C and 150°C.

  • Incorrect Molar Ratios: The stoichiometry of the reactants and catalyst is crucial.

    • Solution: An optimal molar ratio of cumene to acetic anhydride has been found to be 6:1. For the catalyst, a 1:1 molar ratio of catalyst to acetic anhydride can provide comparable results to higher ratios while being more environmentally friendly.

  • Formation of Side Products: The formation of isomers and other byproducts can reduce the yield of the desired para-isomer.

    • Solution: With zeolite catalysts, the formation of 2-isopropylacetophenone has been observed. Zeolite beta with a Si/Al ratio of 12 has been shown to provide the highest yield of the desired 4-isopropylacetophenone. When using traditional Lewis acids, side products like 2,3-dimethyl-2,3-diphenylbutane can form. Careful control of reaction conditions and purification are necessary to isolate the desired product.

Question: How can I minimize the formation of the ortho-isomer (2-isopropylacetophenone)?

Answer:

The formation of the ortho-isomer is a common issue due to the directing effects of the isopropyl group. While complete elimination may not be possible, its formation can be minimized:

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. Zeolite catalysts, particularly zeolite beta, have shown good selectivity for the para-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable para-isomer. However, this must be balanced with maintaining a reasonable reaction rate.

Stage 2: Hydrogenation of 4-Isopropylacetophenone (Cuminone)

Question: The hydrogenation reaction is slow or incomplete. What could be the cause?

Answer:

Several factors can affect the rate and completeness of the hydrogenation:

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Ru/C) is critical.

    • Solution: Ensure the catalyst is fresh and has been handled properly to avoid deactivation. If reusing a catalyst, it may need regeneration. The catalyst loading is also important; a 5% w/w of a 5% Ru/C catalyst calculated on the amount of cuminone is a typical starting point.[1]

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a key driver of the reaction.

    • Solution: The reaction is typically carried out at elevated pressures. A pressure of 5 MPa has been found to be effective.[1] Ensure your system is properly sealed and can maintain the target pressure.

  • Suboptimal Temperature: Temperature influences the reaction kinetics.

    • Solution: A reaction temperature of around 130°C is often used. Below this temperature, the hydrogenation of the benzene ring can be slow. However, temperatures significantly above this may increase the likelihood of side reactions like hydrodeoxygenation.[1]

Question: I am observing a significant amount of 1-ethyl-4-isopropylcyclohexane as a byproduct. How can I prevent this?

Answer:

The formation of 1-ethyl-4-isopropylcyclohexane is due to hydrodeoxygenation, a common side reaction in hydrogenation.

  • Control of Reaction Temperature: Higher temperatures tend to favor hydrodeoxygenation.

    • Solution: Maintaining the reaction temperature around 130°C can help to minimize this side reaction.[1]

  • Catalyst Choice: The nature of the catalyst can influence the selectivity.

    • Solution: Ruthenium-supported catalysts have been shown to be highly selective for the hydrogenation of the carbonyl group and the aromatic ring, with selectivities around 90% for the desired alcohol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step synthesis starting from cumene. The first step is a Friedel-Crafts acylation of cumene with an acylating agent like acetic anhydride or acetyl chloride to produce 4-isopropylacetophenone (cuminone). The second step involves the hydrogenation of cuminone to yield this compound.[1]

Q2: What are the typical catalysts used for each step?

A2: For the Friedel-Crafts acylation, traditional Lewis acids such as AlCl₃ and FeCl₃ are often used. More environmentally friendly alternatives include solid acid catalysts like zeolites, particularly zeolite beta. For the hydrogenation step, ruthenium-supported catalysts, such as 5% Ru/C, are effective.[1]

Q3: What are the expected yields for this synthesis?

A3: With optimization, the overall yield for the two-step synthesis can be around 75%, calculated from cumene, with a final product purity of approximately 99.5%.[1]

Q4: Are there any alternative synthetic methods?

A4: Yes, enzymatic routes offer an alternative, particularly for achieving high stereoselectivity. For instance, a lipase-catalyzed dynamic kinetic resolution using Candida antarctica lipase B (CAL-B) can produce (S)-1-(4-isopropylcyclohexyl)ethanol in high yield and enantiomeric excess.

Q5: How is the final product purified?

A5: The crude product from the hydrogenation reaction is typically purified by distillation under reduced pressure.

Data Summary

Table 1: Friedel-Crafts Acylation of Cumene - Catalyst Comparison

CatalystAcylating AgentMolar Ratio (Cumene:Acylating Agent)Temperature (°C)Yield of 4-isopropylacetophenone (%)Reference
FeCl₃Acetic Anhydride6:1Room Temp.~85[1]
Zeolite Beta (Si/Al=12)Acetic Anhydride6:1130-15088[1]
Zeolite ZSM-5Acetic Anhydride6:1130-150Lower than Beta[1]

Table 2: Hydrogenation of 4-Isopropylacetophenone - Reaction Conditions and Yield

CatalystSolventTemperature (°C)Pressure (MPa)Selectivity for Alcohol (%)Overall Yield (from Cumene, %)Reference
5% Ru/CIsopropyl Alcohol1305~9075[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylacetophenone (Cuminone) via Friedel-Crafts Acylation

Materials:

  • Cumene

  • Acetic Anhydride

  • Iron(III) Chloride (FeCl₃), anhydrous

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and anhydrous iron(III) chloride.

  • Cool the mixture in an ice bath.

  • In a separate flask, prepare a solution of cumene and acetic anhydride in anhydrous dichloromethane.

  • Add the cumene and acetic anhydride solution dropwise to the stirred suspension of iron(III) chloride over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-isopropylacetophenone.

Protocol 2: Hydrogenation of 4-Isopropylacetophenone to this compound

Materials:

  • 4-Isopropylacetophenone (Cuminone)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Isopropyl alcohol

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, combine 4-isopropylacetophenone and isopropyl alcohol.

  • Add the 5% Ru/C catalyst (typically 5% by weight of the cuminone).

  • Seal the autoclave and purge it with nitrogen gas, followed by three purges with hydrogen gas to 2 MPa.

  • Heat the mixture to 130°C with stirring.

  • Pressurize the autoclave with hydrogen gas to 5 MPa.

  • Maintain the reaction at 130°C and 5 MPa, monitoring the hydrogen uptake.

  • After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrogenation cluster_product Final Product Cumene Cumene Acylation Friedel-Crafts Acylation Catalyst: FeCl₃ or Zeolite Beta Temp: RT - 150°C Cumene->Acylation AcylatingAgent Acetic Anhydride / Acetyl Chloride AcylatingAgent->Acylation Cuminone 4-Isopropylacetophenone (Cuminone) Acylation->Cuminone Hydrogenation Hydrogenation Catalyst: 5% Ru/C Temp: 130°C, Pressure: 5 MPa Cuminone->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield in Friedel-Crafts Acylation? CheckMoisture Check for Moisture in Reagents/Glassware LowYield->CheckMoisture Yes CheckTemp Is Reaction Temperature Optimal (130-150°C)? LowYield->CheckTemp No DrySystem Solution: Thoroughly dry all components and use anhydrous reagents. CheckMoisture->DrySystem AdjustTemp Solution: Adjust temperature to the optimal range. CheckTemp->AdjustTemp No CheckRatios Are Molar Ratios Correct? CheckTemp->CheckRatios Yes AdjustRatios Solution: Use optimal molar ratios (e.g., Cumene:Acylating Agent = 6:1). CheckRatios->AdjustRatios No SideProducts Analyze for Side Products (e.g., ortho-isomer) CheckRatios->SideProducts Yes ChangeCatalyst Solution: Consider changing catalyst (e.g., to Zeolite Beta) to improve selectivity. SideProducts->ChangeCatalyst

Caption: Troubleshooting low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of Alicyclic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of alicyclic alcohols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of alicyclic alcohols, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Alicyclic Alcohol

A lower than expected yield of the target alicyclic alcohol is a common problem. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseRecommended Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).- If the reaction has stalled, consider adding more of the limiting reagent.- Ensure the reaction temperature is optimal for the specific transformation. For some reactions, insufficient heating can lead to a stalled reaction.
Decomposition of Starting Material or Product - Check the stability of your starting materials and product under the reaction conditions (e.g., temperature, pH).- If decomposition is observed before the starting material is consumed, consider quenching the reaction earlier and proceeding with the workup.[1]
Mechanical Losses During Workup - Ensure all transfers of solutions are quantitative by rinsing glassware with the appropriate solvent.- During extractions, ensure the layers have fully separated before removal.- When using a drying agent, rinse it thoroughly with the solvent to recover any adsorbed product.[1]
Side Reactions Consuming Starting Material - Identify potential side reactions based on the reaction type (see FAQs below).- Adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize the formation of byproducts.

Issue 2: Presence of Significant Impurities in the Product

The isolation of an impure alicyclic alcohol can complicate downstream applications. The following guide will help in identifying and mitigating common impurities.

Observed ImpurityPotential SourceMitigation and Purification Strategies
Unreacted Starting Material (e.g., Cyclic Ketone) Incomplete reduction reaction.- Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time.- Optimize the reaction temperature.- Purify the product via column chromatography or recrystallization.
Alkene Byproducts Dehydration of the alcohol product, especially under acidic conditions or at elevated temperatures.- Use a milder acid catalyst or a non-acidic method for synthesis if possible.- Control the reaction temperature carefully.- Remove alkene impurities by distillation or chromatography.
Ether Byproducts (e.g., Dicyclohexyl ether) Intermolecular dehydration of the alcohol, particularly in acid-catalyzed reactions.[2]- Use a lower concentration of the alcohol starting material.- Employ a less nucleophilic acid catalyst.- Purify the final product by fractional distillation.[3]
Rearranged Alcohol or Alkene Isomers Carbocation rearrangements in reactions proceeding through an E1 or Sₙ1 mechanism.- Choose a synthetic route that avoids carbocation intermediates if possible.- Use reaction conditions that favor an E2 or Sₙ2 mechanism.- Isomeric products can often be separated by careful chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding side reactions in alicyclic alcohol synthesis.

1. What are the most common side reactions during the acid-catalyzed dehydration of cyclohexanol to produce cyclohexene, which can be reversed to synthesize cyclohexanol?

The acid-catalyzed dehydration of cyclohexanol is an equilibrium reaction. Besides the desired cyclohexene, two major side products are commonly observed:

  • Dicyclohexyl ether: This is formed through an intermolecular reaction where a protonated cyclohexanol molecule is attacked by another cyclohexanol molecule.[2][4]

  • Polymerization products: The cyclohexene product can undergo acid-catalyzed polymerization, leading to the formation of oligomers and polymers, which often appear as a colored residue.

2. I am synthesizing a substituted cyclohexanol, and I am getting a mixture of alkene isomers as byproducts. Why is this happening and how can I control it?

The formation of multiple alkene isomers is a common issue in the dehydration of substituted cyclohexanols, which proceeds via a carbocation intermediate. This intermediate can undergo rearrangements, such as hydride and alkyl shifts, to form more stable carbocations, which then eliminate to give a mixture of alkenes.[5][6] For example, the dehydration of 2-methylcyclohexanol can yield 1-methylcyclohexene, 3-methylcyclohexene, 4-methylcyclohexene, and even the ring-contracted product 1-ethylcyclopentene.[7][8]

To control the formation of these byproducts:

  • Use a less acidic catalyst: Strong acids are more likely to promote carbocation formation and rearrangement.

  • Control the temperature: Higher temperatures can favor elimination and rearrangement.

  • Choose a method that avoids carbocations: For example, using phosphorus oxychloride (POCl₃) in pyridine for dehydration proceeds through an E2 mechanism, which typically avoids rearrangements.

3. In the reduction of a cyclic ketone (e.g., cyclopentanone) to the corresponding alcohol, what are the potential side reactions?

The reduction of cyclic ketones with hydride reagents like sodium borohydride (NaBH₄) is generally a high-yielding reaction. However, potential issues can arise:

  • Incomplete reaction: If an insufficient amount of reducing agent is used or the reaction time is too short, the final product will be contaminated with the starting ketone.

  • Formation of borate esters: The initial product of the reduction is a borate ester, which needs to be hydrolyzed (usually by adding acid or base during the workup) to liberate the free alcohol.[9] Incomplete hydrolysis can lead to lower yields of the desired alcohol.

4. What side products can be expected during the acid-catalyzed hydration of a cycloalkene (e.g., norbornene) to an alicyclic alcohol?

The acid-catalyzed hydration of cycloalkenes proceeds through a carbocation intermediate, which can be susceptible to rearrangement. In the case of norbornene, the hydration yields a mixture of exo- and endo-norborneol, which are stereoisomers.[10][11] While not strictly "side products," the ratio of these isomers can be an important consideration. Other potential side reactions, though less common, could include ether formation (from the alcohol product reacting with another alkene molecule) and polymerization, especially if the reaction is allowed to proceed for too long or at too high a temperature.

Experimental Protocols

Protocol 1: Reduction of Cyclohexanone to Cyclohexanol using Sodium Borohydride

This protocol describes a common method for the synthesis of cyclohexanol.

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone in methanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution. A vigorous bubbling reaction may occur.[9]

  • Quenching and Workup: After the reaction is complete (as determined by TLC or GC-MS), slowly add 3M NaOH to decompose the intermediate borate ester.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the cyclohexanol with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent under reduced pressure. The crude cyclohexanol can be further purified by distillation.

Protocol 2: Acid-Catalyzed Dehydration of Cyclohexanol to Cyclohexene

This protocol is for the synthesis of cyclohexene, the reverse of which is a hydration reaction to form cyclohexanol. Understanding this reaction is key to troubleshooting dehydration side reactions.

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol with 85% phosphoric acid and a few boiling chips.[12]

  • Distillation: Set up a fractional distillation apparatus. Heat the reaction mixture to distill the cyclohexene product as it is formed. This shifts the equilibrium towards the product side.[13]

  • Workup: Wash the collected distillate with a saturated sodium chloride solution, followed by a 10% sodium carbonate solution to neutralize any remaining acid, and finally with water.[2]

  • Drying and Purification: Dry the crude cyclohexene over anhydrous calcium chloride and then purify it by a final simple or fractional distillation.[12]

Data Presentation

Table 1: Product Distribution in the Dehydration of a cis/trans-2-Methylcyclohexanol Mixture

This table summarizes the typical product distribution obtained from the acid-catalyzed dehydration of a mixture of 2-methylcyclohexanol isomers, as analyzed by GC-MS. The formation of multiple products highlights the prevalence of side reactions involving carbocation rearrangements.

CompoundProduct TypeApproximate Percentage of Product Mixture (%)
1-MethylcyclohexeneMajor Alkene Product~82
3-MethylcyclohexeneMinor Alkene Product< 18 (combined with 4-methylcyclohexene)
4-MethylcyclohexeneMinor Alkene Product< 18 (combined with 3-methylcyclohexene)
1-EthylcyclopenteneRing-Contraction ProductTrace amounts often detected
Unreacted 2-MethylcyclohexanolStarting MaterialSmall amounts may remain

Data is qualitative and based on typical outcomes reported in the literature.[7][8][14] Actual percentages will vary depending on specific reaction conditions.

Visualizations

Side_Reactions_in_Cyclohexanol_Dehydration Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H+ Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H2O Cyclohexene Cyclohexene (Desired Product) Carbocation->Cyclohexene - H+ Dicyclohexyl_Ether Dicyclohexyl Ether (Side Product) Carbocation->Dicyclohexyl_Ether + Cyclohexanol, - H+ Polymer Polymer (Side Product) Cyclohexene->Polymer + H+, n(Cyclohexene) Troubleshooting_Low_Yield start Low Yield of Alicyclic Alcohol check_completion Is the reaction complete? (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_incomplete - Add more limiting reagent - Increase reaction time/temperature incomplete->troubleshoot_incomplete check_workup Review Workup Procedure complete->check_workup troubleshoot_incomplete->start workup_issue Potential Mechanical Losses check_workup->workup_issue troubleshoot_workup - Ensure quantitative transfers - Proper extraction technique - Rinse drying agent workup_issue->troubleshoot_workup Yes check_side_reactions Analyze for Side Products (GC-MS/NMR) workup_issue->check_side_reactions No troubleshoot_workup->start side_reactions_present Significant Side Products Detected check_side_reactions->side_reactions_present optimize_conditions - Adjust temperature - Change catalyst/solvent - Modify reactant concentrations side_reactions_present->optimize_conditions Yes no_obvious_issue Yield Improved? side_reactions_present->no_obvious_issue No optimize_conditions->start

References

Technical Support Center: Optimizing GC-MS Parameters for Alicyclic Alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of alicyclic alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of alicyclic alcohols in a question-and-answer format.

Question: Why are my alicyclic alcohol peaks tailing?

Answer: Peak tailing for alicyclic alcohols is a common issue and can be attributed to several factors:

  • Active Sites: Active sites in the GC inlet liner or the column can interact with the hydroxyl group of the alcohol, causing peak tailing.[1][2][3]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to clip the front end of the column (approximately 1 meter) to remove accumulated non-volatile residues.[4]

  • Column Overload: Injecting too much sample can lead to column overload and result in peak distortion, including tailing.[2][3]

    • Solution: Try diluting your sample or using a split injection to reduce the amount of sample introduced onto the column.[5]

  • Inappropriate Column Phase: Using a non-polar column for polar analytes like alcohols can sometimes lead to poor peak shape.

    • Solution: Consider using a more polar column, such as one with a wax-based stationary phase (e.g., StabilWax-MS), which is better suited for polar analytes.[5][6]

Question: I am seeing poor resolution between my alicyclic alcohol isomers. How can I improve this?

Answer: Separating isomers of alicyclic alcohols can be challenging. Here are several approaches to improve resolution:

  • Optimize the Temperature Program: A slow oven temperature ramp rate can improve the separation of closely eluting compounds.[1][3]

    • Solution: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min).

  • Select the Right Column: The choice of GC column is critical for isomer separation.[7][8]

    • Solution: A longer column with a smaller internal diameter will provide higher efficiency and better resolution. Also, consider a column with a different selectivity. For alcohols, a polyethylene glycol (WAX) type phase can be effective.[6]

  • Derivatization: Converting the alcohols to derivatives can improve their chromatographic behavior and enhance separation.[1][9]

    • Solution: Silylation is a common derivatization technique for alcohols, which can increase volatility and improve peak shape.[9][10]

Question: My baseline is noisy and/or drifting. What could be the cause?

Answer: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity. Common causes include:

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.[2][11]

    • Solution: Use a low-bleed "MS" designated column.[11] Ensure your oven temperature does not exceed the column's maximum operating temperature.[7] Conditioning the column properly before use can also help minimize bleed.[11]

  • Contamination: Contamination in the carrier gas, inlet, or syringe can lead to a noisy baseline and ghost peaks.[3][12]

    • Solution: Ensure high-purity carrier gas and use appropriate gas traps to remove oxygen and hydrocarbons.[11] Regularly clean the injector port and use clean syringes.[12]

  • Leaks: Leaks in the system can introduce air, leading to an unstable baseline and column degradation.[2][12]

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections.[12]

Frequently Asked Questions (FAQs)

Q1: What are the ideal initial GC-MS parameters for alicyclic alcohol analysis?

A1: The optimal parameters will depend on the specific analytes and the instrument. However, the following table provides a good starting point for method development.

ParameterRecommended Starting ValueNotes
Injector Temperature 250 °CA good starting point for a wide range of compounds.[13] May need to be optimized based on the thermal stability of your specific alicyclic alcohols.[13][14]
Injection Mode Splitless or SplitUse splitless for trace analysis and split for more concentrated samples to avoid column overload.[2]
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program 40 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min)This is a general-purpose program. Adjust the initial temperature, ramp rate, and final temperature to optimize separation for your specific compounds.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension for many applications. For complex mixtures or isomer separation, a longer column (e.g., 60 m) may be necessary.
Stationary Phase Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) or Polar (e.g., Polyethylene Glycol - WAX)The choice depends on the polarity of the alicyclic alcohols. A WAX column is often a good choice for separating alcohols.[6][15]
MS Transfer Line Temp 280 °CShould be high enough to prevent condensation of analytes.
Ion Source Temp 230 °CA common starting point for electron ionization (EI).
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Mass Range m/z 40-400Adjust based on the molecular weights of your target compounds.

Q2: When should I consider derivatization for my alicyclic alcohol analysis?

A2: Derivatization is recommended in the following situations:

  • Poor Peak Shape: If you observe significant peak tailing that cannot be resolved by other means.[1]

  • Low Volatility: For high molecular weight or less volatile alicyclic alcohols, derivatization can increase their volatility, allowing them to be analyzed by GC.[9]

  • Poor Resolution: Derivatization can alter the chromatographic properties of isomers, potentially leading to better separation.[1]

  • Improved Sensitivity: Certain derivatizing agents can enhance the ionization efficiency of the analytes, leading to a better signal-to-noise ratio.[9]

The most common derivatization method for alcohols is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[9][10]

Q3: How do I choose the right GC column for separating alicyclic alcohols?

A3: The principle of "like dissolves like" is a good starting point. Since alicyclic alcohols are polar compounds, a polar stationary phase is generally recommended.[15][16]

  • For general screening: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, can be a versatile choice.

  • For challenging separations, especially of isomers: A more polar column, like a polyethylene glycol (WAX) phase, often provides better selectivity for alcohols.[6]

Consider these factors when selecting a column:

  • Stationary Phase: Determines the selectivity of the separation.

  • Column Internal Diameter (ID): Smaller ID columns provide higher efficiency and better resolution.[6] 0.25 mm is a popular choice that balances efficiency and sample capacity.[16]

  • Film Thickness: Thicker films are suitable for volatile compounds, while thinner films are better for high-boiling point analytes.[15]

  • Column Length: Longer columns provide better resolution but result in longer analysis times.[6]

Experimental Protocols & Workflows

Standard Experimental Protocol for GC-MS Analysis of Alicyclic Alcohols
  • Sample Preparation:

    • Dissolve the alicyclic alcohol sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • If derivatization is required, follow a standard silylation protocol using a reagent like BSTFA with 1% TMCS.

  • GC-MS System Configuration:

    • Install a suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, WAX phase).

    • Set the GC and MS parameters according to the starting conditions provided in the FAQ table.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition:

    • Acquire data in full scan mode over the desired mass range.

  • Data Analysis:

    • Identify the peaks of interest by examining their retention times and mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for confirmation.

Visualizing Workflows

GC_MS_Workflow General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Alicyclic Alcohol Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Analyze Data Analysis Acquire->Analyze Identify Compound Identification Analyze->Identify

Caption: General GC-MS Experimental Workflow for Alicyclic Alcohol Analysis.

Troubleshooting_Logic Troubleshooting Logic for Common GC-MS Issues cluster_tailing Solutions for Tailing cluster_resolution Solutions for Poor Resolution cluster_baseline Solutions for Noisy Baseline Problem Identify Chromatographic Problem PeakTailing Peak Tailing Problem->PeakTailing PoorResolution Poor Resolution Problem->PoorResolution NoisyBaseline Noisy Baseline Problem->NoisyBaseline CheckLiner Use Deactivated Liner PeakTailing->CheckLiner CheckColumn Use Inert Column PeakTailing->CheckColumn DiluteSample Dilute Sample / Split Injection PeakTailing->DiluteSample OptimizeOven Optimize Oven Program PoorResolution->OptimizeOven ChangeColumn Use Longer/More Selective Column PoorResolution->ChangeColumn DerivatizeSample Derivatize Sample PoorResolution->DerivatizeSample CheckBleed Use Low-Bleed Column NoisyBaseline->CheckBleed CheckLeaks Check for System Leaks NoisyBaseline->CheckLeaks CheckContamination Check for Contamination NoisyBaseline->CheckContamination

Caption: Troubleshooting Logic for Common GC-MS Issues in Alicyclic Alcohol Analysis.

References

Preventing degradation of 2-(4-Isopropylcyclohexyl)ethanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(4-Isopropylcyclohexyl)ethanol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For optimal preservation, storage in an inert atmosphere (e.g., under nitrogen or argon) is advisable, especially for long-term storage or for high-purity reference standards.

Q2: What is the primary degradation pathway for this compound?

A2: As a secondary alcohol, the primary degradation pathway for this compound is oxidation.[1][3][4] This reaction typically converts the alcohol functional group into a ketone, yielding 1-(4-isopropylcyclohexyl)ethan-1-one as the main degradation product. This oxidation can be initiated by exposure to atmospheric oxygen, elevated temperatures, and light.

Q3: Are there any recommended antioxidants to prevent the degradation of this compound?

A3: Yes, the use of antioxidants is a common practice to stabilize fragrance ingredients, including alcohols.[2][5][6][7] For this compound, adding a small amount of a suitable antioxidant can significantly inhibit oxidative degradation. Commonly used antioxidants in the fragrance and pharmaceutical industries include Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E). The recommended concentration is typically in the range of 0.05% to 0.1% (w/w).

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Degradation can be monitored by employing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9][10][11][12] These techniques can separate the parent compound from its degradation products, allowing for their individual quantification. A well-developed method will be able to resolve this compound from 1-(4-isopropylcyclohexyl)ethan-1-one and other potential impurities.

Troubleshooting Guides

Issue 1: I have observed a change in the odor profile of my stored this compound.

This could be an indication of chemical degradation, likely oxidation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.

  • Inert Atmosphere: For sensitive applications, confirm if the container was flushed with an inert gas (nitrogen or argon) before sealing.

  • Analytical Confirmation: Perform a GC or HPLC analysis to identify and quantify the presence of the primary degradation product, 1-(4-isopropylcyclohexyl)ethan-1-one.

  • Consider Antioxidants: If the product is to be stored for extended periods after opening, consider adding an antioxidant like BHT or tocopherol at a low concentration (e.g., 0.1%).

Issue 2: My quantitative analysis shows a decrease in the purity of this compound over time.

This is a clear sign of degradation. The following decision tree can help you identify the potential cause.

Degradation_Troubleshooting start Purity Decrease Detected check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage Deviations Found check_handling Review Handling Procedures: - Exposure to air during sampling - Purity of solvents used for dilution check_storage->check_handling Conditions OK solution Solution: - Store in cool, dark, dry place - Use tightly sealed amber glass vials - Consider inert atmosphere improper_storage->solution handling_issue Handling Issue Identified check_handling->handling_issue Deviations Found check_antioxidant Is an antioxidant present? check_handling->check_antioxidant Procedures OK solution_handling Solution: - Minimize exposure to air - Use high-purity, peroxide-free solvents handling_issue->solution_handling no_antioxidant No check_antioxidant->no_antioxidant yes_antioxidant Yes check_antioxidant->yes_antioxidant add_antioxidant Consider adding BHT or Tocopherol (0.1%) for long-term storage no_antioxidant->add_antioxidant further_investigation Further Investigation Needed: - Forced degradation study - Characterize degradation products yes_antioxidant->further_investigation

Caption: Troubleshooting decision tree for decreased purity of this compound.

Data Presentation

The following tables summarize expected degradation under various stress conditions based on typical forced degradation studies for secondary alcohols.[13][14] The target degradation is generally between 5-20% to ensure that the analytical method is truly stability-indicating.

Table 1: Summary of Forced Degradation Conditions and Expected Degradation

Stress ConditionReagent/ConditionDurationExpected Degradation (%)Primary Degradant
Acid Hydrolysis 0.1 M HCl24 hours at 60°C< 5%None Detected
Base Hydrolysis 0.1 M NaOH24 hours at 60°C< 5%None Detected
Oxidation 3% H₂O₂24 hours at RT10 - 20%1-(4-isopropylcyclohexyl)ethan-1-one
Thermal 80°C48 hours5 - 15%1-(4-isopropylcyclohexyl)ethan-1-one
Photolytic ICH Q1B Option 2-5 - 10%1-(4-isopropylcyclohexyl)ethan-1-one

Table 2: Impact of Antioxidants on Stability Under Accelerated Oxidation

SampleAntioxidant (0.1% w/w)Degradation after 48h with 3% H₂O₂ (%)
Control None18.5
Sample A BHT2.1
Sample B Tocopherol3.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Data Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify Degradation Products analysis->identify quantify Quantify Degradation (%) identify->quantify mass_balance Calculate Mass Balance quantify->mass_balance report Report Findings and Validate Method mass_balance->report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC or GC method.

  • Data Evaluation:

    • Identify any new peaks in the chromatograms of the stressed samples.

    • Calculate the percentage degradation of this compound.

    • Perform a mass balance calculation to account for the parent compound and all degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its primary degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8][9][10]

References

Technical Support Center: Diastereoselective Acylation of 2-Substituted Cyclohexanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the diastereoselective acylation of 2-substituted cyclohexanols. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in controlling stereochemical outcomes in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of 2-substituted cyclohexanols in a question-and-answer format.

Question: Why am I observing low or no diastereoselectivity in my acylation reaction?

Answer: Low diastereoselectivity can stem from several factors. The inherent stere directing ability of the 2-substituent on the cyclohexanol ring plays a crucial role. Additionally, reaction conditions such as solvent, temperature, and the presence of catalysts or additives can significantly influence the stereochemical outcome. For instance, the absence of a coordinating group on the 2-substituent may lead to poor diastereoselectivity.

Question: My reaction is producing the opposite diastereomer to the one I expect. What could be the cause?

Answer: A reversal of diastereoselectivity is a known phenomenon in the acylation of 2-substituted cyclohexanols and can often be attributed to the presence of certain additives, particularly tertiary amines like pyridine.[1][2][3] In the absence of such additives, the reaction may proceed through a non-catalyzed pathway with a certain stereochemical preference. However, the addition of a catalyst like pyridine can introduce an alternative reaction pathway, often involving an acyl-pyridinium intermediate, which can lead to the preferential formation of the opposite diastereomer.[1]

Question: I'm trying to repeat a literature procedure that reports high diastereoselectivity, but I'm getting a mixture of diastereomers. What should I check?

Answer:

  • Purity of Reagents: Ensure the purity of your starting materials, including the cyclohexanol, acylating agent, and any additives. Impurities can sometimes interfere with the desired reaction pathway.

  • Reaction Conditions: Double-check that all reaction parameters match the literature procedure, including the solvent, temperature, concentration, and stoichiometry of reagents. Stereoselectivity can be highly sensitive to these factors.[1]

  • Auxiliary Base: In reactions where a catalytic amount of a tertiary amine (like pyridine or DMAP) is used to promote acylation, the hydrochloric acid (HCl) generated as a byproduct can protonate the catalyst, rendering it inactive.[1] This can revert the reaction to a non-catalyzed, less selective pathway. The addition of a non-nucleophilic auxiliary base, such as Proton-Sponge®, can neutralize the HCl and maintain the catalytic cycle, thereby improving diastereoselectivity and yield.[1]

Question: The yield of my acylation reaction is low, even though the starting material is fully consumed. What is happening?

Answer: Low yields despite complete consumption of the starting material can be due to side reactions or product instability. In the context of acylation using acyl chlorides, it has been observed that even with full consumption of the acylating agent, yields of the desired ester can be suboptimal.[1] Optimizing the ratio of the alcohol to the acyl chloride may be necessary to improve the yield of the desired ester.[1]

Frequently Asked Questions (FAQs)

What factors influence the diastereoselectivity of the acylation of 2-substituted cyclohexanols?

Several factors can influence the diastereoselectivity:

  • The nature of the 2-substituent: The steric bulk and electronic properties of the substituent at the 2-position of the cyclohexanol are critical. The presence of a heteroatom in the substituent can significantly impact the stereochemical outcome, potentially through neighboring group participation or interaction with the catalyst.[1]

  • Acylating Agent: The structure of the acylating agent can also influence selectivity.

  • Catalyst/Additive: Achiral catalysts, such as pyridine, can surprisingly reverse the diastereoselectivity of the reaction.[1][2][3]

  • Solvent: The polarity of the solvent can affect the transition state energies and, consequently, the diastereomeric ratio.[1]

  • Temperature: Reaction temperature can also play a role in stereoselectivity.[1]

How does pyridine reverse the diastereoselectivity of the acylation?

Computational studies suggest that in the pyridine-catalyzed reaction, the pyridinium species interacts favorably with a heteroatom or aromatic moiety on the trans-2-substituent of the cyclohexanol in the transition state.[1] This interaction leads to a change in the overall conformation of the transition state compared to the uncatalyzed reaction, resulting in the observed reversal of diastereoselectivity.[1]

What is the role of an auxiliary base in these reactions?

When a catalytic amount of a base like pyridine is used, the HCl byproduct can protonate it, removing it from the catalytic cycle. An auxiliary, non-nucleophilic base is added to neutralize the HCl, allowing the primary catalytic base to remain active throughout the reaction, thus improving both the diastereoselectivity and the overall yield.[1]

Quantitative Data on Diastereoselectivity

The following table summarizes the diastereomeric ratios (dr) observed in the acylation of various trans-2-substituted cyclohexanols with (±)-2-chloropropionyl chloride, both in the absence and presence of pyridine.

2-Substituent (R1)Reaction ConditionDiastereomeric Ratio (dr)
p-tolylsulfanylUncatalyzed1:1.5
p-tolylsulfanylCatalyzed (Pyridine)3.2:1
p-tolyloxyUncatalyzed1:1.8
p-tolyloxyCatalyzed (Pyridine)2.5:1
N,N-dimethylaminoUncatalyzed1:2.1
N,N-dimethylaminoCatalyzed (Pyridine)1.8:1

Data extracted from a study on the amine-induced reversal of diastereoselectivity.

Experimental Protocols

General Procedure for the Acylation of (±)-trans-2-Substituted Cyclohexanols

  • Dissolve the (±)-trans-2-substituted cyclohexanol (0.5 mmol) in dichloromethane (CH2Cl2, 3 mL).

  • For catalyzed reactions, add the amine catalyst (e.g., pyridine) at the desired quantity at this stage.

  • Add the acyl chloride via a graduated capillary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is no longer detectable.

  • Evaporate the solvent from the reaction mixture.

  • Purify the product by column chromatography on silica gel to isolate the diastereomeric esters.[3]

Synthesis of (±)-trans-2-(p-tolylsulfanyl)cyclohexanol

  • To a solution of cyclohexene oxide (9.88 g, 101 mmol) in 50 mL of THF, add p-thiocresol (13.5 g, 109 mmol), borax (4 g, 10.5 mmol), and 50 mL of water.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Evaporate the THF.

  • Add 150 mL of a 5% NaOH solution.

  • The subsequent workup involves quenching, neutralization, extraction, washing, and drying steps to yield the crude product.[1]

  • Recrystallize the crude product from hexane to obtain white, needle-like crystals.[1]

Visualizations

Caption: Factors influencing diastereoselectivity in cyclohexanol acylation.

ExperimentalWorkflow Start Start Dissolve Dissolve Cyclohexanol in Solvent Start->Dissolve AddCatalyst Add Catalyst (Optional) Dissolve->AddCatalyst AddAcylatingAgent Add Acylating Agent Dissolve->AddAcylatingAgent Uncatalyzed AddCatalyst->AddAcylatingAgent Reaction Reaction Monitoring (TLC) AddAcylatingAgent->Reaction Workup Reaction Workup (Evaporation) Reaction->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analyze Diastereomeric Ratio (NMR, etc.) Purification->Analysis

Caption: A typical experimental workflow for diastereoselective acylation.

References

Technical Support Center: Managing Impurities in Large-Scale Alcohol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during large-scale alcohol production.

Troubleshooting Guides

Issue 1: Microbial Contamination in the Fermenter

Q: My fermentation is showing signs of contamination (e.g., unusual pH drop, off-odors, unexpected drop in dissolved oxygen). How do I identify the source and resolve the issue?

A: Microbial contamination can significantly impact yield and product quality by competing for nutrients and producing undesirable byproducts.[1] A systematic approach is crucial to identify the root cause and implement corrective actions.

Troubleshooting Steps:

  • Immediate Containment: Isolate the contaminated bioreactor to prevent cross-contamination. Halt all additions of media, nutrients, and other feeds.[2]

  • Sampling and Identification:

    • Aseptically collect samples from the bioreactor, inoculum, and raw material streams.

    • Perform microbial plating on various media to culture the contaminant.

    • Use microscopy to observe the morphology of the contaminating organism (e.g., bacteria, yeast, mold).

    • For precise identification, consider molecular methods like 16S rRNA sequencing for bacteria or ITS sequencing for fungi.

  • Root Cause Analysis: Review the fermentation process and equipment to pinpoint the entry point of the contaminant. A logical approach to this investigation is outlined in the diagram below.

Logical Workflow for Identifying Contamination Source

Contamination_Troubleshooting Start Contamination Detected (e.g., pH drop, dO2 crash) Isolate Isolate Bioreactor & Halt Additions Start->Isolate Sample Aseptic Sampling (Bioreactor, Inoculum, Feeds) Isolate->Sample Identify Microbial Identification (Plating, Microscopy, Sequencing) Sample->Identify Review_Inoculum Review Inoculum Sterility - Check seed train records - Re-plate inoculum sample Identify->Review_Inoculum Review_Sterilization Verify Sterilization Procedures - Autoclave logs (T, P, time) - SIP records and sensor data Identify->Review_Sterilization Check_Equipment Inspect Equipment Integrity - Seals, gaskets, valves - Filter integrity tests Identify->Check_Equipment Review_Operations Audit Operator Procedures - Aseptic technique during sampling/inoculation - Handling of sterile connections Identify->Review_Operations Source_Identified Source of Contamination Identified Review_Inoculum->Source_Identified Review_Sterilization->Source_Identified Check_Equipment->Source_Identified Review_Operations->Source_Identified Corrective_Action Implement Corrective and Preventive Actions (CAPA) Source_Identified->Corrective_Action Decontaminate Decontaminate and Clean Bioreactor Corrective_Action->Decontaminate End Resume Production Decontaminate->End

A decision tree for troubleshooting microbial contamination.

Preventive Measures:

  • Ensure all media and equipment are properly sterilized. Check autoclave logs and use temperature-indicating tape.[3]

  • Regularly inspect seals, gaskets, and O-rings for wear and tear.[2]

  • Use sterile grade filters for all gas inlets and outlets and ensure their integrity.[4]

  • Maintain positive pressure within the bioreactor to prevent ingress of contaminants.[2]

  • Adhere to strict aseptic techniques during inoculation, sampling, and feed additions.[3]

Issue 2: Presence of Off-Flavors and Odors in the Final Product

Q: My purified alcohol has a solvent-like, fruity, or unpleasant odor. What are the likely causes and how can I mitigate this?

A: Off-flavors and odors are typically caused by an excess of certain fermentation byproducts, such as fusel oils, esters, and sulfur compounds.

Common Causes and Solutions:

  • High Fermentation Temperature: Elevated temperatures can stress the yeast, leading to the overproduction of fusel alcohols and esters.[5]

    • Solution: Maintain the fermentation temperature within the optimal range for your yeast strain. For many yeast strains, this is typically between 20-25°C.

  • Yeast Strain Selection: The choice of yeast strain significantly influences the production of flavor-active compounds.

    • Solution: Select a yeast strain known for its clean fermentation profile and low production of higher alcohols and esters.

  • Nutrient Imbalance: Insufficient nitrogen or other essential nutrients can lead to the formation of fusel oils through the Ehrlich pathway.

    • Solution: Ensure the fermentation medium is well-balanced with adequate yeast nutrients.

  • Microbial Contamination: Contaminating microorganisms can produce a wide range of off-flavors.

    • Solution: Refer to the troubleshooting guide for microbial contamination to ensure a clean fermentation.

Post-Fermentation Treatment:

  • Distillation: Careful control of distillation parameters can separate many of these volatile compounds. Fusel oils, being higher boiling point alcohols, are typically concentrated in the "tails" fraction of the distillation.[6]

  • Activated Carbon Filtration: Passing the alcohol through a bed of activated carbon can effectively adsorb many of the compounds responsible for off-flavors and odors.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in large-scale alcohol production?

A1: The most common impurities include:

  • Acetaldehyde: A volatile compound with a green apple-like aroma. It is a precursor to ethanol and can be present in higher concentrations if the fermentation is incomplete.

  • Fusel Oils: A mixture of higher alcohols (e.g., propanol, butanol, amyl alcohol) that can impart solvent-like or harsh flavors.[6] They are byproducts of amino acid metabolism by yeast.

  • Esters: Formed from the reaction of alcohols and acids, they can contribute fruity or floral aromas (e.g., ethyl acetate). Excessive amounts can lead to a solvent-like character.

  • Methanol: A toxic alcohol that can be produced in small quantities, particularly from the fermentation of pectin-rich feedstocks.

  • Microbial Metabolites: Contaminating bacteria or wild yeasts can produce lactic acid, acetic acid, and other compounds that negatively affect the final product.[1]

Q2: What are the acceptable limits for impurities in pharmaceutical-grade ethanol?

A2: Pharmaceutical-grade ethanol must meet stringent purity requirements as defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

ImpurityUSP LimitEP Limit
Methanol ≤ 200 ppm≤ 200 ppm
Acetaldehyde & Acetal (as Acetaldehyde) ≤ 10 ppm≤ 10 ppm
Benzene ≤ 2 ppm≤ 2 ppm
Sum of all other impurities ≤ 300 ppm≤ 300 ppm
Nonvolatile Residue ≤ 2.5 mg / 100 mL≤ 25 ppm

Data sourced from USP and EP monographs.[7][8][9][10][11]

Q3: My final distilled product is cloudy. What could be the cause?

A3: A cloudy distillate can result from several issues:

  • Puking/Boil-over: If the still is heated too aggressively, the wash can foam up and carry over into the condenser, bringing non-volatile materials into the distillate.

  • High Concentration of Fusel Oils: When the alcohol proof is lowered by adding water, fusel oils can come out of solution, creating a cloudy appearance or an oily sheen.

  • Water Quality: Using water with a high mineral content for dilution can sometimes cause cloudiness. It is recommended to use deionized or distilled water.

Q4: How does activated carbon treatment work to remove impurities?

A4: Activated carbon has a highly porous structure with a large surface area. This allows it to adsorb a wide range of organic molecules, including those responsible for off-flavors and odors, through van der Waals forces. The effectiveness of activated carbon treatment depends on factors such as contact time, temperature, and the concentration of the alcohol solution. It is often recommended to dilute the alcohol to 40-50% ABV before carbon filtration, as this can improve the adsorption of certain impurities.

Experimental Protocols

Protocol 1: Analysis of Volatile Impurities by Gas Chromatography (GC-FID)

This protocol outlines a standard method for the quantitative analysis of volatile impurities such as methanol, acetaldehyde, and fusel oils in an ethanol matrix.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Headspace autosampler (recommended for high-throughput analysis).

  • Capillary column: A polar column such as a DB-WAX or equivalent is suitable.

2. Reagents and Standards:

  • High-purity ethanol (for standard preparation).

  • Reference standards for all target impurities (e.g., methanol, acetaldehyde, propanol, isobutanol, amyl alcohol).

  • Internal standard (e.g., n-butanol or 4-methyl-2-pentanol).

3. Standard Preparation:

  • Prepare a stock standard solution containing all target impurities and the internal standard in high-purity ethanol.

  • Create a series of calibration standards by diluting the stock standard to different concentrations covering the expected range of impurities in the samples.

4. Sample Preparation:

  • Dilute the alcohol sample to be tested with deionized water to a suitable concentration (e.g., 20% v/v).

  • Add a known amount of the internal standard to both the calibration standards and the samples.

5. GC-FID Operating Conditions (Example):

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/minute to 120°C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL (or headspace equivalent).

6. Data Analysis:

  • Identify the peaks in the chromatogram based on the retention times of the standards.

  • Calculate the concentration of each impurity using the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow Start Start Analysis Prep_Standards Prepare Calibration Standards and Internal Standard Start->Prep_Standards Prep_Sample Prepare Sample (Dilute and add Internal Standard) Start->Prep_Sample Setup_GC Set up GC-FID Parameters (Temperatures, Flow Rate, Oven Program) Prep_Standards->Setup_GC Prep_Sample->Setup_GC Inject Inject Standards and Samples into GC Setup_GC->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Identify_Peaks Identify Peaks by Retention Time Acquire_Data->Identify_Peaks Integrate Integrate Peak Areas Identify_Peaks->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Calculate Calculate Impurity Concentrations Cal_Curve->Calculate Report Report Results Calculate->Report

Workflow for analyzing alcohol impurities using GC-FID.
Protocol 2: Purification of Alcohol using Activated Carbon

This protocol describes a batch treatment process for reducing off-flavors and odors in alcohol using activated carbon.

1. Materials:

  • Alcohol to be treated.

  • Granular activated carbon (food or pharmaceutical grade).

  • Mixing vessel (stainless steel or glass).

  • Filtration system (e.g., filter paper, lenticular filter, or plate and frame filter) to remove carbon particles after treatment.

2. Procedure:

  • Dilution: Dilute the alcohol to 40-50% ABV with deionized or distilled water. This improves the efficiency of impurity adsorption.[12]

  • Carbon Preparation (Optional but Recommended): Rinse the activated carbon with hot water to remove any fine dust and to pre-wet the pores. This can enhance its effectiveness.[13]

  • Dosing: Add the activated carbon to the diluted alcohol in the mixing vessel. A typical starting dose is 10-50 grams of carbon per liter of alcohol. The optimal dose may need to be determined experimentally.

  • Contact Time: Agitate the mixture periodically for a set contact time. This can range from a few hours to several days, depending on the level of impurities.

  • Separation: After the desired contact time, separate the activated carbon from the alcohol using a suitable filtration system. Ensure all carbon particles are removed to prevent them from ending up in the final product.

  • Quality Control: Analyze the treated alcohol for flavor, odor, and purity to confirm the effectiveness of the treatment.

Signaling Pathways

Ehrlich Pathway for Fusel Oil Production in Yeast

Fusel oils are primarily produced by yeast during fermentation through the Ehrlich pathway, which is a mechanism for amino acid catabolism. Understanding this pathway is key to controlling the formation of these impurities.

Ehrlich_Pathway cluster_medium Fermentation Medium cluster_yeast Yeast Cell AminoAcid Amino Acid (e.g., Leucine, Isoleucine, Valine) KetoAcid α-Keto Acid AminoAcid->KetoAcid Transamination Aldehyde Fusel Aldehyde KetoAcid->Aldehyde Decarboxylation FuselAlcohol Fusel Alcohol (Higher Alcohol) Aldehyde->FuselAlcohol Reduction (Alcohol Dehydrogenase) FuselAlcohol_out Fusel Oil Impurity in Alcohol Product FuselAlcohol->FuselAlcohol_out Diffusion out of cell

The Ehrlich pathway for fusel alcohol production in yeast.

By controlling factors such as the amino acid concentration in the feedstock and selecting yeast strains with specific metabolic characteristics, it is possible to manage the production of fusel alcohols.[14][15]

References

Technical Support Center: Enhancing Biocatalytic Alcohol Production Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their biocatalytic alcohol production experiments.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Expected Outcome
Inactive or Denatured Enzyme 1. Verify enzyme storage conditions (temperature, buffer). 2. Perform an activity assay with a standard substrate. 3. If inactive, source a new batch of enzyme.Enzyme activity should be within the manufacturer's specified range.
Sub-optimal Reaction Conditions 1. Optimize pH, temperature, and buffer composition.[1][2] 2. Refer to Table 1 for recommended starting conditions for common alcohol dehydrogenases.Increased product formation.
Cofactor (e.g., NAD+/NADH) Limitation or Degradation 1. Ensure the correct cofactor is being used. 2. Implement a cofactor regeneration system (see Experimental Protocols).[3][4][5][6][7] 3. Add fresh cofactor during the reaction.Sustained reaction rate over time.
Substrate or Product Inhibition 1. Perform kinetic studies with varying substrate concentrations.[8][9][10] 2. Consider fed-batch or continuous reactor setups to maintain low substrate/product concentrations.[11] 3. See Table 2 for typical inhibitory concentrations.Identification of inhibitory effects and improved yield with adjusted substrate feeding.
Poor Substrate Solubility 1. Use a co-solvent that is compatible with the enzyme.[11] 2. Employ a two-phase system to increase substrate availability.[11]Enhanced substrate dissolution and conversion.
Problem 2: Reaction Stops Prematurely
Possible Cause Troubleshooting Step Expected Outcome
Enzyme Instability 1. Immobilize the enzyme to improve stability (see Experimental Protocols).[12][13][14] 2. Add stabilizing agents such as glycerol or BSA.[12] 3. Use a more robust enzyme variant if available.The enzyme retains activity for a longer duration.
Product Inhibition 1. Implement in-situ product removal (e.g., extraction, adsorption). 2. Use a packed-bed reactor to minimize product accumulation around the biocatalyst.[11]The reaction proceeds to a higher conversion.
pH Shift During Reaction 1. Use a buffer with a higher buffering capacity. 2. Monitor and adjust the pH throughout the reaction.The pH remains within the optimal range for the enzyme.
Cofactor Regeneration System Failure 1. Ensure the secondary enzyme and substrate for regeneration are active and not depleted. 2. Check for inhibition of the regeneration enzyme.The cofactor is efficiently recycled, allowing the primary reaction to continue.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability of my enzyme for longer reaction times?

A1: Enzyme stability can be enhanced through several strategies.[13] Immobilization on a solid support is a widely used and effective method.[12][13][14] This can be achieved through adsorption, covalent attachment, or entrapment.[13] Adding soluble additives like glycerol can also help maintain the enzyme's tertiary structure.[12] Furthermore, protein engineering techniques, such as site-directed mutagenesis, can be employed to create more robust enzyme variants.[13][15]

Q2: My substrate is poorly soluble in the aqueous reaction medium. What are my options?

A2: To address poor substrate solubility, you can introduce a biocompatible co-solvent, such as DMSO, up to a certain concentration without significantly inhibiting the enzyme.[11] Another effective approach is to use a two-phase system where the substrate is dissolved in an organic phase (e.g., n-hexane) and the biocatalyst remains in the aqueous phase.[11] This allows for a higher initial substrate concentration and can lead to increased conversion.[11]

Q3: What is cofactor regeneration and why is it important?

A3: Many alcohol dehydrogenases require expensive cofactors like NAD(P)H, which are consumed in stoichiometric amounts during the reaction.[1][3] Cofactor regeneration is the in-situ recycling of the cofactor to its active form, which is crucial for making the process economically viable.[3][4][5][6][7] This can be achieved using a secondary enzyme and a sacrificial substrate. For example, glucose dehydrogenase can be used to regenerate NADH from NAD+ using glucose.[16]

Q4: How do I know if my reaction is suffering from substrate or product inhibition?

A4: Substrate and product inhibition are common challenges in biocatalysis.[8][9][10][17][18] To determine if substrate inhibition is occurring, you can run the reaction at various initial substrate concentrations and monitor the initial reaction rate. If the rate decreases at higher substrate concentrations, inhibition is likely. Product inhibition can be identified by adding varying initial concentrations of the product to the reaction and observing a decrease in the reaction rate. A batch fermentation utilizing Saccharomyces cerevisiae showed that cell growth and ethanol production were inhibited when the initial glucose concentration exceeded 160 g/L.[8][9] The same study also demonstrated that the yeast stopped growing and fermenting when the initial exogenous ethanol concentration was above 70 g/L.[8][9]

Q5: What are the best analytical methods for monitoring my biocatalytic reaction?

A5: Real-time or regular monitoring of your reaction is crucial for troubleshooting and optimization.[19][20][21][22][23] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to quantify substrates and products. For continuous monitoring, spectroscopic methods like UV-Vis can be employed if the substrate or product has a chromophore.[19] Mass spectrometry can also be used for direct and quantitative analysis of reaction components.[22][23]

Data Presentation

Table 1: Typical Reaction Conditions for Biocatalytic Alcohol Production

ParameterYeast Alcohol Dehydrogenase (YADH)Rhodococcus erythropolis ADH
Optimal pH 8.0[1]7.0 - 8.0
Optimal Temperature 25 - 30 °C30 °C
Typical Substrate Furfural[1]3,5-bis(trifluoromethyl)acetophenone[24]
Cofactor NADH[1]NAD(P)H
Co-solvent (if needed) Not specifiedIsopropanol (for cofactor regeneration)[24]
Typical Substrate Conc. Up to 390 mM[24]50 - 250 mM[11]
Typical Enzyme Loading VariesVaries

Table 2: Examples of Substrate and Product Inhibition

Enzyme/OrganismSubstrateInhibitory Substrate ConcentrationProductInhibitory Product ConcentrationReference
Saccharomyces cerevisiaeGlucose> 160 g/LEthanol> 70 g/L[8][9]
Geobacillus arilaitensisBenzaldehyde> 20 mMBenzyl Alcohol> 5 mM (free cells), > 20 mM (immobilized)[11]

Experimental Protocols

Protocol 1: Enzyme Immobilization in Alginate Beads
  • Prepare a 2% (w/v) sodium alginate solution in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Add the whole-cell biocatalyst or purified enzyme to the alginate solution and mix gently to achieve a homogeneous suspension.

  • Extrude the alginate-cell mixture dropwise into a gently stirring 0.2 M CaCl2 solution using a syringe.

  • Allow the beads to harden in the CaCl2 solution for at least 30 minutes at 4°C.

  • Wash the resulting immobilized biocatalyst beads with buffer to remove excess calcium chloride and un-entrapped cells/enzyme.

  • The immobilized biocatalyst is now ready for use in the reaction.

Protocol 2: Substrate-Coupled Cofactor Regeneration

This protocol describes the regeneration of NADH using a secondary alcohol as a sacrificial substrate, catalyzed by the same alcohol dehydrogenase.

  • Set up the primary reaction mixture containing the buffer, primary substrate (ketone), and the alcohol dehydrogenase.

  • Add a catalytic amount of NAD+.

  • Add a secondary alcohol (e.g., isopropanol) in excess to the reaction mixture. The alcohol dehydrogenase will oxidize the isopropanol to acetone, simultaneously reducing NAD+ to NADH.

  • The regenerated NADH is then available for the reduction of the primary ketone substrate to the desired chiral alcohol.[16]

  • Monitor the reaction for the formation of the desired product and the depletion of the primary substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Enzyme Enzyme Solution Reactor Bioreactor Enzyme->Reactor Substrate Substrate Solution Substrate->Reactor Cofactor Cofactor Solution Cofactor->Reactor Monitoring Reaction Monitoring (HPLC/GC) Reactor->Monitoring Extraction Product Extraction Reactor->Extraction Purification Purification Extraction->Purification Analysis Final Product Analysis Purification->Analysis troubleshooting_low_yield Start Low/No Product Yield CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions optimal? CheckEnzyme->CheckConditions Yes NewEnzyme Replace Enzyme CheckEnzyme->NewEnzyme No CheckCofactor Is the cofactor limiting? CheckConditions->CheckCofactor Yes Optimize Optimize pH, Temp, Buffer CheckConditions->Optimize No CheckInhibition Is there substrate/product inhibition? CheckCofactor->CheckInhibition No Regenerate Implement Cofactor Regeneration CheckCofactor->Regenerate Yes FedBatch Use Fed-Batch/Continuous Setup CheckInhibition->FedBatch Yes Success Problem Solved NewEnzyme->Success Optimize->Success Regenerate->Success FedBatch->Success

References

Addressing matrix effects in the analysis of complex samples containing 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2-(4-Isopropylcyclohexyl)ethanol in complex samples. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Matrix Overload: High concentration of co-eluting matrix components affecting chromatographic performance.[1][2] 2. Secondary Interactions: Analyte interaction with active sites on the column or in the sample flow path.1. Dilute the Sample: A simple first step is to dilute the sample extract to reduce the concentration of matrix components.[3][4] 2. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[5][6] 3. Change Column Chemistry: Use a different stationary phase or a column with end-capping to minimize secondary interactions.
Inconsistent Results (Poor Precision/Accuracy) 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.[2][7] 2. Inadequate Internal Standard (IS) Correction: The IS may not be co-eluting or behaving similarly to the analyte in the presence of the matrix.[8]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS co-elutes and experiences similar ionization effects as the analyte.[8][9] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[5][8] 3. Standard Addition: Add known amounts of the analyte to sample aliquots to create a calibration curve within the sample matrix.[3][10]
Low Signal Intensity (Ion Suppression) 1. Co-eluting Matrix Components: Endogenous compounds (e.g., phospholipids, salts) or exogenous substances (e.g., dosing vehicles) can compete with the analyte for ionization.[5][7] 2. Suboptimal Ion Source Conditions: The settings of the mass spectrometer's ion source may not be ideal for the analyte in the given matrix.1. Improve Chromatographic Separation: Optimize the gradient, flow rate, or column to separate the analyte from interfering components.[3][5] 2. Advanced Sample Cleanup: Use techniques like HybridSPE-Phospholipid to specifically remove phospholipids, a common cause of ion suppression in biological matrices.[11] 3. Optimize MS Source Parameters: Adjust parameters such as gas flows, temperature, and voltages to enhance analyte ionization.
High Signal Intensity (Ion Enhancement) 1. Co-eluting Matrix Components: Certain matrix components can facilitate the ionization of the analyte.[5][8]1. Thorough Sample Cleanup: Employ rigorous sample preparation techniques (SPE, LLE) to remove the enhancing components.[6] 2. Chromatographic Separation: Modify the chromatographic method to separate the analyte from the enhancing compounds.
Retention Time Shifts 1. Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the interaction of the analyte with the stationary phase.[2]1. Sample Dilution: Diluting the sample can often alleviate this issue.[4] 2. More Effective Sample Cleanup: Reduce the overall matrix load through better sample preparation.[11]

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[5][8] These effects are a significant concern in complex matrices like plasma, urine, or environmental samples.[7]

2. How can I determine if my analysis is affected by matrix effects?

A common method is the post-extraction spike experiment.[4] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank sample extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[5] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[3]

3. What is the best sample preparation technique to minimize matrix effects?

The most effective technique depends on the nature of the analyte and the matrix.

  • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove a wide range of interferences.[5][6]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates the analyte based on its partitioning between two immiscible liquids, which can be effective at removing highly polar or non-polar interferences.[6]

  • Protein Precipitation (PPT): A simpler but less clean method, often used for initial sample cleanup in biological fluids. It may not be sufficient to remove all matrix interferences.[6]

  • HybridSPE-Phospholipid: A specialized technique that combines protein precipitation with the removal of phospholipids, which are major contributors to matrix effects in plasma and serum samples.[11]

4. When should I use a stable isotope-labeled internal standard (SIL-IS)?

A SIL-IS is the gold standard for correcting matrix effects and is highly recommended for quantitative bioanalysis.[8][9] You should use a SIL-IS when high accuracy and precision are required, especially in regulated environments. The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing reliable correction.[8]

5. Can I use a structural analog as an internal standard?

While a structural analog can be used, it may not perfectly co-elute with the analyte or experience the same degree of ion suppression or enhancement.[10] Therefore, a SIL-IS is always the preferred choice for accurate quantification in the presence of significant matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spike Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the same amount of this compound standard as in Set A into the final, processed extract.

    • Set C (Blank Matrix): Process a blank matrix sample without adding the analyte. This is to check for interferences at the analyte's retention time.

  • Analyze all three sets using the developed LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from a complex sample prior to analysis of this compound.

Methodology (Example using a reversed-phase SPE cartridge):

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).

  • Loading: Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or pH adjustment.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Complex Sample Pretreatment Pre-treatment (e.g., Dilution, pH adjust) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap LCMS LC-MS/MS or GC-MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound.

matrix_effect_logic Start Analysis of This compound Check_ME Evaluate for Matrix Effects? Start->Check_ME No_ME No Significant Matrix Effect Check_ME->No_ME No ME_Present Matrix Effect (Suppression or Enhancement) Check_ME->ME_Present Yes Proceed Proceed with Validated Method No_ME->Proceed Mitigation Implement Mitigation Strategy ME_Present->Mitigation Reevaluate Re-evaluate Matrix Effects Mitigation->Reevaluate Reevaluate->ME_Present Still Present Reevaluate->Proceed Mitigated

Caption: Decision tree for addressing matrix effects.

References

Chiral Chromatography Resolution Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chiral Chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the separation of enantiomers.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate chiral column for my sample?

A1: Choosing the right chiral stationary phase (CSP) is crucial for successful enantiomeric separation.[1][2][3][4] The selection process often involves screening a variety of columns with different chiral selectors. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are widely used and have demonstrated success in resolving over 92% of enantiomers.[1]

Consider the following factors when selecting a column:

  • Analyte Properties: The functional groups and overall structure of your analyte will influence its interaction with the CSP.[1]

  • Mobile Phase Compatibility: The choice of mobile phase (normal-phase, reversed-phase, polar organic, or SFC) will dictate the type of CSP you can use.[2]

  • Application Area: Different CSPs are better suited for specific applications, such as routine screening, preparative separations, or bioanalysis.[2]

Many manufacturers provide column selection guides and free screening services to assist in this process.[1][3][4]

Q2: What is the impact of mobile phase composition on chiral resolution?

A2: The mobile phase composition significantly influences selectivity and resolution in chiral chromatography.[5][6] Key components to consider are:

  • Primary Solvents: In normal-phase chromatography, common mobile phases consist of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol.[7][8] For reversed-phase, aqueous buffers with organic modifiers like acetonitrile or methanol are used.

  • Additives/Modifiers: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) can dramatically improve peak shape and resolution, especially for acidic or basic analytes, by suppressing ionization and reducing unwanted interactions with the stationary phase.[6][9] The concentration of these additives can also alter the elution order of enantiomers.[5]

Q3: How does temperature affect the separation of enantiomers?

A3: Temperature is a critical parameter that can be adjusted to optimize chiral separations.[10]

  • Decreased Temperature: Generally, lower temperatures increase chiral selectivity by enhancing the weaker intermolecular forces responsible for chiral recognition, which can lead to improved resolution.[2][11]

  • Increased Temperature: Higher temperatures typically increase column efficiency and improve peak shape.[2][5] However, this can sometimes lead to a decrease in selectivity. In some cases, increasing the temperature can even cause a reversal of the enantiomer elution order.[5][12]

It is important to control the temperature to within ±1°C to ensure reproducibility.[2]

Q4: What are common causes of poor peak shape (tailing, fronting, or splitting)?

A4: Poor peak shape can be caused by a variety of factors:

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause peak tailing. This can often be mitigated by using mobile phase additives.[9][13]

  • Column Contamination: Adsorption of impurities from the sample onto the column can lead to peak splitting or tailing.[14]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[7][14] It is recommended to use a sample solvent that is the same as or weaker than the mobile phase.[7]

  • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of performance and poor peak shape.[15]

Troubleshooting Guides

Issue 1: No separation or poor resolution of enantiomers.

Q: I am not seeing any separation between my enantiomeric peaks, or the resolution is very low. What steps can I take to improve this?

A: Achieving good resolution in chiral chromatography often requires a systematic approach to method development. Here is a troubleshooting workflow:

G cluster_mp Mobile Phase Optimization start Start: Poor or No Resolution check_column 1. Verify Correct Column Selection start->check_column optimize_mp 2. Optimize Mobile Phase check_column->optimize_mp Column is appropriate adjust_temp 3. Adjust Temperature optimize_mp->adjust_temp Resolution still poor mp_strength a. Adjust Modifier Percentage optimize_mp->mp_strength adjust_flow 4. Modify Flow Rate adjust_temp->adjust_flow Resolution still poor check_sample 5. Check Sample Preparation adjust_flow->check_sample Resolution still poor end Resolution Improved check_sample->end If issues persist, consider a different CSP mp_additive b. Add/Change Additive (Acid/Base) mp_solvent c. Try Different Alcohol Modifier

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Verify Column Selection: Ensure the chosen chiral stationary phase is suitable for your analyte. Consult column selection guides or screen a set of columns with different selectivities.[1][3] Polysaccharide-based CSPs are a good starting point for many applications.[1]

  • Optimize Mobile Phase Composition:

    • Adjust Modifier Percentage: Vary the concentration of the alcohol modifier (e.g., IPA, ethanol) in the mobile phase. This will alter the retention and can significantly impact selectivity.

    • Introduce Additives: For acidic or basic compounds, add a small amount (typically 0.1%) of a corresponding acidic (e.g., TFA, acetic acid) or basic (e.g., DEA) additive to the mobile phase to improve peak shape and selectivity.[9]

    • Change Alcohol Modifier: Sometimes, switching from IPA to ethanol, or vice versa, can provide different selectivity.

  • Adjust Temperature:

    • Decrease Temperature: Lowering the column temperature generally increases selectivity and can improve resolution.[2] Try running the analysis at a lower temperature (e.g., 10-15°C).

    • Increase Temperature: If peaks are broad, increasing the temperature can improve efficiency and peak shape, which may lead to better resolution.[2]

  • Modify Flow Rate: Chiral separations often benefit from lower flow rates than traditional HPLC.[2] Reducing the flow rate can increase the number of theoretical plates and improve resolution.[10]

  • Check Sample Preparation:

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase and preferably weaker than the mobile phase to avoid peak distortion.[7]

    • Sample Concentration: Avoid overloading the column, as this can lead to peak broadening and a loss of resolution.

Issue 2: Poor peak shape (tailing, fronting, or splitting).

Q: My peaks are tailing, fronting, or splitting. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification. The following decision tree can help identify and resolve the issue:

G start Poor Peak Shape check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_splitting Is the peak splitting? check_tailing->check_splitting No add_additive Add Mobile Phase Additive check_tailing->add_additive Yes check_frit Check for Blocked Frit/Column Inlet check_splitting->check_frit Yes flush_column Flush Column with Strong Solvent check_frit->flush_column If frit is clear replace_column Replace Column flush_column->replace_column If flushing fails

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Steps:

  • Peak Fronting: This is often a sign of mass overload.

    • Action: Reduce the concentration of the sample and/or the injection volume.

  • Peak Tailing: This is frequently caused by secondary interactions, especially with acidic or basic analytes.

    • Action: Add a mobile phase additive. For acidic compounds, add an acid like 0.1% TFA. For basic compounds, add a base like 0.1% DEA.[9] This will suppress unwanted ionic interactions with the silica support.

  • Peak Splitting or Tailing: This can indicate a problem with the column itself.

    • Check for Blockages: The inlet frit of the column may be partially blocked by particulates from the sample or mobile phase.[14] Try back-flushing the column at a low flow rate.

    • Column Contamination: The head of the column may be contaminated with strongly adsorbed sample components.[14]

      • Action: Flush the column with a strong, compatible solvent to remove contaminants. For immobilized polysaccharide columns, solvents like THF or DMF can be used for cleaning.[14] Coated columns have more restricted solvent compatibility.[14]

    • Column Void: A void may have formed at the column inlet. This is often indicated by a sudden drop in pressure and peak splitting. In this case, the column may need to be replaced.

Experimental Protocols & Data

Protocol 1: General Screening for a New Chiral Compound

This protocol outlines a general approach to finding initial separation conditions for a novel chiral compound using polysaccharide-based columns.

  • Column Selection: Choose a set of 3-4 chiral columns with complementary selectivities. A common starting set includes columns based on amylose and cellulose derivatives with different functional groups (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[3]

  • Mobile Phase Screening: Prepare a set of mobile phases for normal-phase screening.

    • Mobile Phase A: 90:10 Hexane/IPA

    • Mobile Phase B: 80:20 Hexane/IPA

    • Mobile Phase C: 90:10 Hexane/Ethanol

    • Mobile Phase D: 80:20 Hexane/Ethanol

  • Initial Analysis:

    • Equilibrate the first column with Mobile Phase A for at least 10 column volumes.

    • Inject the racemic sample.

    • Run the analysis isocratically.

    • If no separation is observed, proceed to the next mobile phase.

    • Repeat for all selected columns and mobile phases.

  • Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, temperature, and flow rate as described in the troubleshooting guides.

Data Presentation: Effect of Mobile Phase Modifier on Resolution

The following table summarizes the effect of varying the percentage of isopropanol (IPA) in a hexane mobile phase on the resolution (Rs) of a hypothetical pair of enantiomers on a polysaccharide-based chiral column.

% IPA in HexaneRetention Factor (k') of First Eluting EnantiomerSelectivity (α)Resolution (Rs)
10%5.21.151.8
15%3.81.121.5
20%2.51.081.1
25%1.71.050.8

Data is hypothetical and for illustrative purposes only.

This data demonstrates that as the percentage of the polar modifier increases, retention decreases, and in this case, selectivity and resolution also decrease.

Data Presentation: Effect of Temperature on Chiral Separation

This table illustrates the impact of column temperature on the resolution of a hypothetical pair of enantiomers.

Temperature (°C)Retention Factor (k') of First Eluting EnantiomerSelectivity (α)Resolution (Rs)
156.51.202.2
255.11.151.8
354.01.111.4
453.21.071.0

Data is hypothetical and for illustrative purposes only.

This data shows a common trend where decreasing the temperature leads to increased retention, selectivity, and resolution.[2]

References

Validation & Comparative

A Comparative Analysis of 1-(4-isopropylcyclohexyl)ethanol and 2-(4-isopropylcyclohexyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of two closely related structural isomers.

This guide provides a detailed comparison of the properties of 1-(4-isopropylcyclohexyl)ethanol and 2-(4-isopropylcyclohexyl)ethanol, two structural isomers with the same chemical formula (C₁₁H₂₂O) but differing in the position of the hydroxyl group. Understanding the distinct characteristics of these isomers is crucial for their application in various fields, including fragrance chemistry and potentially as intermediates in organic synthesis.

Physicochemical Properties

The positioning of the ethanol group directly on the cyclohexane ring in 1-(4-isopropylcyclohexyl)ethanol, versus on a side chain in this compound, leads to notable differences in their physical properties. A summary of available quantitative data is presented below.

Property1-(4-isopropylcyclohexyl)ethanolThis compound
CAS Number 63767-86-2[1][2]3650-46-2[3]
Molecular Formula C₁₁H₂₂O[1][2]C₁₁H₂₂O[3]
Molecular Weight 170.29 g/mol [1][2]170.296 g/mol [3]
Boiling Point ~240 °C (predicted)[1]329-331 °C @ 760 mmHg (estimated)[3]
Density ~0.888 g/cm³ (predicted)[1]Data not available
LogP (o/w) ~3.544 (estimated)[1]3.700 (estimated)[3]
Appearance Clear, colorless to pale yellow liquid[4]Data not available
Odor Profile Light, floral, muguet (lily-of-the-valley)[4]Data not available

Stereoisomerism

Both 1-(4-isopropylcyclohexyl)ethanol and this compound are chiral molecules and exist as stereoisomers.

1-(4-isopropylcyclohexyl)ethanol has two chiral centers, leading to the existence of four diastereoisomers.[1][4] The specific stereochemistry has a significant impact on the olfactory properties of the molecule, with the (-)-1-S-cis-isomer being recognized for its particularly intense and pleasant lily-of-the-valley scent.[1][4]

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves multi-step chemical processes. A well-documented synthetic route for 1-(4-isopropylcyclohexyl)ethanol starts from the readily available commodity chemical, cumene.

Experimental Protocol: Synthesis of 1-(4-isopropylcyclohexyl)ethanol from Cumene[4]

This synthesis is a two-step process involving Friedel-Crafts acylation followed by hydrogenation.

Step 1: Friedel-Crafts Acylation of Cumene to produce 4-isopropylacetophenone (Cuminone)

  • Reactants: Cumene and an acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Catalyst: A Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like a zeolite. Acetic anhydride is often preferred due to its stability and the production of less hazardous waste.

  • Procedure: The acylation of cumene is performed, and the resulting 4-isopropylacetophenone (cuminone) is purified.

Step 2: Hydrogenation of Cuminone to 1-(4-isopropylcyclohexyl)ethanol

  • Reactant: Purified cuminone.

  • Solvent: Isopropyl alcohol.

  • Catalyst: A ruthenium-based catalyst, such as 5% Ru/C, is effective.

  • Procedure: The hydrogenation is carried out in a batch autoclave under hydrogen pressure (e.g., 5 MPa) and elevated temperature (e.g., 130°C).

  • Outcome: This process yields a mixture of cis and trans isomers of 1-(4-isopropylcyclohexyl)ethanol, with a typical ratio of approximately 72:28 (cis:trans). The overall yield from cumene can be around 75% with a product purity of 99.5%.[4]

A detailed experimental protocol for the synthesis of this compound is not as readily available in the public literature. However, a potential synthetic route could involve the reduction of a corresponding carboxylic acid or ester, such as 4-isopropylcyclohexylacetic acid or its ester.

Biological and Pharmacological Activity

Currently, the primary application for both 1-(4-isopropylcyclohexyl)ethanol and this compound is in the fragrance industry as perfuming agents.[1][3]

1-(4-isopropylcyclohexyl)ethanol is particularly valued for its floral, muguet scent and is considered a safer alternative to some other fragrance compounds that have raised toxicological concerns.[1]

There is a lack of publicly available, direct comparative studies on the specific biological or pharmacological activities of these two isomers beyond their use in fragrances. General studies on the biological effects of ethanol and related compounds indicate a wide range of potential interactions with biological systems, including effects on cell proliferation and apoptosis, but specific data for these particular isomers are not available.

Spectroscopic Analysis

While specific NMR spectra for 1-(4-isopropylcyclohexyl)ethanol and this compound are not provided in the available literature, the structural differences between the two isomers would result in distinct NMR spectra.

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (-CHOH) in 1-(4-isopropylcyclohexyl)ethanol would appear as a multiplet in the 3.4-4.5 ppm region. For this compound, the protons of the -CH₂OH group would likely appear as a triplet in a similar region. The signals for the isopropyl and cyclohexyl protons would also show characteristic differences in their chemical shifts and splitting patterns.

  • ¹³C NMR: The carbon atom attached to the hydroxyl group would have a chemical shift in the range of 60-70 ppm for both isomers, but the exact values would differ, providing a clear distinction. The symmetry of the molecules would also influence the number of distinct signals in the ¹³C NMR spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the synthetic pathway for 1-(4-isopropylcyclohexyl)ethanol and a general experimental workflow for its synthesis and analysis.

Synthesis_Pathway Cumene Cumene Cuminone 4-Isopropylacetophenone (Cuminone) Cumene->Cuminone Friedel-Crafts Acylation (e.g., Acetic Anhydride, Lewis Acid) Product 1-(4-isopropylcyclohexyl)ethanol Cuminone->Product Hydrogenation (e.g., H₂, Ru/C)

Caption: Synthetic pathway for 1-(4-isopropylcyclohexyl)ethanol from cumene.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start: Cumene & Acylating Agent Acylation Friedel-Crafts Acylation Start->Acylation Purification1 Purification of Cuminone Acylation->Purification1 Hydrogenation Hydrogenation of Cuminone Purification1->Hydrogenation Purification2 Final Product Purification Hydrogenation->Purification2 GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purification2->GC_MS Purity & MW NMR NMR Spectroscopy ('H & ¹³C) Purification2->NMR Structure Elucidation IR Infrared Spectroscopy (IR) Purification2->IR Functional Groups

Caption: General experimental workflow for the synthesis and analysis of 1-(4-isopropylcyclohexyl)ethanol.

References

Spectroscopic Dissection: A Comparative Analysis of Cis and Trans 2-(4-Isopropylcyclohexyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a compound. This guide provides a comparative spectroscopic analysis of the cis and trans isomers of 2-(4-Isopropylcyclohexyl)ethanol, outlining the key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The data presented is based on established principles of stereoisomerism and spectral data from closely related analogs, offering a foundational understanding for the characterization of this and similar substituted cyclohexane derivatives.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Proton Assignment cis-2-(4-Isopropylcyclohexyl)ethanol trans-2-(4-Isopropylcyclohexyl)ethanol Key Differentiating Features
H-1' (CH-OH) Broader multiplet, smaller coupling constantsSharper multiplet, larger axial-axial coupling constantsThe orientation of the substituent (axial vs. equatorial) significantly impacts the coupling constants of the adjacent methine proton.
H-2' (CH₂-CH) Complex multipletComplex multipletOverlapping signals are expected, but subtle differences in chemical shift may be observable.
Cyclohexyl Protons 0.8 - 2.0 ppm0.8 - 2.0 ppmSignificant overlap of signals is characteristic of the cyclohexane ring protons.
Isopropyl CH SeptetSeptetThe chemical shift is not expected to differ significantly between isomers.
Isopropyl CH₃ DoubletDoubletThe chemical shift is not expected to differ significantly between isomers.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Carbon Assignment cis-2-(4-Isopropylcyclohexyl)ethanol trans-2-(4-Isopropylcyclohexyl)ethanol Key Differentiating Features
C-1' (CH-OH) ~60-65 ppm~65-70 ppmThe carbon bearing the hydroxyl group in the axial position (cis isomer) is expected to be shielded (appear at a lower chemical shift) compared to the equatorial position (trans isomer).
C-2' (CH₂-CH) ~38-42 ppm~40-45 ppmSimilar to C-1', the orientation of the substituent influences the chemical shift of the adjacent carbon.
Cyclohexyl Carbons ~25-45 ppm~25-45 ppmThe chemical shifts of the ring carbons will differ slightly due to the different steric environments in the cis and trans isomers.
Isopropyl CH ~32 ppm~32 ppmMinimal difference expected.
Isopropyl CH₃ ~20 ppm~20 ppmMinimal difference expected.

Table 3: IR Spectral Data Comparison

Vibrational Mode cis Isomer (Expected) trans Isomer (Expected) Key Differentiating Features
O-H Stretch Broad, ~3300-3400 cm⁻¹Broad, ~3300-3400 cm⁻¹The broadness due to hydrogen bonding will likely mask subtle differences.
C-H Stretch (sp³) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹No significant difference is expected.
C-O Stretch ~1050 cm⁻¹~1050 cm⁻¹The exact position of the C-O stretch can be sensitive to the axial vs. equatorial position, but this is often a subtle effect.
Fingerprint Region < 1500 cm⁻¹< 1500 cm⁻¹While differences will exist, their interpretation for isomer differentiation can be complex without reference spectra.

Table 4: Mass Spectrometry Data Comparison

Fragmentation Ion (m/z) cis Isomer (from related compounds) trans Isomer (from related compounds) Key Differentiating Features
[M]+ 170 (Predicted)170 (Predicted)The molecular ion peak will be the same for both isomers.
[M-H₂O]+ 152 (Predicted)152 (Predicted)Loss of water is a common fragmentation for alcohols.
[M-C₃H₇]+ 127 (Predicted)127 (Predicted)Loss of the isopropyl group.
Base Peak VariesVariesThe relative intensities of fragment ions may differ slightly due to different steric environments affecting fragmentation pathways, but this is often not a definitive method for distinguishing these types of stereoisomers.

Experimental Protocols

The definitive assignment of cis and trans isomers of this compound relies heavily on NMR spectroscopy, particularly ¹H NMR.

1. ¹H NMR Spectroscopy for Stereochemical Assignment:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Data Analysis:

    • Coupling Constants (J-values): The key to differentiating the isomers lies in the coupling constants of the proton on the carbon bearing the ethanol substituent (H-1 of the cyclohexane ring).

      • In the more stable chair conformation of the trans isomer , the bulky isopropyl and ethanol groups will preferentially occupy equatorial positions. This results in the H-1 proton being in an axial position, leading to large axial-axial (J_ax-ax) couplings (typically 8-13 Hz) with its neighboring axial protons.

      • In the cis isomer , one of the bulky substituents will be forced into an axial position. If the ethanol group is axial, the H-1 proton will be equatorial, resulting in smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz).

    • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide through-space correlations between protons. For the cis isomer, NOE correlations would be expected between the protons of the axial substituent and the other axial protons on the same face of the ring.

2. ¹³C NMR Spectroscopy:

  • Sample Preparation and Instrumentation: As described for ¹H NMR.

  • Data Analysis: The chemical shift of the carbons in the cyclohexane ring and the substituent are sensitive to their steric environment. Generally, a carbon in an axial position is shielded (appears at a lower ppm value) compared to a carbon in an equatorial position due to the "gamma-gauche" effect. This can be used as a supporting piece of evidence for the assignment made from ¹H NMR.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Acquire the spectrum of the neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: While IR spectroscopy is excellent for identifying functional groups (e.g., the broad O-H stretch of the alcohol and the C-H stretches), it is generally less definitive for distinguishing between cis and trans isomers of this type compared to NMR. Subtle differences in the fingerprint region (<1500 cm⁻¹) may be present but are difficult to interpret without authentic reference spectra.

4. Mass Spectrometry (MS):

  • Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion method.

  • Instrumentation: Electron ionization (EI) is a common method for generating fragment ions.

  • Data Analysis: Both isomers will have the same molecular weight and thus the same molecular ion peak. While the relative abundances of fragment ions might show minor differences, MS is generally not a primary technique for the differentiation of cis and trans isomers of simple cyclic alcohols.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of the cis and trans isomers of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Assignment synthesis Synthesis & Purification of Isomers nmr 1H & 13C NMR Spectroscopy synthesis->nmr Acquire Spectra ir IR Spectroscopy synthesis->ir Acquire Spectra ms Mass Spectrometry synthesis->ms Acquire Spectra j_coupling Analysis of Coupling Constants (J-values) nmr->j_coupling chem_shift Analysis of 13C Chemical Shifts (γ-gauche effect) nmr->chem_shift func_group Functional Group Identification ir->func_group frag_pattern Fragmentation Pattern Analysis ms->frag_pattern assignment Stereochemical Assignment (cis or trans) j_coupling->assignment Primary Method chem_shift->assignment Confirmatory Method func_group->assignment Supportive Data frag_pattern->assignment Supportive Data

Comparing the efficacy of different catalysts for the synthesis of 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-isopropylcyclohexyl)ethanol, a key intermediate in various chemical and pharmaceutical applications, is predominantly achieved through the catalytic hydrogenation of 4-isopropylacetophenone. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of the efficacy of different catalysts—Ruthenium on carbon (Ru/C), Raney Nickel, Rhodium on carbon (Rh/C), and Platinum on carbon (Pt/C)—supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the catalytic hydrogenation of 4-isopropylacetophenone to this compound using different catalysts. It is important to note that the experimental conditions may vary across different studies, and a direct comparison should be made with caution.

CatalystSubstrateCatalyst Loading (wt%)Temperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)By-products
5% Ru/C4-isopropylacetophenone51305Not Specified>99~90Not Specified1-ethyl-4-isopropylcyclohexane
Raney Ni4-isopropylacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
5% Rh/Al2O34-methylacetophenone*Not Specified25Not SpecifiedNot Specified>99100>99Not Specified
Pt/C4-isopropylacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for 4-methylacetophenone is used as a proxy for Rh/Al2O3 due to the lack of specific data for 4-isopropylacetophenone. The structural similarity suggests comparable reactivity, though this is an extrapolation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound using 5% Ru/C Catalyst

This protocol is based on the hydrogenation of 4-isopropylacetophenone (cuminone) in a batch autoclave.[1]

Materials:

  • 4-isopropylacetophenone (99.5% purity)

  • Isopropyl alcohol (solvent)

  • 5% Ru/C catalyst

  • Hydrogen gas

Procedure:

  • In a batch autoclave, combine 10 g of 4-isopropylacetophenone with 90 mL of isopropyl alcohol.

  • Add 0.5 g (5% w/w) of the 5% Ru/C catalyst to the mixture.

  • Seal the autoclave and pressurize it with hydrogen gas to 2 MPa three times to purge the system.

  • Heat the reactor to the desired temperature of 130°C.

  • Pressurize the reactor with hydrogen gas to 5 MPa to initiate the hydrogenation reaction.

  • Maintain the reaction under these conditions with stirring until the reaction is complete (monitoring by techniques like GC is recommended).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The product mixture can then be analyzed, with the final product showing a cis:trans isomer ratio of approximately 72:28.[1]

General Protocol for Hydrogenation using Raney Nickel Catalyst

While specific data for 4-isopropylacetophenone is limited, a general procedure for ketone reduction using Raney Nickel is as follows. Raney Nickel is a versatile catalyst for the hydrogenation of various functional groups, including carbonyls.[2][3]

Materials:

  • Aromatic Ketone (e.g., 4-isopropylacetophenone)

  • Ethanol or other suitable solvent

  • Raney Nickel catalyst (slurry)

  • Hydrogen gas

Procedure:

  • In a hydrogenation apparatus, dissolve the aromatic ketone in a suitable solvent like ethanol.

  • Carefully add the Raney Nickel catalyst slurry to the reaction mixture under an inert atmosphere. The amount of catalyst will need to be optimized for the specific reaction.

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the system with hydrogen to the desired pressure and heat to the appropriate temperature. Reaction conditions for ketone reductions with Raney Nickel can vary widely.

  • Monitor the reaction progress by hydrogen uptake or chromatographic analysis.

  • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst from the reaction mixture.

General Protocol for Hydrogenation using Rhodium-based Catalysts

Rhodium catalysts are highly effective for the hydrogenation of aromatic compounds.[4][5] A general protocol for the hydrogenation of an aromatic ketone is outlined below.

Materials:

  • Aromatic Ketone (e.g., 4-isopropylacetophenone)

  • Solvent (e.g., ethanol, water)

  • Rhodium-based catalyst (e.g., 5% Rh/C or 5% Rh/Al2O3)

  • Hydrogen source (e.g., H2 gas or a transfer hydrogenation agent)

Procedure:

  • Dissolve the aromatic ketone in the chosen solvent in a reaction vessel.

  • Add the rhodium catalyst to the solution.

  • If using hydrogen gas, purge the system and pressurize to the desired level. For transfer hydrogenation, add the hydrogen donor.

  • Set the reaction temperature and stir the mixture.

  • Monitor the reaction until the starting material is consumed.

  • Work-up involves filtering the catalyst and removing the solvent.

General Protocol for Hydrogenation using Platinum-based Catalysts

Platinum catalysts are also widely used for the hydrogenation of aromatic rings and carbonyl groups.

Materials:

  • Aromatic Ketone (e.g., 4-isopropylacetophenone)

  • Solvent

  • Platinum-based catalyst (e.g., Pt/C)

  • Hydrogen gas

Procedure:

  • Combine the aromatic ketone, solvent, and Pt/C catalyst in a hydrogenation reactor.

  • Purge the reactor with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen and heat to the desired temperature.

  • Stir the reaction mixture and monitor for completion.

  • After the reaction, cool the vessel, release the pressure, and remove the catalyst by filtration.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the catalytic synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound Start Start: 4-isopropylacetophenone Reaction_Vessel Reaction Vessel (Autoclave) Start->Reaction_Vessel Hydrogenation Hydrogenation (H2, Pressure, Temp) Reaction_Vessel->Hydrogenation Catalyst Catalyst Addition (e.g., 5% Ru/C) Catalyst->Reaction_Vessel Solvent Solvent Addition (e.g., Isopropyl Alcohol) Solvent->Reaction_Vessel Workup Reaction Work-up (Cooling, Filtration) Hydrogenation->Workup Product Product: This compound Workup->Product

Caption: Experimental workflow for the catalytic hydrogenation of 4-isopropylacetophenone.

Catalyst_Comparison_Logic cluster_comparison Catalyst Efficacy Comparison Logic Goal Goal: Synthesize this compound Precursor Precursor: 4-isopropylacetophenone Goal->Precursor Catalyst_Choice Choice of Catalyst Precursor->Catalyst_Choice Ru_C Ru/C Catalyst_Choice->Ru_C Raney_Ni Raney Ni Catalyst_Choice->Raney_Ni Rh_C Rh/C Catalyst_Choice->Rh_C Pt_C Pt/C Catalyst_Choice->Pt_C Performance_Metrics Performance Metrics: - Yield - Selectivity - Reaction Conditions Ru_C->Performance_Metrics Raney_Ni->Performance_Metrics Rh_C->Performance_Metrics Pt_C->Performance_Metrics

Caption: Logical relationship for comparing catalyst efficacy in the synthesis.

References

Unveiling Molecular Architectures: A Comparative Guide to GC-MS and NMR Data Cross-Validation for Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful analytical techniques in this endeavor. While each method offers profound insights, their true potential is unlocked when used in a complementary fashion. This guide provides an objective comparison of GC-MS and NMR for structure elucidation, supported by experimental data and detailed protocols, to empower researchers in their quest for unambiguous molecular identification.

The integration of GC-MS and NMR spectroscopy provides a robust framework for the comprehensive structural elucidation of organic compounds.[1] GC-MS excels at separating volatile compounds and providing crucial information about their molecular weight and fragmentation patterns, while NMR spectroscopy offers unparalleled detail regarding the connectivity of atoms and their spatial relationships.[1] This combined approach significantly enhances the accuracy and reliability of structure determination, particularly for novel or complex molecules.

Performance Comparison: A Quantitative Look

The decision to use GC-MS, NMR, or a combination of both often depends on the specific research question, the nature of the sample, and the level of detail required. The following table summarizes key quantitative performance metrics for each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)Low (micromole to nanomole range)
Limit of Detection (LOD) Typically in the µg/L to ng/L rangeTypically in the mg/L to µg/L range
Limit of Quantitation (LOQ) Typically in the µg/L to ng/L rangeTypically in the mg/L to µg/L range
Linear Range Wide, but can be affected by detector saturation at high concentrationsGenerally wide and highly linear
Reproducibility Good to excellent, but can be influenced by matrix effects and derivatizationExcellent, highly reproducible
Number of Detectable Metabolites 300-1000+ (targeted and untargeted)30-100 (in a typical 1D spectrum)

Note: The values presented are typical ranges and can vary significantly depending on the specific instrument, experimental conditions, and the analyte being studied.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for GC-MS and NMR analysis for the purpose of structure elucidation.

GC-MS Experimental Protocol
  • Sample Preparation:

    • Extraction: For solid samples, perform solvent extraction (e.g., using methanol, acetone, or dichloromethane). For liquid samples, a simple dilution may be sufficient.[2]

    • Derivatization (if necessary): For non-volatile or polar compounds, chemical derivatization (e.g., silylation) is often required to increase volatility.[2]

    • Final Preparation: The sample should be dissolved in a volatile organic solvent at a concentration of approximately 10 µg/mL.[3] Ensure the final sample is free of particles by centrifugation or filtration.[2][3]

  • Instrumentation and Analysis:

    • Gas Chromatograph (GC):

      • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically in splitless mode for trace analysis.[3]

      • Column: Use a capillary column appropriate for the analytes of interest (e.g., a non-polar DB-5 or a polar DB-Wax).[3]

      • Temperature Program: Start with an initial oven temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 300°C) to separate compounds based on their boiling points.[4]

    • Mass Spectrometer (MS):

      • Ionization: Use Electron Ionization (EI) at 70 eV as the standard method.[4]

      • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.[4]

      • Data Acquisition: Acquire mass spectra over a relevant mass range (e.g., m/z 50-550).

  • Data Processing and Analysis:

    • Peak Identification: Identify chromatographic peaks and their corresponding retention times.

    • Mass Spectrum Interpretation: Analyze the mass spectrum of each peak to determine the molecular ion (M+) and characteristic fragment ions.

    • Library Matching: Compare the experimental mass spectrum to a spectral library (e.g., NIST) for tentative identification.

NMR Experimental Protocol
  • Sample Preparation:

    • Dissolution: Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Filtration: Filter the sample into an NMR tube to remove any particulate matter.

  • Instrumentation and Analysis:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • 1D NMR Experiments:

      • ¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling) of the hydrogen atoms.

      • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

      • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identify proton-proton spin-spin couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, providing information about the stereochemistry and conformation.

  • Data Processing and Analysis:

    • Spectral Processing: Perform Fourier transformation, phase correction, and baseline correction of the raw data.

    • Structure Assembly: Use the information from all NMR spectra to piece together the molecular structure fragment by fragment.[5]

Visualizing the Workflow

The following diagrams illustrate the individual and combined workflows for structure elucidation using GC-MS and NMR.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Dilution Dilution Derivatization->Dilution GC_Separation GC Separation Dilution->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Analysis Data_Acquisition->Fragmentation_Analysis Tentative_ID Tentative Identification Library_Search->Tentative_ID Fragmentation_Analysis->Tentative_ID NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Structure Elucidation Purified_Sample Purified Sample Dissolution Dissolution in Deuterated Solvent Purified_Sample->Dissolution OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Spectral_Analysis Spectral Analysis TwoD_NMR->Spectral_Analysis Fragment_Assembly Fragment Assembly Spectral_Analysis->Fragment_Assembly Stereochemistry Stereochemistry Determination Fragment_Assembly->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure CrossValidation_Workflow cluster_gcms GC-MS Data cluster_nmr NMR Data cluster_integration Data Integration & Cross-Validation GCMS_Data Molecular Formula Fragmentation Pattern Hypothesis Propose Structure(s) GCMS_Data->Hypothesis Validation Validate with Orthogonal Data GCMS_Data->Validation NMR_Data Structural Fragments Atom Connectivity Stereochemistry NMR_Data->Hypothesis NMR_Data->Validation Hypothesis->Validation Final_Structure Confirmed Structure Validation->Final_Structure

References

Comparative Efficacy of Novel 2-(4-Isopropylcyclohexyl)ethanol Derivatives in Inflammation and Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Comparative Analysis

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide presents a comparative study of the biological activity of a series of newly synthesized derivatives of 2-(4-isopropylcyclohexyl)ethanol. Due to a lack of publicly available experimental data on these specific compounds, this analysis is based on a hypothetical dataset designed to illustrate how such a comparative study would be presented for researchers, scientists, and drug development professionals. The synthesized compounds were evaluated for their potential anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Activity

The anti-inflammatory potential of the this compound derivatives was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of the test compounds (1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant was determined using the Griess reagent. A 100 µL aliquot of the supernatant was mixed with an equal volume of Griess reagent, and the absorbance was measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value (the concentration required to inhibit 50% of NO production) was determined from the dose-response curves.

Data Summary: Anti-Inflammatory Activity
CompoundDerivativeIC50 (µM) for NO Inhibition
C1 This compound> 100
C2 2-(4-Isopropylcyclohexyl)ethyl acetate45.2
C3 2-(4-Isopropylcyclohexyl)ethyl benzoate22.8
C4 2-(4-Isopropylcyclohexyl)ethyl p-nitrobenzoate8.5

The results indicate that the ester derivatives of this compound exhibit significantly enhanced anti-inflammatory activity compared to the parent alcohol (C1). The introduction of a benzoate group (C3) and particularly a p-nitrobenzoate group (C4) led to a marked increase in potency.

Cytotoxic Activity

The cytotoxic potential of the compounds was evaluated against the human cervical cancer cell line, HeLa, using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: HeLa cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with increasing concentrations of the test compounds (1, 10, 50, 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) was determined from the dose-response curves.

Data Summary: Cytotoxic Activity against HeLa Cells
CompoundDerivativeIC50 (µM) for Cytotoxicity
C1 This compound> 100
C2 2-(4-Isopropylcyclohexyl)ethyl acetate88.1
C3 2-(4-Isopropylcyclohexyl)ethyl benzoate55.4
C4 2-(4-Isopropylcyclohexyl)ethyl p-nitrobenzoate15.2

Similar to the anti-inflammatory activity, the ester derivatives demonstrated a dose-dependent cytotoxic effect on HeLa cells. The p-nitrobenzoate derivative (C4) was the most potent cytotoxic agent among the tested compounds.

Visualizing the Experimental Workflow and Activity Relationship

To better understand the experimental process and the relationship between the chemical modifications and the observed biological activities, the following diagrams were generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_results Data Analysis C1 This compound C2 Ethyl Acetate Derivative C1->C2 Esterification C3 Benzoate Derivative C1->C3 Esterification C4 p-Nitrobenzoate Derivative C1->C4 Esterification AntiInflammatory Anti-Inflammatory Assay (NO Inhibition in RAW 264.7) C1->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT on HeLa cells) C1->Cytotoxicity C2->AntiInflammatory C2->Cytotoxicity C3->AntiInflammatory C3->Cytotoxicity C4->AntiInflammatory C4->Cytotoxicity IC50_AI IC50 Calculation (Anti-inflammatory) AntiInflammatory->IC50_AI IC50_Cyto IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_Cyto

Caption: Experimental workflow from synthesis to biological evaluation.

activity_relationship cluster_compounds Derivatives cluster_activity Biological Activity C1 Parent Alcohol (C1) Low_Activity Low/No Potency C1->Low_Activity Weakest Effect C2 Acetate Ester (C2) Moderate_Activity Moderate Potency C2->Moderate_Activity C3 Benzoate Ester (C3) C3->Moderate_Activity Intermediate Effect C4 p-Nitrobenzoate Ester (C4) High_Activity High Potency C4->High_Activity Strongest Effect

Caption: Relationship between derivatives and biological potency.

Conclusion

This hypothetical comparative study demonstrates that esterification of this compound can significantly enhance its anti-inflammatory and cytotoxic properties. The nature of the ester group appears to play a crucial role, with the electron-withdrawing p-nitrobenzoate group in compound C4 resulting in the most potent activity in both assays. These illustrative findings suggest that further exploration of derivatives of the this compound scaffold could be a promising avenue for the development of novel therapeutic agents. It is important to reiterate that the data presented herein is fictional and serves as a template for how such research would be communicated. Real-world experimental validation would be necessary to confirm these hypothetical results.

Greener Synthesis of Ibuprofen: A Comparative Analysis of the BHC and Boots Routes

Author: BenchChem Technical Support Team. Date: November 2025

A novel, more environmentally friendly synthesis route for the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, developed by the BHC Company (a joint venture between Boots, Hoechst, and Celanese), demonstrates significant improvements in efficiency and waste reduction compared to the traditional Boots synthesis. This guide provides a detailed comparison of these two methods, supported by experimental data, to highlight the advantages of the greener BHC process.

The BHC synthesis of ibuprofen, which won the Presidential Green Chemistry Challenge Award in 1997, is a prime example of the successful application of green chemistry principles in pharmaceutical manufacturing.[1][2] It streamlines the production process, minimizes waste, and utilizes catalytic reagents that can be recovered and reused, offering both environmental and economic benefits over the established Boots method.[1][2][3][4]

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative differences between the Boots and BHC synthesis routes for ibuprofen.

MetricBoots SynthesisBHC Synthesis
Number of Steps 63
Atom Economy ~40%~77% (approaching 99% with recovery of acetic acid)[1][5]
Overall Yield Lower (compounded over 6 steps)Higher (compounded over 3 steps)
Waste Generation Significant, including large amounts of aluminum trichloride hydrateMinimal, with the main byproduct (acetic acid) being recoverable
Catalyst Usage Stoichiometric use of AlCl₃ (not recovered)Catalytic amounts of HF, Raney Nickel, and Palladium (all recovered and reused)[3][4]
Reaction Time Longer overall processShorter overall process[6]
Cost Higher due to more steps, reagents, and waste disposalLower due to fewer steps, catalyst recycling, and reduced waste[2]

Experimental Protocols

Established Method: The Boots Synthesis of Ibuprofen

The traditional Boots synthesis is a six-step process starting from isobutylbenzene.[7][8]

Step 1: Friedel-Crafts Acylation

  • Reactants: Isobutylbenzene, Acetyl chloride

  • Catalyst: Aluminum trichloride (AlCl₃)

  • Description: Isobutylbenzene is acylated with acetyl chloride in the presence of a stoichiometric amount of aluminum trichloride to form 4'-isobutylacetophenone. This step generates a significant amount of aluminum trichloride hydrate waste.[4]

Step 2: Darzens Condensation

  • Reactants: 4'-Isobutylacetophenone, Ethyl chloroacetate

  • Base: Sodium ethoxide

  • Description: The ketone undergoes a Darzens condensation with ethyl chloroacetate to form an α,β-epoxy ester.

Step 3: Hydrolysis and Decarboxylation

  • Reactants: α,β-epoxy ester, Sodium hydroxide, followed by acid

  • Description: The ester is hydrolyzed and then decarboxylated to yield an aldehyde.

Step 4: Formation of an Oxime

  • Reactants: Aldehyde, Hydroxylamine

  • Description: The aldehyde reacts with hydroxylamine to form an oxime.

Step 5: Dehydration to a Nitrile

  • Reactant: Oxime

  • Reagent: Acetic anhydride

  • Description: The oxime is dehydrated to form a nitrile.

Step 6: Hydrolysis to Carboxylic Acid

  • Reactant: Nitrile

  • Reagent: Acidic or basic hydrolysis

  • Description: The nitrile is hydrolyzed to produce ibuprofen.

Novel Method: The BHC Synthesis of Ibuprofen

The BHC synthesis is a more streamlined, three-step process.[5][7]

Step 1: Friedel-Crafts Acylation

  • Reactants: Isobutylbenzene, Acetic anhydride

  • Catalyst: Hydrogen fluoride (HF)

  • Description: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both a catalyst and a solvent. The HF is recovered and reused with high efficiency.[5] The primary byproduct is acetic acid, which can also be recovered.

Step 2: Hydrogenation

  • Reactant: 4'-Isobutylacetophenone

  • Catalyst: Raney Nickel or Palladium

  • Description: The ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation. The catalyst is recovered and reused.

Step 3: Carbonylation

  • Reactant: 1-(4-Isobutylphenyl)ethanol

  • Reagent: Carbon monoxide (CO)

  • Catalyst: Palladium

  • Description: The alcohol is carbonylated in the presence of a palladium catalyst to directly form ibuprofen. The palladium catalyst is also recovered and reused.[7]

Experimental Workflow Diagrams

G cluster_Boots Boots Synthesis Workflow A Isobutylbenzene B Friedel-Crafts Acylation (AlCl3) A->B C 4'-Isobutylacetophenone B->C D Darzens Condensation C->D E α,β-Epoxy Ester D->E F Hydrolysis & Decarboxylation E->F G Aldehyde F->G H Oxime Formation G->H I Oxime H->I J Dehydration I->J K Nitrile J->K L Hydrolysis K->L M Ibuprofen L->M

Caption: The six-step workflow of the traditional Boots synthesis of ibuprofen.

G cluster_BHC BHC Synthesis Workflow A Isobutylbenzene B Friedel-Crafts Acylation (HF Catalyst) A->B C 4'-Isobutylacetophenone B->C D Hydrogenation (Raney Ni/Pd Catalyst) C->D E 1-(4-Isobutylphenyl)ethanol D->E F Carbonylation (Pd Catalyst) E->F G Ibuprofen F->G

Caption: The streamlined three-step workflow of the greener BHC synthesis of ibuprofen.

Logical Relationship: Comparison of Synthesis Steps

G cluster_Boots Boots Synthesis (6 Steps) cluster_BHC BHC Synthesis (3 Steps) a 1. Acylation b 2. Condensation a->b c 3. Hydrolysis b->c d 4. Oximation c->d e 5. Dehydration d->e f 6. Hydrolysis e->f g 1. Acylation h 2. Hydrogenation g->h i 3. Carbonylation h->i

Caption: A side-by-side comparison of the number of steps in each synthesis route.

References

Navigating the Analytical Landscape for 2-(4-Isopropylcyclohexyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the complex world of chemical analysis, ensuring the accuracy and comparability of results across different laboratories is paramount. This is particularly true for compounds like 2-(4-Isopropylcyclohexyl)ethanol, a fragrance ingredient where precise quantification is crucial for quality control and safety assessment. In the absence of a formal inter-laboratory comparison study for this specific analyte, this guide provides a comparative overview of established analytical methodologies, offering insights into their potential performance based on data from analogous compounds.

This publication is designed for researchers, scientists, and drug development professionals, offering a foundational understanding of the techniques available for the analysis of this compound and similar long-chain alcohols. By presenting illustrative performance data and detailed experimental protocols, this guide aims to facilitate methodological selection and harmonization across different analytical laboratories.

Comparative Overview of Analytical Techniques

The primary methods for the analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Liquid Chromatography (LC) presents a viable, though less common, alternative. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Below is a summary of expected performance characteristics for these methods, derived from studies on structurally similar fragrance alcohols and other long-chain alcohols. It is important to note that these values are illustrative and would require validation for the specific analysis of this compound.

Table 1: Illustrative Performance Characteristics of Analytical Methods

ParameterGC-FIDGC-MSLC-UV/MS
Linearity (R²) > 0.99> 0.99> 0.99
Precision (RSDr %) 1 - 5%1 - 10%2 - 15%
Accuracy (Recovery %) 90 - 110%90 - 110%85 - 115%
LOD (mg/L) 0.1 - 10.01 - 0.50.5 - 5
LOQ (mg/L) 0.5 - 50.05 - 21 - 10

Data is illustrative and based on performance for analogous compounds. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of fragrance ingredients.[1] It offers excellent separation and definitive identification capabilities.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of the sample into a 15 mL glass vial.

  • Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Add an appropriate internal standard.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

2. Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

While less common for this type of volatile compound, LC-MS can be employed, particularly for less volatile analogs or when derivatization is used to enhance sensitivity.

1. Sample Preparation (Dilute-and-Shoot):

  • Accurately weigh a portion of the sample.

  • Dilute with a suitable solvent (e.g., methanol or acetonitrile) to a known volume.

  • Vortex to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumental Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 4000 V.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Aliquot Solvent Add Solvent & IS Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Analysis & Quantification Detection->Data Data Acquisition

Figure 1. GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Weigh Sample Dilution Dilute with Solvent Sample->Dilution Filter Filter Dilution->Filter Injection LC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Analysis & Quantification Detection->Data Data Acquisition

Figure 2. LC-MS Experimental Workflow

References

Assessing the purity of 2-(4-Isopropylcyclohexyl)ethanol by different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of 2-(4-Isopropylcyclohexyl)ethanol, a key intermediate in the synthesis of various compounds. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of the final product. This document outlines detailed experimental protocols, presents comparative data, and discusses the advantages and limitations of each technique.

Introduction to this compound and Its Purity Assessment

This compound is a valuable chemical intermediate. Its purity is of paramount importance as impurities can affect the yield, safety, and stability of subsequent products. Potential impurities may arise from the synthesis process, such as the starting materials, by-products, or degradation products. One notable potential impurity is 1-ethyl-4-isopropylcyclohexane, which can be formed during the hydrogenation step of its synthesis.[1] This guide will focus on four common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

For a comprehensive comparison, this guide will also assess the purity of a structurally similar fragrance alcohol, Linalool , using the same analytical techniques. Linalool is a naturally occurring terpene alcohol and a common ingredient in many fragrance applications.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the four techniques discussed in this guide.

TechniquePrincipleTypical Purity RangeKey AdvantagesKey Limitations
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.95-99.9%High sensitivity and specificity for volatile impurities. Excellent for identifying unknown impurities through mass spectral libraries.Not suitable for non-volatile impurities. Thermal degradation of labile compounds can occur.
HPLC Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.90-99.9%Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Quantitative accuracy is high.Lower resolution for some volatile compounds compared to GC. Can be more complex to develop methods.
qNMR Provides quantitative information based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.>95%A primary analytical method that does not require a reference standard of the analyte. Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
FTIR Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.Qualitative, can be semi-quantitativeFast and non-destructive. Excellent for identifying the presence of functional groups and for a quick screening of purity.Not suitable for quantifying low levels of impurities. Complex mixtures can lead to overlapping spectra.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents:

  • Helium (carrier gas), 99.999% purity

  • This compound sample

  • Linalool sample

  • Dichloromethane (solvent)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Data Analysis: Identify the main peak corresponding to this compound or Linalool and any impurity peaks. The percentage purity is calculated based on the peak area of the main component relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound by separating it from non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Linalool sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-15 min: 50% B to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% B to 50% B

      • 21-25 min: Hold at 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Reagents:

  • This compound sample

  • Linalool sample

  • Maleic acid (internal standard, >99.5% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • ¹H-NMR Acquisition:

    • Acquire a proton NMR spectrum with the following parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 30 s

      • Acquisition Time: 4 s

  • Data Processing:

    • Process the spectrum with an exponential window function (line broadening of 0.3 Hz).

    • Integrate a well-resolved signal of the analyte and the singlet of maleic acid (around 6.3 ppm).

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively assess the purity of this compound by identifying characteristic functional groups and comparing the spectrum to a reference.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (UATR) accessory

Procedure:

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

  • FTIR Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Perform 16 scans at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities. Characteristic peaks for alcohols include a broad O-H stretch around 3300-3400 cm⁻¹ and a C-O stretch between 1000-1200 cm⁻¹.[2][3][4]

Visualization of Experimental Workflows

experimental_workflow cluster_gcms GC-MS Purity Assessment cluster_hplc HPLC Purity Assessment cluster_qnmr qNMR Purity Assessment cluster_ftir FTIR Purity Assessment gcms_sample Sample Preparation (1 mg/mL in Dichloromethane) gcms_injection GC Injection (1 µL, Split 50:1) gcms_separation Chromatographic Separation (HP-5ms column) gcms_detection Mass Spectrometric Detection gcms_analysis Data Analysis (Peak Area % Purity) hplc_sample Sample Preparation (1 mg/mL in Acetonitrile) hplc_injection HPLC Injection (10 µL) hplc_separation Chromatographic Separation (C18 column) hplc_detection DAD Detection (210 nm) hplc_analysis Data Analysis (Peak Area % Purity) qnmr_sample Sample Preparation (Analyte + Internal Standard in CDCl₃) qnmr_acquisition ¹H-NMR Data Acquisition qnmr_processing Data Processing (Integration) qnmr_analysis Purity Calculation ftir_sample Direct Sample Application (ATR Crystal) ftir_acquisition FTIR Spectrum Acquisition ftir_analysis Spectral Comparison

Figure 1: Workflow for purity assessment using different analytical techniques.

Logical Relationship of Purity Assessment Techniques

purity_assessment_logic start Purity Assessment Required qualitative Qualitative Screening (Presence of Impurities) start->qualitative quantitative Quantitative Analysis (% Purity) start->quantitative ftir FTIR qualitative->ftir gcms GC-MS qualitative->gcms quantitative->gcms hplc HPLC quantitative->hplc qnmr qNMR quantitative->qnmr identification Impurity Identification report Final Purity Report identification->report ftir->report gcms->identification gcms->report hplc->report qnmr->report

Figure 2: Logical flow for selecting a purity assessment technique.

Conclusion

The assessment of this compound purity can be effectively achieved using a variety of analytical techniques. GC-MS is highly recommended for the identification and quantification of volatile impurities, offering excellent sensitivity and specificity. HPLC is a versatile and robust method for quantifying both volatile and non-volatile impurities. qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it a powerful tool for primary purity assessment. FTIR serves as a rapid, qualitative screening tool to confirm the presence of the correct functional groups and to detect major impurities.

For a comprehensive purity analysis, a combination of these techniques is often employed. For instance, an initial screening by FTIR can be followed by quantitative analysis using GC-MS or HPLC, with qNMR being used for the definitive determination of absolute purity. The choice of the most suitable method or combination of methods will ultimately depend on the specific requirements of the analysis and the nature of the expected impurities.

References

A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. The choice between traditional chemical catalysis and biocatalysis for accessing these valuable molecules is a critical decision in process development, with significant implications for efficiency, cost, and environmental impact. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies for the synthesis of a model chiral alcohol, (S)-1-phenylethanol.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical SynthesisBiocatalytic Synthesis
Catalyst Transition metal complexes with chiral ligands (e.g., Ru, Rh, Ir-based), organocatalysts (e.g., CBS catalyst).Whole cells (e.g., baker's yeast, plant cells) or isolated enzymes (e.g., alcohol dehydrogenases).
Reaction Conditions Often requires anhydrous organic solvents, inert atmospheres, and can involve cryogenic temperatures or high pressures.Typically conducted in aqueous media (or biphasic systems) under mild conditions (near ambient temperature and pressure).[1]
Enantioselectivity Can be very high, but often requires extensive ligand screening and optimization.Generally high to excellent, often with predictable stereochemistry based on Prelog's rule.[2][3]
Substrate Scope Broad, with a wide variety of catalysts developed for different functional groups.Can be more limited, though enzyme engineering and screening are expanding the accessible substrate range.
Byproducts Can generate significant waste from reagents, solvents, and catalyst work-up.Generally produces fewer hazardous byproducts; the main byproduct is often the oxidized cofactor regeneration substrate (e.g., acetone from isopropanol).
Cost & Scalability Chiral ligands and metal catalysts can be expensive. Scaling up can be challenging due to the need for specialized equipment.Biocatalysts can be cost-effective, especially when using whole cells. Fermentation allows for large-scale production.
Environmental Impact Often relies on heavy metals and organic solvents, raising environmental and safety concerns.Considered a "green" technology due to the use of renewable resources, biodegradable catalysts, and milder reaction conditions.[2][4]

Case Study: Synthesis of (S)-1-Phenylethanol

To provide a direct comparison, we will examine the synthesis of (S)-1-phenylethanol from acetophenone using both a chemical and a biocatalytic method.

Quantitative Data Summary
ParameterChemical Synthesis (Ru-catalyzed)Biocatalytic Synthesis (Daucus carota)
Catalyst RuBr₂--INVALID-LINK--Daucus carota (carrot root) cells
Yield 100%[5]up to 98%[6]
Enantiomeric Excess (ee) 88.0% (S)[5]>99% (S)[7]
Reaction Time 19 hours[5]72 hours[6]
Temperature 40°C[5]Room Temperature
Pressure 10 atm H₂[5]Atmospheric pressure
Solvent Ethanol[5]Water

Experimental Protocols

Chemical Synthesis: Asymmetric Hydrogenation of Acetophenone

Methodology: This protocol is based on the catalytic hydrogenation of acetophenone using a chiral ruthenium complex.[5]

Materials:

  • Acetophenone

  • RuBr₂--INVALID-LINK--

  • Potassium tert-butoxide

  • Ethanol

  • Hydrogen gas

  • Autoclave

  • Gas chromatograph with a chiral column (e.g., CP-Chirasil-DEX CB)

Procedure:

  • In an autoclave, place 1.32 mg of RuBr₂--INVALID-LINK-- (1.29 x 10⁻³ mmol) and 5.79 mg of potassium tert-butoxide (5.16 x 10⁻² mmol).

  • Purge the autoclave with argon gas.

  • Under an argon stream, add 1.5 mL of acetophenone (12.9 mmol) and 2.9 mL of ethanol via syringe.

  • Pressurize the autoclave with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 40°C for 19 hours.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave and carefully vent the excess hydrogen.

  • The product, (S)-1-phenylethanol, is obtained at a 100% yield.

  • Determine the enantiomeric excess by chiral gas chromatography. The (S)-isomer is the major product.

Biocatalytic Synthesis: Asymmetric Reduction of Acetophenone

Methodology: This protocol utilizes whole cells of Daucus carota (carrot) as a biocatalyst for the enantioselective reduction of acetophenone.[6]

Materials:

  • Acetophenone

  • Fresh carrots (Daucus carota)

  • Water

  • Shaker incubator

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph with a chiral column

Procedure:

  • Obtain fresh carrots from a local source. Wash them thoroughly with running water and cut them into thin slices (approximately 0.5 cm).

  • Prepare the reaction vessel by adding a specific amount of carrot biomass (e.g., 10 g) to a flask.

  • Add a defined volume of water to the flask.

  • Add the substrate, acetophenone (e.g., 20 µL), to the reaction mixture.

  • Incubate the flask on a shaker at room temperature for 72 hours.

  • After the incubation period, filter the reaction mixture to remove the carrot biomass.

  • Extract the aqueous filtrate with dichloromethane (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the dried organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analyze the product for yield and enantiomeric excess using chiral gas chromatography.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the chemical and biocatalytic synthesis of chiral alcohols.

Chemical_Synthesis_Workflow Prochiral_Ketone Prochiral Ketone Reaction Asymmetric Reduction (Organic Solvent, Controlled Temp/Pressure) Prochiral_Ketone->Reaction Chiral_Catalyst Chiral Metal Catalyst/Ligand Chiral_Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., H₂, Hydride) Reducing_Agent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Chiral_Alcohol Enantiopure Chiral Alcohol Purification->Chiral_Alcohol

Fig. 1: General workflow for chemical synthesis of chiral alcohols.

Biocatalytic_Synthesis_Workflow Prochiral_Ketone Prochiral Ketone Reaction Bioreduction (Aqueous Medium, Mild Conditions) Prochiral_Ketone->Reaction Biocatalyst Biocatalyst (Whole Cells/Enzyme) Biocatalyst->Reaction Cofactor_System Cofactor Regeneration System (e.g., Glucose) Cofactor_System->Reaction Extraction Product Extraction (Organic Solvent) Reaction->Extraction Purification Purification (e.g., Evaporation) Extraction->Purification Chiral_Alcohol Enantiopure Chiral Alcohol Purification->Chiral_Alcohol

Fig. 2: General workflow for biocatalytic synthesis of chiral alcohols.

Signaling Pathways and Logical Relationships

The core of both synthetic strategies is the stereoselective delivery of a hydride to the prochiral ketone. The following diagram illustrates the logical relationship in achieving enantioselectivity.

Enantioselectivity_Logic cluster_chemical Chemical Catalysis cluster_biocatalytic Biocatalysis Chiral_Ligand Chiral Ligand Environment Metal_Center Metal Center Chiral_Ligand->Metal_Center Coordinates to Hydride_Delivery Stereoselective Hydride Delivery Metal_Center->Hydride_Delivery Directs Enzyme_Active_Site Enzyme Active Site (Chiral Pocket) Cofactor Cofactor (NAD(P)H) Enzyme_Active_Site->Cofactor Binds Cofactor->Hydride_Delivery Donates Hydride within Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Hydride_Delivery S_Alcohol (S)-Alcohol Hydride_Delivery->S_Alcohol Preferential Face Attack R_Alcohol (R)-Alcohol Hydride_Delivery->R_Alcohol Non-preferential Face Attack

Fig. 3: Logical relationship for achieving enantioselectivity.

Conclusion

Both chemical and biocatalytic methods offer powerful tools for the synthesis of chiral alcohols. Chemical synthesis provides broad substrate applicability and well-established methodologies. However, it often comes with environmental and safety concerns, as well as potentially high catalyst costs.

Biocatalysis, on the other hand, presents a greener and often more selective alternative, operating under mild conditions with biodegradable catalysts.[1][8] While substrate scope can be a limitation, ongoing advancements in enzyme engineering are continuously expanding the applicability of this technology.[9] The choice between these two approaches will ultimately depend on the specific target molecule, desired scale of production, cost considerations, and the priority given to sustainable manufacturing practices. For high-value products like pharmaceuticals, the high enantioselectivity and green credentials of biocatalysis are making it an increasingly attractive option.

References

Evaluating the performance of different chiral stationary phases for separating 2-(4-Isopropylcyclohexyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in the development and quality control of chiral compounds. This guide provides a comparative evaluation of different chiral stationary phases (CSPs) for the enantiomeric separation of 2-(4-Isopropylcyclohexyl)ethanol, a compound with a bulky cycloaliphatic structure. Due to the limited availability of direct experimental data for this specific analyte, this guide utilizes data from the separation of structurally similar bulky alcohols to provide a predictive performance comparison of relevant CSPs. The primary focus is on polysaccharide-based CSPs, which are widely recognized for their broad applicability in resolving a variety of chiral molecules.[1][2][3]

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving optimal enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated superior performance in resolving enantiomers of compounds with bulky hydrophobic groups.[1] The chiral recognition mechanism of these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[4]

Below is a summary of the expected performance of different polysaccharide-based CSPs for the separation of a representative bulky alcohol, 1-phenyl-1-propanol, which serves as a surrogate for this compound. This data is compiled from typical performance characteristics observed in the literature for similar separations.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90:10, v/v)1.01.852.221.202.50
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (95:5, v/v)1.02.102.731.303.10
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (80:20, v/v)0.51.552.021.302.80
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (90:10, v/v)0.52.303.111.353.50

Note: The data presented in this table is representative for the separation of a bulky alcohol (1-phenyl-1-propanol) and is intended to serve as a guideline for the separation of this compound. Actual results may vary.

Experimental Protocols

The following protocols outline the general procedures for the enantioseparation of a bulky alcohol using polysaccharide-based CSPs. These can be adapted for the specific separation of this compound enantiomers.

1. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions (Normal Phase):

  • Columns:

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Lux® Amylose-1 (250 x 4.6 mm, 5 µm)

    • CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio can be varied to optimize the separation (e.g., 90:10, 95:5, 80:20 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) using the following formulas:

    • k' = (t_R - t_0) / t_0

    • α = k'_2 / k'_1

    • Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

    • Where t_R is the retention time of the analyte, t_0 is the void time, and w is the peak width at the base.

Workflow for Chiral Stationary Phase Evaluation

The following diagram illustrates a typical workflow for the evaluation and selection of a suitable chiral stationary phase for a new compound.

Chiral_Separation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Selection A Racemic Sample (this compound) B Select Diverse CSPs (Cellulose, Amylose, etc.) A->B C Define Screening Conditions (Normal & Reversed Phase) B->C D Perform Initial Injections C->D E Evaluate Chromatograms (Peak Shape, Enantioselectivity) D->E E->B No Separation F Select Promising CSP(s) E->F E->F Partial or Full Separation G Optimize Mobile Phase (Solvent Ratio, Additives) F->G H Optimize Temperature & Flow Rate G->H I Validate Optimized Method (Linearity, Precision, Accuracy) H->I J Compare Performance Data (Rs, α, Analysis Time) I->J K Select Optimal CSP & Method J->K

A flowchart outlining the systematic approach to evaluating and optimizing chiral stationary phases for enantioseparation.

Conclusion

Based on the analysis of structurally similar compounds, polysaccharide-based chiral stationary phases, particularly those with 3,5-dimethylphenylcarbamate derivatives of cellulose and amylose, are highly recommended for the enantioseparation of this compound. Both CHIRALCEL® OD-H and Lux® Amylose-1 are expected to provide excellent resolution under normal phase conditions. The choice between cellulose and amylose-based phases may depend on the specific elution order desired and the subtle structural features of the analyte that influence chiral recognition. It is crucial to perform experimental screening and optimization to determine the most suitable CSP and chromatographic conditions for this specific separation.

References

Unveiling the Scent: A Guide to Correlating Sensory and Instrumental Fragrance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of sensory panel data and instrumental analysis is crucial for researchers, scientists, and drug development professionals to understand and predict the olfactory perception of fragrance compounds. This guide provides a framework for correlating these two methodologies, offering detailed experimental protocols and data presentation strategies to support robust product development and research.

The evaluation of a fragrance is a multifaceted endeavor, relying on both the subjective perception of the human nose and the objective data from analytical instruments. While sensory panels provide invaluable insight into the nuances of a scent's character, intensity, and appeal, instrumental analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS), offers a precise chemical fingerprint of the volatile compounds responsible for the aroma.[1][2][3] The true power lies in the effective correlation of these two datasets, enabling a deeper understanding of how chemical composition translates to the sensory experience.[4][5]

Experimental Protocols

Sensory Panel Evaluation

The goal of sensory panel evaluation is to capture the human perception of a fragrance in a structured and reproducible manner.[6] The methodology can be broadly categorized into analytical and consumer testing.[7]

1. Panelist Selection and Training:

  • Selection: Panelists should be screened for their ability to detect and describe different odors. This can be done using a series of basic odor recognition tests.

  • Training: A trained panel is essential for descriptive analysis.[8] Panelists are trained to identify and quantify specific aroma attributes (e.g., "floral," "fruity," "woody") using a standardized lexicon and reference samples. For consumer preference tests, a larger, untrained panel representative of the target demographic is used.[6][7]

2. Testing Environment:

  • Sensory evaluations should be conducted in a well-ventilated, odor-free environment to prevent cross-contamination and sensory fatigue.[9]

  • Individual booths with controlled lighting and temperature are recommended to minimize distractions.

3. Sample Preparation and Presentation:

  • Fragrance samples should be presented in a consistent and blinded manner. This often involves applying the fragrance to a neutral carrier, such as a smelling strip or an unscented cosmetic base.

  • The amount of sample and the evaluation time should be standardized across all panelists.

4. Sensory Evaluation Methods:

  • Descriptive Analysis: A trained panel rates the intensity of various predefined sensory attributes on a numerical scale (e.g., a 15-point scale). This provides a detailed sensory profile of the fragrance.[8]

  • Discrimination Tests: These tests are used to determine if there is a perceivable difference between samples. Common methods include:

    • Triangle Test: Panelists are presented with three samples, two of which are identical, and asked to identify the odd one out.[7]

    • Paired Comparison Test: Panelists are asked to compare two samples based on a specific attribute (e.g., which is more intense).

  • Consumer Preference Testing (Hedonic Testing): Untrained consumers rate their overall liking of a fragrance on a hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely").[7][8]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying the individual volatile compounds in a fragrance.[2]

1. Sample Preparation:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for extracting volatile compounds from a sample without the use of solvents.[10] A fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then inserted into the GC inlet for analysis.[11]

2. GC-MS System and Parameters:

  • Gas Chromatograph (GC): The GC separates the volatile compounds based on their boiling points and affinity for the stationary phase in the capillary column. Key parameters to define include:

    • Column: Type (e.g., DB-5ms), length, diameter, and film thickness.

    • Carrier Gas: Typically helium or hydrogen, with a defined flow rate.[12]

    • Oven Temperature Program: A specific temperature gradient is used to elute the compounds from the column.

  • Mass Spectrometer (MS): The MS identifies the separated compounds by creating and detecting charged ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound and can be compared to a library for identification.[1][13]

3. Gas Chromatography-Olfactometry (GC-O):

  • To directly link a specific odor to a chemical compound, a GC-O system can be used.[1][5] The effluent from the GC column is split, with one portion going to the MS detector and the other to a sniffing port. A trained analyst can then smell the individual compounds as they elute and describe their odor character.[1]

Data Presentation and Correlation

A clear and structured presentation of both sensory and instrumental data is essential for effective comparison and correlation.

Quantitative Data Summary
Fragrance SampleSensory Attribute: Floral (Mean Intensity)Sensory Attribute: Fruity (Mean Intensity)Key Compound 1: Linalool (Peak Area %)Key Compound 2: Limonene (Peak Area %)
Fragrance A 12.53.215.85.1
Fragrance B 8.19.77.312.4
Fragrance C 5.46.54.98.9
Statistical Correlation

The relationship between sensory and instrumental data is often not linear and requires multivariate statistical analysis to uncover meaningful correlations.[5][14]

  • Principal Component Analysis (PCA): Can be used to reduce the dimensionality of both datasets and identify underlying patterns and groupings of samples based on their sensory and chemical profiles.

  • Partial Least Squares (PLS) Regression: A powerful technique for modeling the relationship between a set of predictor variables (instrumental data) and a set of response variables (sensory data). This can help to predict sensory attributes based on the chemical composition.

Visualizing the Workflow and Relationships

The following diagrams illustrate the workflow for correlating sensory and instrumental data and the logical relationship between chemical composition and sensory perception.

experimental_workflow cluster_sensory Sensory Panel Evaluation cluster_instrumental Instrumental Analysis cluster_correlation Data Correlation p1 Panelist Selection & Training p2 Sample Preparation p1->p2 p3 Sensory Testing (Descriptive, Discrimination) p2->p3 p4 Sensory Data Collection p3->p4 c1 Statistical Analysis (PCA, PLS) p4->c1 i1 Sample Preparation (HS-SPME) i2 GC-MS Analysis i1->i2 i3 Compound Identification & Quantification i2->i3 i4 Instrumental Data i3->i4 i4->c1 c2 Correlation Model c1->c2 c3 Interpretation & Insights c2->c3

Figure 1. Experimental workflow for correlating sensory and instrumental data.

logical_relationship cluster_chemical Chemical Composition cluster_perception Sensory Perception C1 Volatile Compound A P1 Odor Note 1 C1->P1 C2 Volatile Compound B C2->P1 P2 Odor Note 2 C2->P2 C3 Volatile Compound C C3->P2 P3 Overall Fragrance Profile P1->P3 P2->P3

Figure 2. Logical relationship between chemical compounds and sensory perception.

Conclusion

By systematically applying both sensory panel evaluations and instrumental analysis, and then employing appropriate statistical methods to correlate the resulting datasets, a comprehensive understanding of a fragrance can be achieved. This integrated approach provides a robust foundation for product development, quality control, and fundamental research in the field of fragrance science. The methodologies and data presentation strategies outlined in this guide offer a framework for generating objective and actionable insights into the complex world of aroma.

References

A Comparative Guide to Scale-Up Process Validation for Industrial Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of a manufacturing process from laboratory or pilot scale to industrial-scale production is a critical milestone in the commercialization of therapeutic drugs and other biological products. This guide provides a comprehensive comparison of traditional and modern approaches to scale-up process validation, with a focus on the principles of Quality by Design (QbD) and the application of Process Analytical Technology (PAT). Detailed experimental protocols for key validation activities and risk assessment are also provided to support the practical implementation of these strategies.

Comparison of Scale-Up Validation Methodologies

The validation of a scaled-up manufacturing process ensures that the process is robust, reproducible, and consistently yields a product of the desired quality. Historically, a traditional approach to validation has been employed. However, the industry is increasingly adopting a more scientific and risk-based approach rooted in the principles of Quality by Design (QbD).

Traditional Validation Approach

The traditional approach to process validation typically involves manufacturing a predetermined number of consecutive successful batches (often three) at the commercial scale to demonstrate consistency.[1] This method focuses on end-product testing to verify that it meets predefined specifications. While straightforward, this approach can be resource-intensive and may not provide a deep understanding of the process, making it difficult to manage process variability or troubleshoot issues that arise post-validation.[1]

Quality by Design (QbD) and Process Analytical Technology (PAT) Approach

Quality by Design is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[2][3] This modern approach focuses on building quality into the product and process from the outset. A key enabler of the QbD paradigm is Process Analytical Technology (PAT), which involves the use of in-line, on-line, or at-line analytics to monitor and control the manufacturing process in real-time.

The core of the QbD approach involves identifying Critical Quality Attributes (CQAs) of the final product and understanding how Critical Process Parameters (CPPs) and raw material attributes affect these CQAs.[4] This understanding is used to establish a "design space," which is a multidimensional combination of and interaction between input variables and process parameters that have been demonstrated to provide assurance of quality.[2] Operating within the design space is not considered a change and provides greater manufacturing flexibility.[2]

The following table summarizes the key differences between the traditional and QbD/PAT-based validation approaches:

FeatureTraditional ValidationQuality by Design (QbD) / PAT Validation
Philosophy Quality is assured by testing the final product.Quality is built into the product and process by design.[2]
Focus Reproducibility of a fixed process.Understanding and controlling sources of variability.
Process Understanding Limited; often treated as a "black box."Deep process understanding is a primary goal.[2]
Data Collection Primarily end-product testing and offline analysis.Real-time, in-process monitoring and control.[5]
Flexibility Inflexible; deviations from the fixed process require re-validation.Flexible operation within the established design space.[2]
Batch Release Based on offline testing of the final product.Potential for Real-Time Release Testing (RTRT).
Risk Management Reactive; issues are often addressed after they occur.Proactive; risk is systematically identified and mitigated.[2]

While direct quantitative comparisons of batch failure rates between the two approaches are not always publicly available due to their proprietary nature, the adoption of QbD and PAT is widely reported to lead to a reduction in batch failures and improved process efficiency. One study on continuous bioprocesses highlighted that reasons for batch failure often include contamination and failure to meet specifications.[6] A QbD approach, with its emphasis on process understanding and control, can help mitigate these risks.

Experimental Protocols

This section provides detailed methodologies for key experiments and assessments that are integral to a modern, QbD-based approach to scale-up validation.

Risk Assessment using Failure Mode and Effects Analysis (FMEA)

A crucial first step in a QbD approach is to identify and prioritize potential risks to product quality. Failure Mode and Effects Analysis (FMEA) is a systematic tool used for this purpose.[1]

Objective: To identify potential failure modes in the manufacturing process, and to assess their potential impact on the product's Critical Quality Attributes (CQAs).

Protocol:

  • Assemble a Cross-Functional Team: The team should include experts from process development, manufacturing, quality assurance, and engineering.[7]

  • Define the Scope: Clearly define the process or unit operation to be analyzed.

  • Deconstruct the Process: Break down the process into individual steps.

  • Identify Potential Failure Modes: For each process step, brainstorm how it could potentially fail.

  • Identify Potential Effects: For each failure mode, determine the potential consequences on the process and the final product's CQAs.

  • Identify Potential Causes: Determine the root causes of each failure mode.

  • Identify Current Controls: List the existing controls in place to prevent or detect the failure mode.

  • Assign Risk Priority Number (RPN): For each failure mode, assign a score (typically on a scale of 1 to 10) for:

    • Severity (S): The seriousness of the effect of the failure.

    • Occurrence (O): The likelihood of the failure occurring.

    • Detection (D): The ability of current controls to detect the failure. The RPN is calculated as: RPN = S x O x D.

  • Prioritize and Mitigate Risks: High RPNs indicate high-risk areas that require mitigation strategies. The team should develop and implement action plans to reduce the severity, occurrence, or increase the detection of high-risk failure modes.

The following table provides an example of an FMEA for a bioreactor operation in monoclonal antibody production:

Process StepPotential Failure ModePotential Effect on CQAPotential CauseCurrent ControlsSODRPN
InoculationIncorrect inoculum volumeLow viable cell density, impacting final titerOperator errorSOP for inoculum preparation and transfer, volume verification83496
Bioreactor OperationpH excursionAltered glycosylation profile, reduced product stabilitypH probe failure, base/acid addition failurepH monitoring and control system, regular probe calibration92236
Bioreactor OperationDissolved Oxygen (DO) spikeIncreased oxidative stress on cells, affecting product qualityAgitator failure, sparger blockageDO monitoring and control system, regular maintenance73363
In-line Monitoring of a CHO Cell Culture Bioreactor using Raman Spectroscopy

Process Analytical Technology (PAT) tools like Raman spectroscopy enable real-time monitoring of Critical Process Parameters (CPPs) in a bioreactor, providing a deeper understanding and control of the cell culture process.[8][9]

Objective: To monitor key analytes such as glucose, lactate, and viable cell density (VCD) in a Chinese Hamster Ovary (CHO) cell culture in real-time.

Protocol:

  • System Setup:

    • Aseptically install a sterilized Raman probe into a side port of the bioreactor.[10]

    • Connect the probe via fiber optic cable to the Raman spectrometer.

    • Ensure the laser is properly aligned and the system is calibrated according to the manufacturer's instructions.

  • Data Acquisition:

    • Set the data acquisition parameters (e.g., laser power, integration time, number of accumulations) to obtain a good signal-to-noise ratio without damaging the cells.

    • Collect Raman spectra at regular intervals throughout the cell culture process.

  • Offline Reference Measurements:

    • At each time point of Raman spectral acquisition, aseptically draw a sample from the bioreactor.

    • Analyze the sample using validated offline reference methods to determine the concentrations of glucose, lactate, VCD, and other analytes of interest.[10]

  • Chemometric Model Development:

    • Use the collected Raman spectra and the corresponding offline reference data to build a chemometric model (e.g., Partial Least Squares - PLS regression).[8]

    • The model will correlate the spectral data with the analyte concentrations.

    • The model development process involves calibration, validation, and testing to ensure its accuracy and robustness.

  • Real-Time Monitoring and Control:

    • Once a robust model is established, it can be used to predict analyte concentrations in real-time from the in-line Raman spectra.

    • This real-time data can be used to implement automated feedback control strategies, such as adjusting nutrient feed rates to maintain optimal culture conditions.

The following table presents a hypothetical comparison of monitoring frequency and data availability between traditional offline sampling and in-line Raman spectroscopy:

ParameterTraditional Offline SamplingIn-line Raman Spectroscopy (PAT)
Sampling Frequency 1-2 times per dayEvery 15-30 minutes
Data Availability Delayed (hours to a day)Real-time
Process Control Manual, based on delayed dataAutomated, real-time feedback control
Contamination Risk Higher, due to frequent samplingLower, as it is a non-invasive measurement
Scale-Up of a Monoclonal Antibody Purification Chromatography Step

Scaling up purification steps, such as chromatography, is critical for maintaining product quality at an industrial scale.

Objective: To scale up a protein A affinity chromatography step for monoclonal antibody (mAb) purification from a 5 cm diameter column to a 35 cm diameter column while maintaining product purity and yield.[6]

Protocol:

  • Maintain Constant Linear Velocity: The linear velocity of the mobile phase should be kept constant between the small-scale and large-scale columns. This is a key parameter for maintaining separation performance.

  • Maintain Constant Bed Height: The packed bed height of the chromatography resin should be consistent across both scales.[6]

  • Scale Volumetric Flow Rate: The volumetric flow rate should be scaled proportionally to the cross-sectional area of the column.

    • Volumetric Flow Rate (Large) = Volumetric Flow Rate (Small) x (Radius (Large) / Radius (Small))^2

  • Scale Sample Load: The amount of mAb loaded onto the column should be scaled proportionally to the column volume.

  • Process Validation:

    • Perform multiple runs at the larger scale to demonstrate reproducibility.

    • Collect fractions and analyze for mAb concentration, purity (e.g., by SEC-HPLC to measure aggregates), and impurity levels (e.g., host cell proteins, DNA).

    • Compare the chromatograms and analytical results from the large-scale runs to the small-scale runs to confirm comparable performance.[6]

Visualizations

Scale-Up Validation Workflow

The following diagram illustrates the workflow for a modern, QbD-based approach to scale-up validation.

Scale-Up Validation Workflow cluster_0 Stage 1: Process Design cluster_1 Stage 2: Process Qualification cluster_2 Stage 3: Continued Process Verification a Define Quality Target Product Profile (QTPP) b Identify Critical Quality Attributes (CQAs) a->b c Risk Assessment (FMEA) b->c d Design of Experiments (DoE) c->d e Establish Design Space d->e f Scale-Up to Commercial Scale e->f g Process Performance Qualification (PPQ) f->g h In-Process Monitoring (PAT) g->h i Routine Manufacturing h->i j Real-Time Monitoring i->j k Continuous Improvement j->k

Caption: A workflow for QbD-based scale-up validation.

mTOR Signaling Pathway in CHO Cells

The mTOR signaling pathway is a key regulator of cell growth, proliferation, and protein synthesis in CHO cells, making it a relevant pathway to monitor and understand during the production of monoclonal antibodies.

mTOR_Pathway mTOR Signaling Pathway in CHO Cells GF Growth Factors Rec Receptor GF->Rec PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synth Protein Synthesis (e.g., mAb production) S6K1->Protein_Synth fourEBP1->Protein_Synth

Caption: The mTOR signaling pathway in CHO cells.

By embracing a systematic, science-driven approach to scale-up validation, pharmaceutical and biotechnology companies can enhance process robustness, improve product quality, and increase manufacturing efficiency, ultimately leading to a more reliable supply of high-quality medicines for patients.

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Isopropylcyclohexyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a regulatory requirement but also a cornerstone of a safe working environment. The following information is intended to provide immediate, actionable guidance while strongly emphasizing the need for consultation with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Inferred Hazard Profile and Physical Properties

Due to the limited availability of a dedicated Safety Data Sheet for 2-(4-Isopropylcyclohexyl)ethanol, its hazard profile has been inferred from structurally related compounds and general chemical principles. This information should be used as a preliminary guide and not as a substitute for a formal hazard assessment.

PropertyInferred Value/ClassificationSource/Rationale
Physical State LiquidGeneral property of similar alcohols
Flash Point ~105.20 °C (221.00 °F)Estimated data for "isopropyl cyclohexyl ethanol" suggests it is a combustible liquid, but not highly flammable at room temperature.[1]
Water Solubility Low (~84.67 mg/L at 25 °C)Estimated data indicates limited miscibility with water, making drain disposal inappropriate.[1]
Toxicity Potential for HarmA related compound, 2-Cyclohexylethanol, is classified as harmful if swallowed or in contact with skin. A conservative approach assumes similar potential hazards.
GHS Classification Not FoundThe Good Scents Company database lists no GHS classification, but this does not confirm an absence of hazards.[1]

Procedural Workflow for Chemical Waste Disposal

The following diagram outlines a general decision-making process for the disposal of laboratory chemicals. This workflow emphasizes the primary importance of consulting official safety documentation and institutional guidelines.

start Start: Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Guidelines sds->ehs hazardous Is the waste classified as hazardous? ehs->hazardous collect Collect in a labeled, compatible hazardous waste container hazardous->collect Yes non_hazardous Follow specific non-hazardous waste disposal procedures (e.g., drain disposal if permitted) hazardous->non_hazardous No end End: Waste disposed of safely and in compliance collect->end non_hazardous->end

General Chemical Disposal Workflow

Step-by-Step Disposal Protocol for this compound

Based on the inferred properties of this compound as a combustible liquid with low water solubility and potential toxicity, the following disposal procedure is recommended. This protocol is a general guideline and must be adapted to comply with your institution's specific policies.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A laboratory coat

  • Waste Collection:

    • Do not pour this compound down the drain. Its low water solubility and potential toxicity make this an unsafe and non-compliant disposal method.

    • Collect the waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Storage of Waste Container:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from sources of ignition and in a well-ventilated location.

  • Arranging for Disposal:

    • Once the waste container is full or is ready for pickup, follow your institution's procedures to request a hazardous waste collection. This is typically managed by the EHS department.

    • Do not attempt to transport the hazardous waste outside of your designated laboratory area.

  • Documentation:

    • Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

  • Empty Container Disposal:

    • An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

    • Once properly decontaminated, the container may be disposed of as regular laboratory glassware or plastic, with the label defaced. Consult your EHS guidelines for specific instructions on empty container management.

Disclaimer: The information provided in this guide is intended for educational purposes and is based on general principles of laboratory safety. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its handling and disposal. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations, as well as their own institutional policies. Always prioritize safety and consult with your institution's Environmental Health and Safety department for definitive guidance.

References

Essential Safety and Operational Guide for 2-(4-Isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Isopropylcyclohexyl)ethanol was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 1-Cyclohexylethanol, 2-Cyclohexylethanol, Cyclohexanol, and GHS information for 1-(4-Isopropylcyclohexyl)ethanol. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin and eye irritation. Appropriate PPE is critical to ensure personal safety.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes that could cause eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation or dermatitis.
Skin and Body Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to spills.
Respiratory Not generally required under normal, well-ventilated conditions.[1] Use a NIOSH/MSHA approved respirator if working in poorly ventilated areas or if mists are generated.Protects against inhalation of vapors that may cause respiratory irritation.

II. Physical and Chemical Properties (Based on Analogs)

Understanding the physical and chemical properties is crucial for safe handling and storage. The data below is for 2-Cyclohexylethanol, a closely related compound.

Property Value Reference
Appearance Liquid[2]
Boiling Point 206-207 °C (at 745 mmHg)[2]
Flash Point 86 °C (closed cup)[2]
Density 0.919 g/mL (at 25 °C)[2]

III. Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Confirm that an eyewash station and safety shower are readily accessible.[1]

    • Gather all necessary PPE and ensure it is in good condition.

    • Keep containers tightly closed when not in use.[3]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep away from heat, sparks, and open flames as the substance is likely combustible.[3]

    • Use non-sparking tools and take precautionary measures against static discharge.[4]

    • Ground and bond containers when transferring material.[4]

  • In Case of a Spill:

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[3]

    • Collect the absorbed material into a suitable, closed container for disposal.[3]

IV. First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

V. Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible wastes.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

VI. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal prep_node 1. Assess Risks & Review Safety Info ppe_node 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) vent_node 3. Ensure Proper Ventilation (Fume Hood) handle_node 4. Handle with Care Avoid Ignition Sources vent_node->handle_node spill_node Spill? handle_node->spill_node evac_node 5a. Evacuate & Ventilate spill_node->evac_node Yes dispose_node 6. Dispose via Hazardous Waste Program spill_node->dispose_node No (Normal Use) absorb_node 5b. Absorb with Inert Material collect_node 5c. Collect in Sealed Container collect_node->dispose_node

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.